Niclosamide

Catalog No.
S548510
CAS No.
50-65-7
M.F
C13H8Cl2N2O4
M. Wt
327.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Niclosamide

CAS Number

50-65-7

Product Name

Niclosamide

IUPAC Name

5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide

Molecular Formula

C13H8Cl2N2O4

Molecular Weight

327.12 g/mol

InChI

InChI=1S/C13H8Cl2N2O4/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15/h1-6,18H,(H,16,19)

InChI Key

RJMUSRYZPJIFPJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O

solubility

SPARINGLY SOL IN CHLOROFORM, ETHER, ETHANOL
SOL IN ACETONE
Sol at 20 °C in 150 parts of alcohol
In water = 5-8 mg/L at 20 °C
For more Solubility (Complete) data for NICLOSAMIDE (8 total), please visit the HSDB record page.

Synonyms

Bayer 2353, Bayer 73, Bayluscide, Clonitralide, Fenasal, Niclocide, Niclosamide, Niclosamide, 2-Aminoethanol (1:1), Phenasal, Radewerm, Trédémine, Yomesan

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O

The exact mass of the compound Niclosamide is 325.98611 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.6 mg/l (at 20 °c)sparingly sol in chloroform, ether, ethanolsol in acetonesol at 20 °c in 150 parts of alcoholin water = 5-8 mg/l at 20 °cin water 1.6 (ph 6.4), 110 (ph 9.1) (both in mg/l, 20 °c)soluble in common organic solvents such as ethanol and diethyl ether.nearly insoluble in n-hexane, dichloromethane, 2-propanol, tolueneniclosamide is almost insoluble in water; sparingly soluble in ethanol, chloroform, or ether; and soluble in acetone.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758440. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Salicylanilides. It belongs to the ontological category of benzamides in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

niclosamide mechanism of action mitochondrial uncoupling

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Mitochondrial Uncoupling

Mitochondrial uncoupling disrupts oxidative phosphorylation by dissipating the proton gradient across the mitochondrial inner membrane. Niclosamide acts as a protonophore, shuttling protons into the mitochondrial matrix without ATP production [1] [2] [3].

  • Structural Requirements: The salicylic acid ring's phenolic hydroxyl (-OH) group is essential for its protonophoric activity. Substitution of this group (e.g., with -CH₃) abolishes uncoupling and antitumor effects. Intramolecular hydrogen bonding with the anilide amide group increases hydrophobicity and stabilizes the structure for membrane permeability [1] [4] [2].
  • Functional Consequences:
    • Reduced ATP Synthesis: Uncoupling collapses the proton motive force (Δp), leading to a sharp drop in intracellular ATP and increased ADP:ATP ratio [1] [3].
    • Increased Oxygen Consumption: Electron transport chain (ETC) activity is maximally stimulated to compensate for the dissipated gradient, increasing oxygen consumption even when ATP synthase is inhibited [1] [5].
    • Metabolic Reprogramming: The increased energy demand promotes pyruvate flux into mitochondria for oxidation, reducing glycolytic pathways like lactate production and the pentose phosphate pathway (PPP), which cancer cells rely on for anabolic processes [5] [2].

The following diagram illustrates this core mechanism and its major cellular consequences:

G This compound This compound MitoMembrane Mitochondrial Inner Membrane This compound->MitoMembrane Hplus H⁺ (Protons) MitoMembrane->Hplus Shuttles protons across ATP ATP Hplus->ATP Δp Dissipated Reduced ATP Synthesis ETC Electron Transport Chain (ETC) Activity Hplus->ETC Stimulates Apoptosis Apoptosis ATP->Apoptosis Energy Depletion Activates AMPK TCA Pyruvate & TCA Cycle Flux ETC->TCA Promotes

Quantitative Data on Uncoupling Effects

The table below summarizes key quantitative findings from experimental studies on this compound's mitochondrial uncoupling effects.

Parameter Measured Experimental Finding Experimental Model Citation
Minimal Uncoupling Concentration 0.5 μM (NEN); 2.0 μM (OCR assay); 20 μM (Oxyclozanide) MC38 colon cancer cells [5]
Oxygen Consumption Rate (OCR) Marked increase in OCR in the presence of oligomycin (ATP synthase inhibitor) HCT116 cells [1]
Intracellular ATP Levels Sharp drop in ATP concentration; increased ADP:ATP ratio (effect more pronounced in p53-/- cells) HCT116 p53+/+ vs p53-/- cells [1]
Metabolomic Flux Increased PDH/PC rate (pyruvate mitochondrial influx); decreased lactate, UDP/UTP (PPP), serine, glycine MC38 cells with [U-¹³C]-glucose and NMR [5]
Mitochondrial Membrane Potential (ΔΨm) Reduction in TMRE fluorescence, indicating dissipation of ΔΨm HCT116 and A549 cells [1]

Key Experimental Protocols

Studying mitochondrial uncoupling involves specific assays to measure bioenergetic function and membrane integrity.

  • Oxygen Consumption Rate (OCR) with Oligomycin: A hallmark assay for uncoupling [1] [5].
    • Methodology: Use a Seahorse XF Analyzer. Seed cells in a specialized microplate. Measure basal OCR. Inject ATP synthase inhibitor oligomycin. A subsequent increase in OCR after oligomycin indicates mitochondrial uncoupling, as protons enter the matrix without ATP synthase.
  • Mitochondrial Membrane Potential (ΔΨm) Measurement:
    • Methodology: Use fluorescent, potentiometric dyes like TMRE or JC-1. Treat cells with the compound, load the dye, and measure fluorescence by flow cytometry or fluorescence microscopy. A decrease in fluorescence signal indicates dissipation of ΔΨm [1] [5].
  • Intracellular ATP Quantification:
    • Methodology: Use a luciferase-based ATP assay kit (e.g., CellTiter-Glo). Luciferase produces light in proportion to ATP concentration. Treat cells, lyse them, add reagent, and measure luminescence. Reduced luminescence indicates ATP depletion [1].
  • Metabolomic Flux Analysis (¹³C-Tracing):
    • Methodology: Culture cells (e.g., MC38) with [U-¹³C]-glucose. Extract metabolites after drug treatment. Analyze using NMR or LC-MS. Track ¹³C-labeling patterns in metabolites (e.g., glutamate, lactate, ribose) to quantify changes in metabolic pathway fluxes like mitochondrial pyruvate oxidation and PPP activity [5].

Structure-Activity Relationship and Current Research

Understanding this compound's structure is key to improving its drug properties.

  • Critical Functional Groups:
    • Phenolic -OH (Salicylic Acid Ring): Essential for protonophoric activity; substitution abolishes uncoupling and antitumor effects [1] [4] [2].
    • Anilide 4'-NO₂ Group: Contributes to genotoxicity and DNA damage but is not essential for uncoupling. Its removal reduces genotoxicity while preserving anticancer activity [4] [6] [7].
    • Amide Group: Serves as a strong electron-withdrawing group; hydrogen bonding with the -OH group enhances hydrophobicity and uncoupling efficiency [4] [2].
  • Ongoing Research Directions:
    • Improving Bioavailability: Efforts include creating salts (e.g., This compound Ethanolamine, NEN), prodrugs, and nanotechnology-based formulations to overcome poor aqueous solubility [5] [2] [3].
    • Reducing Off-Target Toxicity: Developing nitro-deficient analogues (ND-Nic) to minimize genotoxicity while retaining antitumor efficacy [6] [7].
    • Exploring Synergistic Combinations: Investigating this compound as an adjuvant to overcome antibiotic resistance in bacteria and to enhance the efficacy of other anticancer therapies [8] [9].

References

niclosamide in vitro efficacy cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Anticancer Action

Niclosamide exerts its anticancer effects through multiple pathways, making it a promising multi-targeted agent. The table below summarizes its primary mechanisms of action. [1]

Mechanism of Action Key Molecular Targets & Effects Biological Consequence in Cancer Cells
Mitochondrial Uncoupling [1] [2] [3] Acts as a protonophore; dissipates mitochondrial membrane potential (ΔΨm); increases ROS; decreases ATP; activates AMPK. [1] Energy depletion; oxidative stress; initiation of intrinsic apoptotic pathway via cytochrome c release. [1]
STAT3 Pathway Inhibition [1] [4] Inhibits phosphorylation and activation of STAT3; reduces downstream gene expression (e.g., PD-L1). [4] Reduced cell proliferation; increased susceptibility to immune cell attack; enhanced efficacy of anti-PD-1/PD-L1 therapy. [4]
Wnt/β-catenin Pathway Inhibition [1] [5] Promotes degradation of intracellular β-catenin; suppresses TCF/LEF transcriptional activity. [5] Inhibition of genes driving proliferation (e.g., c-Myc, cyclin D1) and metastasis. [1]
mTOR Pathway Inhibition [1] Disrupts mTORC1 signaling through activation of TSC complex. [1] Inhibition of cell growth and survival pathways; potential synergy with drugs like Paclitaxel. [1]

This multi-mechanistic profile can be visualized in the following pathway diagram.

Diagram 1. Multi-targeted anticancer mechanisms of this compound.

In Vitro Efficacy Across Cancer Cell Lines

The following table provides a quantitative summary of this compound's efficacy in various cancer types from recent studies. [5] [3] [4]

Cancer Type Cell Line(s) Tested Key Assays & Findings (this compound Treatment) Reference

| Renal Cell Carcinoma (RCC) | A-498, SW-839 | Proliferation (MTS): IC~50~ ~1-2 µM (72h). Apoptosis (Annexin V): Dose-dependent increase. Clonogenic (Soft Agar): Significant inhibition of colony formation. | [5] | | Colorectal Cancer | HCT-116 | Proliferation (SRB): IC~50~ = 20.05 µM (72h) for hybrid derivative X1 (more potent than pure this compound). Cell Cycle: Arrest in G1 phase. Apoptosis: Induction via mitochondrial membrane potential breakdown. | [3] | | Non-Small Cell Lung Cancer (NSCLC) | A549, H1299, H460 | PD-L1 Downregulation: Concentration- and time-dependent decrease in PD-L1 protein expression (Western Blot). T-cell Cytotoxicity: Enhanced cancer cell lysis by T cells in combination with PD-L1 blockade. | [4] | | Hepatocellular Carcinoma | HEPG-2 | Proliferation (SRB): IC~50~ = 32.09 µM for pure this compound. | [3] | | Breast Cancer | MCF-7 | Proliferation (SRB): IC~50~ = 30.16 µM for hybrid derivative X1. | [3] |

Detailed Experimental Protocols

Below are the methodologies for key experiments cited in the provided data.

Cell Proliferation and Viability Assays
  • MTS Assay (for RCC cells) [5]: Seed cells (10,000 per well) in a 96-well plate. The next day, treat with a range of this compound concentrations for 72 hours. Add 20 µL of MTS tetrazolium compound to each well and incubate for 2 hours. Measure the absorbance at 490 nm. The signal directly correlates to the number of viable cells.
  • SRB Assay (for HCT-116, MCF-7, HEPG-2) [3]: This method is used for high-throughput screening. After drug treatment, cells are fixed with trichloroacetic acid and stained with Sulforhodamine B (SRB), a dye that binds to protein basic amino acids. The stained protein mass is then dissolved, and the optical density is measured to quantify cell density.
Apoptosis Analysis
  • Annexin V Flow Cytometry (for RCC cells) [5]: Seed cells (1x10⁵ per well) in a 12-well plate and treat with this compound for 72 hours. Detach the cells using trypsin, then stain with Annexin V-FITC (which binds to phosphatidylserine exposed on the outer leaflet of the apoptotic cell membrane). Analyze a minimum of 5,000 events by flow cytometry. The percentage of Annexin V-positive cells indicates the extent of apoptosis.
Clonogenic Survival Assay
  • Soft Agar Colony Formation (for RCC cells) [5]: Prepare a base layer of 0.7% Bacto agar in culture media in a 12-well plate. On top, seed cells (1,000 per well) mixed with this compound in a top layer of 0.3% Bacto agar. Add a small volume of culture medium on top, replacing it twice weekly. After 10-14 days, stain the resulting colonies with crystal violet and count them. This assay measures the ability of a single cell to proliferate independently, indicating tumorigenic potential.
Mechanistic Western Blot Analysis
  • PD-L1 and STAT3 Detection (for NSCLC cells) [4]: Treat cells with various concentrations of this compound for a set time. Lyse cells in RIPA buffer and quantify protein concentration. Resolve equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against PD-L1, STAT3, and p-STAT3, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using a chemiluminescent reagent. This allows observation of this compound-induced downregulation of PD-L1 and inhibition of STAT3 phosphorylation.

Research Implications and Considerations

  • Overcoming Bioavailability Challenges: A major hurdle for this compound is its low aqueous solubility and poor oral bioavailability (<10%), which limits its clinical translation. [1] [2] Promising strategies to overcome this include:
    • Structural Modification: Creating derivatives like this compound ethanolamine salt or o-alkylamino-tethered derivatives to improve water solubility. [1]
    • Nanotechnology: Developing nanohybrids (e.g., CP-COV03 with magnesium oxide) or nanoparticles to enhance drug delivery and bioavailability. [1] [6]
  • Evaluating Cytotoxicity Profile: While this compound shows potent anti-cancer effects, some studies note that its cytotoxicity (CC₅₀) can overlap with its therapeutic efficacy (IC₅₀), resulting in a low in vitro Selectivity Index (SI). [2] This underscores the need for careful dosing and further refinement of drug formulations to achieve a wider therapeutic window.

References

niclosamide anthelmintic drug repurposing for cancer

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Anticancer Action

Niclosamide exhibits pleiotropic anti-neoplastic properties by targeting several critical cellular processes and signaling pathways that are often dysregulated in cancers [1] [2] [3]. The table below summarizes its key mechanisms of action.

Mechanism of Action Key Molecular Targets/Effects Biological Consequence in Cancer Cells
Mitochondrial Uncoupling [1] [3] Acts as a protonophore; dissipates proton motive force (Δp); increases ROS; activates AMPK; induces cytochrome c release [1]. Energy depletion (reduced ATP), oxidative stress, initiation of intrinsic apoptotic pathway [1].
STAT3 Pathway Inhibition [1] [2] Inhibits Signal Transducer and Activator of Transcription 3 (STAT3) signaling [1]. Impedes proliferation, metastasis, and immune evasion; overcomes apoptotic resistance [1].
Wnt/β-Catenin Pathway Inhibition [1] [2] Promotes Frizzled1 endocytosis and LRP6 degradation; downregulates Dishevelled (Dvl2); disrupts β-catenin/TCF complex [2]. Inhibits transcription of proto-oncogenes (e.g., c-Myc, cyclin D1); suppresses cancer stem cells [1] [2].
mTORC1 Pathway Inhibition [1] [4] [2] Inhibits mTORC1 (but not mTORC2) via lysosomal dysfunction and TSC activation; does not affect PI3K/Akt upstream [1] [2]. Induces cell cycle arrest, inhibits anabolic growth, and promotes autophagy [1] [4].
Multi-Pathway Targeting [5] [3] Also reported to inhibit NF-κB, Notch signaling, and modulate PD-1/PD-L1 [5] [3]. Contributes to broad anti-cancer, anti-inflammatory, and immunomodulatory effects [5] [3].

The following diagram illustrates how this compound simultaneously targets these multiple pathways to exert its anticancer effects.

G cluster_pathways Oncogenic Pathways Inhibited cluster_effects Anticancer Effects This compound This compound WNT Wnt/β-catenin Pathway This compound->WNT Inhibits mTORC1 mTORC1 Pathway This compound->mTORC1 Inhibits Mitochondria Mitochondrial Uncoupling This compound->Mitochondria Induces STAT3 STAT3 Pathway GrowthInhibition Growth Inhibition & Cell Cycle Arrest STAT3->GrowthInhibition Metastasis Inhibits Metastasis & Angiogenesis STAT3->Metastasis WNT->GrowthInhibition Stemness Suppresses Cancer Stem Cells WNT->Stemness mTORC1->GrowthInhibition Apoptosis Induces Apoptosis Mitochondria->Apoptosis Niclosagrame Niclosagrame Niclosagrame->STAT3 Inhibits

This compound's multi-targeted mechanism of action against cancer cells.

Key Experimental Models & Protocols

Research on this compound's efficacy spans various experimental models, from in vitro systems to in vivo animal studies.

In Vitro Cell-Based Assays
  • Cell Viability and Proliferation: Standard assays like MTT or CCK-8 are used to measure growth inhibition (GI50) in various cancer cell lines (e.g., prostate, breast, colorectal) [2].
  • Mechanism-Specific Reporter Assays:
    • Wnt/β-catenin Signaling: Cells (e.g., U2OS, HCT116) are transfected with a TCF/LEF-driven luciferase reporter. This compound's inhibition is quantified by reduced luminescence upon Wnt stimulation [2].
    • S100A4 Promoter Activity: A S100A4 promoter-driven luciferase assay in HCT116 cells identifies inhibitors of this Wnt target gene [2].
  • High-Throughput Screening (HTS): Image-based assays monitoring Frizzled1 endocytosis (GFP-tagged) or EGFP-LC3 puncta formation (for autophagy/mTORC1) have identified this compound from drug libraries [2].
  • Protein Analysis: Western blotting is critical for detecting changes in key proteins after this compound treatment (e.g., p-STAT3, Dvl2, LRP6, β-catenin, LC3, p-mTOR) [2].
In Vivo Animal Models
  • Xenograft Models: The most common model involves implanting human cancer cells (e.g., from prostate, breast) into immunodeficient mice. Tumors are allowed to establish, then mice are treated with this compound (or vehicle) orally or via injection, often in combination with other drugs (e.g., enzalutamide, docetaxel). Tumor volume is measured regularly to assess efficacy [6] [7].
  • Transgenic Models: Studies on neurological applications or aging use genetically modified mice, such as transgenic ALS models (e.g., linked to FUS gene) or aging mouse models [5] [4]. Outcomes include molecular marker analysis, behavioral tests, and histology.
  • Toxicology Studies: 3-month animal toxicity studies in rodents determine the No Observable Adverse Effect Level (NOAEL), a critical parameter for clinical trial dosing [6].

Overcoming Bioavailability Hurdles

The major obstacle for this compound's repurposing is its poor aqueous solubility and low systemic absorption, leading to low bioavailability [1] [8]. The following table compares strategies to overcome this.

Strategy Examples Key Findings/Improvements
Chemical Derivatives [1] [8] This compound Ethanolamine (NEN) Water solubility: ~21 g/L (vs. 0.0016 g/L for this compound); improved safety and bioavailability; maintains uncoupling activity [8] [3].
This compound Piperazine (NPP) Water solubility: ~30 g/L; improved pharmacokinetics without compromising anticancer activity [8].
Novel Formulations & Delivery Systems [1] [6] Nanotechnology (e.g., electrospraying, supercritical fluids, nanoparticles) Improves drug delivery, protects from degradation, enhances tumor targeting, and can increase solubility [1].
CNPharm's Patented Oral Drug Overcame low absorption/short half-life; achieved high blood concentration (NOAEL: 7,888 ng/mL) with safety; effective in triple-negative breast cancer model combined with docetaxel [6].
Metabolic Inhibition [1] Inhibition of CYP450 hydroxylation and UGT glucuronidation Aims to reduce first-pass metabolism in the liver and intestine, thereby increasing systemic availability of the active drug [1].

Clinical Translation and Trials

This compound's journey to the clinic is gaining significant momentum, particularly in addressing drug resistance.

  • Current Clinical Status: As of 2024, this compound is in Phase II-III clinical trials for several indications, including metastatic colorectal cancer, prostate cancer, and COVID-19 [5].
  • Focus on Drug Resistance: A leading development is targeting hormone-resistant prostate cancer. A this compound-based oral metabolic anticancer drug will enter clinical trials for prostate cancer patients resistant to hormone therapy [6] [7].
  • Promising Preclinical Data: In animal models of tumors resistant to enzalutamide (a hormone therapy), the combination of This compound and enzalutamide reduced tumors by about 72%, compared to only 5% with enzalutamide alone [6] [7].
  • Trial Design: The initial clinical trial will be a four-week study monitoring PSA (Prostate-Specific Antigen) levels to verify the safety and efficacy of the this compound-hormone therapy combination [6].

Conclusion and Future Perspectives

This compound's unique ability to target multiple core pathways in cancer cells simultaneously makes it a compelling candidate for drug repurposing, potentially overcoming the limitations of single-target therapies.

Future work should focus on several key areas to fully realize its potential. Researchers must stratify patient populations based on biomarkers tied to this compound's mechanisms, such as activated STAT3 or Wnt pathways, to identify likely responders [1]. Optimizing combination therapy regimens with existing chemotherapies, targeted therapies, and immunotherapies is crucial for synergistic effects and overcoming resistance [6]. Finally, a major translational effort is needed to advance the most promising bioavailability-enhanced formulations from preclinical proof-of-concept to clinical validation [1] [8] [9].

References

Mechanism of Action and p53-dependent Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

The core mechanism and the basis for its selective action are summarized in the table below:

Mechanism / Feature Description Role in p53-deficient Cell Death
Primary Mechanism Functions as a mitochondrial uncoupler, dissipating the proton gradient across the inner mitochondrial membrane [1] [2]. Leads to a sharp drop in intracellular ATP and disrupts energy metabolism [1].
Key Selective Vulnerability p53-deficient cells lack a protective metabolic response, leading to arachidonic acid (AA) accumulation [1]. Accumulated AA induces mitochondrial-dependent apoptosis; cytochrome c release activates caspase-9/caspase-3 [1].
Protective Role of p53 Wild-type p53 evades death by transcriptionally inducing lipid oxygenation genes ALOX5 and ALOX12B [1]. These enzymes catalyze the breakdown of arachidonic acid, preventing its toxic buildup [1].
Alternative/Collateral Mechanisms Induces DNA damage, partly attributed to its aniline 4'-NO2 group [2]. Can also inhibit Wnt/β-catenin, STAT3, and mTOR pathways [3] [4]. Genotoxicity is a pleiotropic effect that can be uncoupled from its primary anti-tumor action [2].

This relationship and the subsequent apoptotic pathway can be visualized as follows:

G Niclosamide-Induced Apoptosis in p53-Deficient Cells This compound This compound Mitochondrial Uncoupling Mitochondrial Uncoupling This compound->Mitochondrial Uncoupling ↓ ATP / ↑ ADP:ATP Ratio ↓ ATP / ↑ ADP:ATP Ratio Mitochondrial Uncoupling->↓ ATP / ↑ ADP:ATP Ratio Arachidonic Acid (AA) Accumulation Arachidonic Acid (AA) Accumulation Mitochondrial Uncoupling->Arachidonic Acid (AA) Accumulation p53 Status p53 Status AA Accumulation AA Accumulation p53 Status->AA Accumulation Determines Cell Fate p53-Deficient Cell p53-Deficient Cell AA Accumulation->p53-Deficient Cell Path p53-Wild-type Cell p53-Wild-type Cell AA Accumulation->p53-Wild-type Cell Protected Cytochrome c Release Cytochrome c Release p53-Deficient Cell->Cytochrome c Release ALOX5/ALOX12B Induction ALOX5/ALOX12B Induction p53-Wild-type Cell->ALOX5/ALOX12B Induction p53-dependent transcription Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis AA Breakdown & Detoxification AA Breakdown & Detoxification ALOX5/ALOX12B Induction->AA Breakdown & Detoxification

The apoptotic pathway triggered by this compound in p53-deficient cells.

Key Supporting Experimental Evidence

The following table summarizes critical experiments that validate this compound's mechanism and selectivity:

Experimental Model / Assay Key Findings
HTS Co-culture Screen (HCT116 cells) Identified this compound as the most potent compound selectively killing p53-deficient (p53-/-) over p53+/+ cells [1].
Isogenic Cell Line Models p53 knockout (KO) MEFs showed >90% apoptosis vs. wild-type; p53R172H (hotspot mutant) MEFs showed marked sensitivity [1].
Patient-Derived Xenografts This compound impaired growth of p53 mutant patient-derived ovarian xenografts [1].
Metabolomic/Lipidomic Profiling Revealed this compound-induced mitochondrial uncoupling and preferential arachidonic acid accumulation in p53-deficient cells [1] [2].
Nitro-Deficient Analog (ND-Nic) Eliminating the 4'-NO2 group reduced genotoxicity but preserved selective killing of p53-deficient cells via mitochondrial uncoupling [2].

Research Implications and Future Directions

  • Targeting a Broad Patient Population: This strategy exploits a vulnerability common to diverse p53 mutations, offering a potential therapeutic for a wide array of cancers [1].
  • Exploring Safer Analogues: The nitro-deficient this compound (ND-Nic) presents a promising candidate with reduced genotoxicity and retained efficacy, highlighting a path for improved drug design [2].
  • Combination Therapy Potential: Evidence suggests this compound's effect can be enhanced with other agents, such as quinacrine, through mechanisms like autophagy-mediated p53-dependent apoptosis [5].

References

niclosamide broad-spectrum biological activities review

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action & Signaling Pathways

Niclosamide is a multifunctional agent that exerts its effects through several core mechanisms [1] [2]:

  • Mitochondrial Uncoupling: As a classic protonophore, it uncouples oxidative phosphorylation, disrupting the mitochondrial membrane potential and reducing ATP production [1] [3] [2].
  • Modulation of Key Signaling Pathways: It inhibits multiple oncogenic and inflammatory signaling pathways, including:
    • Wnt/β-catenin: Promotes the degradation of Frizzled receptors and downstream components [1].
    • STAT3: Inhibits signal transducer and activator of transcription 3 [1].
    • mTORC1: Suppresses the mechanistic target of rapamycin complex 1 signaling [1].
    • NF-κB & Notch: Inhibits nuclear factor kappa B and Notch signaling pathways [1].
  • Endosomal Acidification: It neutralizes endosomal pH, which can disrupt the internalization of various toxins and the entry of pH-dependent viruses [2].

The diagram below synthesizes the primary signaling pathways modulated by this compound and their downstream effects on cellular processes.

G cluster_pathways Signaling Pathways Inhibited by this compound cluster_effects Biological Effects This compound This compound Wnt Wnt/β-catenin This compound->Wnt STAT3 STAT3 This compound->STAT3 mTOR mTORC1 This compound->mTOR NFkB NF-κB This compound->NFkB Notch Notch This compound->Notch Apoptosis Induces Apoptosis This compound->Apoptosis Mitochondrial Uncoupling Antiviral Antiviral Activity This compound->Antiviral Endosomal Acidification Wnt->Apoptosis Proliferation Inhibits Cell Proliferation Wnt->Proliferation STAT3->Proliferation CSC Targets Cancer Stem Cells STAT3->CSC mTOR->Proliferation NFkB->Apoptosis Notch->CSC Metastasis Inhibits Metastasis & EMT Antibacterial Antibacterial Activity

Diagram 1: this compound's core mechanisms and downstream biological effects.

Therapeutic Applications & Quantitative Data

This compound's biological activities translate into potential therapeutic applications across diverse disease areas. The tables below summarize key findings and quantitative data from in vitro and in vivo studies.

Table 1: Anticancer Activity of this compound Across Cancer Types [1]

Cancer Type Experimental Model (Cell Line/Animal) Key Findings & Mechanisms Efficacy Metrics
Colorectal Cancer HCT116, SW620 cells; Mouse xenografts Inhibited Wnt/β-catenin, induced apoptosis, inhibited migration & metastasis. Reduced liver metastasis in mice [1].
Breast Cancer MCF-7, triple-negative cells; Mouse models Inhibited Wnt/β-catenin, STAT3, mTORC1; reversed epithelial-mesenchymal transition (EMT). Synergistic tumor growth inhibition with cisplatin [1].
Leukemia AML, CML cells; Mouse models Inhibited Notch signaling, NF-κB; increased ROS; synergized with chemotherapeutic agents. Prolonged survival in mouse leukemia model [1].
Glioblastoma Glioblastoma cell lines; In vivo model Suppressed Wnt, Notch, mTOR, and NF-κB pathways. Reduced malignant potential in vivo [1].
Adrenocortical Carcinoma Cell viability screen; Mouse xenografts Induced apoptosis, reduced β-catenin, mitochondrial uncoupling. Oral administration inhibited tumor growth with no toxicity [1].

Table 2: Anti-Infective Activity of this compound [1] [4] [2]

Pathogen / Disease Experimental Model Key Findings & Mechanisms Efficacy Metrics
SARS-CoV-2 (COVID-19) Clinical trial (CP-COV03), in vitro studies Nanohybrid formulation reduced viral load via presumed autophagy induction. 56.7% viral load reduction in 16h (clinical trial); effective in vitro [5].
Clostridioides difficile (CDI) In vitro; Mongolian gerbil model Killed vegetative cells, inhibited spore germination and biofilm formation; bound to toxin B (TcdB). MIC: 4 μg/mL; superior in vivo efficacy vs. free drug [4].
Methicillin-Resistant S. aureus (MRSA) In vitro assays Specific inhibition of Gram-positive bacteria. MIC: 0.125 μg/mL (comparable to vancomycin) [2].
Mycobacterium tuberculosis In vitro assays Effective against stationary-phase and multidrug-resistant bacilli. MIC: 0.5–1 μg/mL [2].
Other Viruses (Zika, Ebola) In vitro cell-based assays Disrupted viral entry/fusion via endosomal acidification. Sub-micromolar to low micromolar EC~50~ [2].

Advanced Formulations to Overcome Limitations

A major challenge in repurposing this compound is its poor aqueous solubility and low systemic bioavailability [5] [4] [6]. Advanced formulations are being developed to address this:

  • CP-COV03: A this compound nanohybrid with magnesium oxide and hydroxypropyl methylcellulose (NIC-MgO-HPMC) developed for COVID-19. This formulation demonstrated significantly enhanced bioavailability and reduced viral load in a clinical trial [5].
  • NIC@PLGA-HAs: this compound-loaded hyaluronic acid-modified poly(lactic-co-glycolic acid) nanospheres for Clostridioides difficile infection (CDI). This system provides pH-responsive controlled release, enhances solubility/stability, and showed superior efficacy in vivo compared to free this compound [4].

Pharmacokinetics and Analytical Methods

Understanding this compound's pharmacokinetics is critical for development. A validated LC-MS/MS method for bioanalysis in plasma reveals key characteristics [6]:

  • Low Oral Exposure: Drug exposure after oral administration is very low.
  • High Plasma Protein Binding: >99.8%
  • Low Metabolic Stability These properties confirm the need for novel formulation strategies to achieve therapeutic systemic concentrations.

Experimental Protocols Summary

1. Protocol for In Vitro Anticancer Efficacy Assessment [1]

  • Cell Viability/Proliferation Assays: Use assays like ATP quantitation (e.g., CellTiter-Glo) or MTT in relevant cancer cell lines (e.g., HCT116 for colon cancer, MCF-7 for breast cancer).
  • Mechanism Investigation:
    • Western Blotting: Analyze protein levels of pathway components (e.g., β-catenin, LRP6, STAT3, Dishevelled).
    • Gene Reporter Assays: Use Tcf/Lef-luciferase reporters for Wnt pathway activity or CBF1-luciferase for Notch signaling.
    • Apoptosis Assays: Measure via flow cytometry (Annexin V/PI staining) or caspase activation.
  • Migration/Invasion Assays: Perform Transwell assays to assess metastatic potential.

2. Protocol for Antimicrobial Efficacy Testing (e.g., against C. difficile) [4]

  • Minimum Inhibitory Concentration (MIC): Determine using broth microdilution against vegetative cells.
  • Spore Germination Assay: Treat spores with sub-MIC concentrations of this compound and monitor germination.
  • Biofilm Inhibition Assay: Quantify biofilm biomass after treatment with sub-MIC drug concentrations using crystal violet or similar staining.
  • Toxin Interaction Studies: Employ techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to characterize drug-toxin binding.

3. Protocol for LC-MS/MS Bioanalysis in Plasma [6]

  • Sample Preparation: Protein precipitation with acetonitrile.
  • Internal Standard: Ibuprofen.
  • Chromatography:
    • Column: Reverse-phase (e.g., C18 or phenyl).
    • Mobile Phase: e.g., 10 mM ammonium formate in water-acetonitrile (30:70, v/v); isocratic elution.
  • Mass Spectrometry:
    • Ionization: ESI negative mode.
    • MRM Transition: m/z 324.8 → 170.9 for this compound.

Conclusion and Future Perspectives

This compound's broad-spectrum activity stems from its unique ability to modulate multiple critical cellular pathways and processes. While the promise is significant, its clinical translation beyond its original anthelmintic use hinges on overcoming pharmacokinetic limitations. The development of advanced formulations, such as nanohybrids and polymer-based nanocarriers, represents a promising and necessary strategy to unlock its full therapeutic potential across oncology, infectious diseases, and other areas [5] [4] [2].

References

Comprehensive Application Notes and Protocols for Niclosamide High-Throughput Screening (qHTS)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Niclosamide and Drug Repurposing Screening

This compound is an FDA-approved anthelmintic drug that has emerged as a promising candidate for drug repurposing in oncology, virology, and other therapeutic areas through quantitative high-throughput screening (qHTS) approaches. Originally used for treating tapeworm infections, this compound has demonstrated potent bioactivity against multiple signaling pathways frequently dysregulated in cancer and viral infections, including STAT3, Wnt/β-catenin, and mTOR pathways. The qHTS paradigm enables rapid screening of compound libraries against disease-relevant cellular models, generating robust concentration-response data that facilitates the identification of promising repurposing candidates like this compound. This approach significantly reduces the time and cost associated with traditional drug development by leveraging existing pharmacological and safety data of approved drugs.

The mechanistic versatility of this compound presents both opportunities and challenges for screening applications. As identified through various HTS campaigns, this compound simultaneously modulates multiple cellular processes: it inhibits mitochondrial oxidative phosphorylation, disrupts lysosomal trafficking, blocks viral entry mechanisms, and interferes with key oncogenic signaling pathways. This polypharmacology profile contributes to its efficacy against diverse pathologies but requires careful consideration in screening design and data interpretation. Additionally, this compound's inherent solubility limitations have prompted the development of advanced formulations and screening strategies to better characterize its bioactivity and therapeutic potential.

Table 1: Key Signaling Pathways Targeted by this compound Identified Through Screening Campaigns

Pathway Cellular Process Experimental Model Key Readout
STAT3 Signaling Cell proliferation, apoptosis, differentiation Du145 prostate cancer cells, HeLa epithelial carcinoma STAT3 phosphorylation (Tyr-705), nuclear translocation, luciferase reporter activity [1]
Wnt/β-catenin Stemness, chemoresistance A2780cp20 & SKOV3Trip2 ovarian cancer cells TOPflash luciferase assay, nuclear β-catenin [2]
mTOR Pathway Cell growth, metabolism Chemoresistant ovarian cancer cell lines Protein expression analysis [2]
Lysosome Trafficking Tumor cell invasion, metastasis DU145 prostate cancer cells Lysosome positioning, cathepsin B secretion [3]

HTS Assay Development and Protocol Design

Cell-Based Screening Assays

Cell-based phenotypic screening represents a powerful approach for identifying compounds with complex mechanisms of action like this compound. The side population spheroid (SPS) assay enriches for cancer stem-like cells through combined dye-exclusion and spheroid formation methods, providing a biologically relevant model for targeting treatment-resistant populations. In this protocol, MCF7 breast cancer cells are initially stained with Hoechst 33342 (7 µg/mL) and SP cells are isolated via fluorescence-activated cell sorting (FACS) using a FACSAria apparatus. The sorted SP cells are then plated in ultralow attachment plates at 2,000 cells/mL in serum-free DMEM/F12 medium supplemented with growth factors (5 µg/mL insulin, 0.4% BSA, 10 ng/mL bFGF, 20 ng/mL EGF) to generate SP spheres (SPS) with enhanced stem-like properties. These SPS cultures demonstrate increased expression of stemness markers (CD44high/CD24low, OCT4, ABCG2) and heightened tumorigenicity in xenograft models [4].

For HTS implementation, MCF7 SPS cells are seeded into 96-well ultralow attachment plates at 6,000 cells per well in 100 µL serum-free medium. Compounds from screening libraries (e.g., LOPAC library) are typically tested at multiple concentrations (3 µM and 30 µM) for 72 hours. The primary endpoint is spheroid size quantification, which is assessed through automated imaging using a cooled, back-thinned CCD camera followed by analysis with Image-Pro Plus 6.0 software, with a threshold set at 2,000 pixels for object detection. This phenotypic approach identified this compound as a potent inhibitor of breast cancer stem-like cells, demonstrating its ability to downregulate stemness pathways, inhibit spheroid formation, and induce apoptosis in this therapeutically challenging cell population [4].

G This compound This compound STAT3 STAT3 This compound->STAT3 Inhibits Wnt Wnt This compound->Wnt Inhibits mTOR mTOR This compound->mTOR Inhibits Lysosome Lysosome This compound->Lysosome Modulates STAT3_Pathway        STAT3 Pathway Inhibition• Blocks Tyr-705 phosphorylation• Inhibits nuclear translocation• Reduces cyclin D1, c-Myc, Bcl-xL     STAT3->STAT3_Pathway Wnt_Pathway        Wnt/β-catenin Inhibition• Suppresses β-catenin transcription• Targets CD133+ cancer stem cells• Synergizes with carboplatin     Wnt->Wnt_Pathway mTOR_Pathway        mTOR Pathway Inhibition• Downregulates mTOR signaling• Reduces chemoresistance     mTOR->mTOR_Pathway Lysosome_Effect        Lysosome Trafficking Inhibition• Induces JLA• Collapses intralysosomal pH• Reduces cathepsin B secretion     Lysosome->Lysosome_Effect

Diagram 1: Multi-Target Mechanisms of this compound Action - This diagram illustrates the key signaling pathways inhibited by this compound as identified through various screening campaigns, highlighting its polypharmacology profile.

Pathway-Targeted Reporter Assays

Pathway-specific reporter assays provide mechanistic insights into this compound's molecular targets, enabling focused screening for particular therapeutic applications. The STAT3-dependent luciferase reporter assay employs HeLa epithelial carcinoma cells (which constitutively overexpress STAT3) transfected with a luciferase reporter driven by a minimal thymidine kinase promoter with seven copies of STAT3 binding sites (pLucTKS3). Cells are co-transfected with Renilla luciferase as an internal normalization control to account for variability in transfection efficiency and cell viability. Following transfection, cells are treated with this compound or other test compounds for 24 hours, after which luciferase activity is quantified using standard luminescence detection methods. This approach demonstrated this compound's potent inhibition of STAT3-dependent luciferase activity with an IC₅₀ of 0.25 ± 0.07 µM, significantly more potent than many known STAT3 inhibitors [1].

For investigating Wnt/β-catenin pathway inhibition, the TOPflash luciferase reporter assay is employed in ovarian cancer cell lines (A2780ip2, A2780cp20, SKOV3ip1, SKOV3Trip2). Cells are transfected with the TOPflash construct containing TCF/LEF binding sites or the control FOPflash construct with mutated sites. After 24 hours of this compound treatment (typically at 1 µM concentration), luciferase activity is measured to quantify β-catenin-mediated transcriptional activity. In chemoresistant ovarian cancer cell lines, this compound significantly suppressed β-catenin-driven transcription even under Wnt stimulation, demonstrating its potential for targeting therapy-resistant malignancies. This protocol can be adapted for HTS formats to identify additional Wnt pathway inhibitors [2].

High-Content Imaging-Based Screening

High-content imaging screens enable multiparametric analysis of compound effects at the single-cell level, providing rich phenotypic data. The lysosome trafficking assay utilizes DU145 prostate cancer cells seeded in 96-well plates at 4,500 cells per well. Following treatment with this compound or other compounds, cells are fixed and stained for lysosome-associated membrane protein 1 (LAMP1) and nuclei using standard immunofluorescence protocols. Automated imaging is performed using Cellomics or similar high-content imaging systems, followed by quantitative analysis of lysosome positioning relative to the nucleus. This compound was identified as a potent inducer of juxtanuclear lysosome aggregation (JLA), effectively blocking hepatocyte growth factor (HGF) or acidic extracellular pH-induced anterograde lysosome trafficking. This phenotypic screening approach revealed this compound's ability to inhibit lysosome-mediated protease secretion and consequently reduce tumor cell invasion, highlighting its potential as an anti-metastatic agent [3].

qHTS Experimental Workflow and Protocol Implementation

Library Design and Assay Configuration

Quantitative HTS approaches for this compound and its analogs require careful experimental design to generate robust concentration-response data. The library composition typically includes FDA-approved drug collections (such as the LOPAC library with 1,258 compounds) or larger repurposing libraries (1,500-1,800 clinically approved drugs). For canine lymphoid malignancy screening described in recent literature, a library of 1,824 approved human drugs was implemented, focusing on compounds with established safety profiles to enhance translational potential [5]. Compounds are typically prepared as DMSO stock solutions (2-10 mM) and acoustically dispensed into 384-well assay plates using systems like Echo liquid handlers to ensure precise compound transfer across a range of concentrations (typically 0.1-30 µM).

The assay configuration must be optimized for each specific screening paradigm. For viability-based screens using water-soluble tetrazolium (WST) assays, appropriate cell seeding densities must be determined through preliminary experiments: for example, 0.5 × 10⁵ cells/mL for GL-1 canine B-cell leukemia, 1 × 10⁵ cells/mL for UL-1 T-cell lymphoma, and 6 × 10⁵ cells/mL for CLBL-1 B-cell lymphoma lines. The assay quality is monitored through Z'-factor calculations based on vehicle controls (DMSO) and reagent blanks positioned in the outermost columns of each plate, with Z' ≥ 0.5 considered acceptable for HTS applications. Following 72-hour compound incubation, cell viability is assessed using WST reagents like CCK-8, with absorbance measured at 450 nm after 3 hours of additional incubation [5].

Concentration-Response Screening and Hit Selection

qHTS implementation involves testing each compound at multiple concentrations to generate concentration-response curves rather than single-point activity measurements. This approach provides more robust potency estimates (IC₅₀ values) and helps identify potential assay artifacts. For this compound screening in canine lymphoid malignancy models, compounds showing >50% inhibition in primary screening at 5 µM were retested in quadruplicate to confirm reproducibility. The hit selection criteria required consistent ≥90% inhibition in all lymphoid tumor cell lines with <90% inhibition in non-tumorigenic MDCK cells, ensuring tumor-selective activity [5].

Table 2: this compound Potency Across Various Cellular Models

Cell Line/Model Assay Type IC₅₀ Value Experimental Context
Du145 prostate cancer STAT3 luciferase reporter 0.25 ± 0.07 µM STAT3 pathway inhibition [1]
Du145 prostate cancer Cell proliferation 0.7 µM Antiproliferative activity [1]
Du145 prostate cancer Colony formation 0.1 µM Clonogenic survival [1]
A2780cp20 ovarian cancer Cell viability (ATP) 0.41-1.86 µM Chemoresistant model [2]
SKOV3Trip2 ovarian cancer Cell viability (ATP) 0.41-1.86 µM Taxane-resistant model [2]
Canine GL-1 leukemia WST viability 0.15 µM Dog repurposing screen [5]
Canine UL-1 lymphoma WST viability 0.11 µM Dog repurposing screen [5]
Canine CLBL-1 lymphoma WST viability 0.14 µM Dog repurposing screen [5]
Secondary Assays and Hit Validation

Hit validation requires orthogonal assays to confirm mechanism of action and therapeutic potential. For this compound, secondary profiling included flow cytometric analysis of stem cell markers (CD44, CD24, CD133) in treated versus control cells, apoptosis assessment through annexin V/propidium iodide staining, and cell cycle analysis via DNA content quantification. In cancer stem-like models, this compound treatment significantly reduced CD44high/CD24low populations (2.8-fold and 4-fold enrichment reductions, respectively) and preferentially targeted CD133+ cancer stem cells in chemoresistant ovarian cancer models [4] [2].

Functional validation of anti-invasive effects was performed using Matrigel invasion assays, where DU145 prostate cancer cells were seeded in serum-free medium in the upper chamber of Transwell plates with Matrigel coating, with 10% FBS as chemoattractant in the lower chamber. This compound pretreatment (0.1-1 µM) for 24 hours significantly inhibited HGF-induced invasion, consistent with its effects on lysosome trafficking and cathepsin B secretion. For antiviral activity assessment, porcine epidemic diarrhea virus (PEDV) infection models employing recombinant virus expressing renilla luciferase (PEDV-Rluc) demonstrated this compound's inhibition of viral entry, particularly the internalization step, with time-of-addition experiments pinpointing its activity to early stages of viral infection [3] [6].

Analytical Methods and Data Analysis

Quantification Methods and Readout Technologies

Viability and proliferation assessment in this compound screening employs multiple detection methodologies. The CellTiter-Glo luminescent assay quantifies ATP content as a biomarker of metabolically active cells, providing a sensitive measurement of cell viability following 72-hour drug exposure. This homogeneous assay format is particularly suitable for HTS applications, with luminescence signal proportional to the number of viable cells. Alternatively, water-soluble tetrazolium (WST) assays like CCK-8 utilize mitochondrial dehydrogenase activities to reduce tetrazolium salts to formazan dyes, with absorbance measured at 450 nm. For high-content imaging screens, quantitative analysis of lysosome positioning involves calculating the relative distance of lysosomes from the nucleus or determining the percentage of cells exhibiting juxtanuclear lysosome aggregation (JLA) [4] [3] [5].

Molecular pathway analysis requires specialized techniques to validate this compound's multi-target mechanisms. Western blotting remains the gold standard for assessing protein expression and phosphorylation status, with particular focus on STAT3 Tyr-705 phosphorylation, β-catenin levels, and expression of downstream targets (cyclin D1, c-Myc, Bcl-xL). For transcriptional activity quantification, luciferase reporter assays (STAT3-dependent or TOPflash for Wnt/β-catenin) provide sensitive, dynamic measurements of pathway inhibition. Electrophoretic mobility shift assays (EMSA) further characterize this compound's effects on STAT3-DNA binding activity, while immunofluorescence microscopy visualizes inhibition of STAT3 nuclear translocation following growth factor stimulation [1].

Data Analysis and Interpretation

qHTS data processing involves normalization to vehicle controls (0% inhibition) and reference compounds (100% inhibition), followed by curve-fitting to calculate IC₅₀ values. For combination studies with chemotherapeutic agents, synergy assessment utilizes combination index (CI) calculations, where CI < 1 indicates synergistic interactions, CI = 1 additive effects, and CI > 1 antagonistic effects. This compound demonstrated synergistic activity (CI < 1) with carboplatin in chemoresistant ovarian cancer models, significantly enhancing the antiproliferative effects of conventional chemotherapy [2].

Selectivity profiling is essential for evaluating the therapeutic potential of repurposed drugs. Comparison of this compound's potency across multiple cell lines with varying levels of pathway activation revealed enhanced activity in models with constitutively active STAT3 (Du145, HeLa, A549) compared to those with low STAT3 activation (HT29, PC3, A431). This differential sensitivity strengthens the rationale for targeted application in malignancies dependent on specific this compound-inhibited pathways. Additionally, comparison of IC₅₀ values with reported maximum plasma concentrations (Cmax) in relevant species helps assess translational potential, as demonstrated in canine screening where this compound's IC₅₀ values (0.11-0.15 µM) were well below the reported Cmax in dogs [1] [5].

G cluster_params Screening Parameters cluster_readouts Endpoint Readouts Start Screening Initiation Library Compound Library (LOPAC: 1,258 compounds) Start->Library Assay Assay Configuration • Cell model selection • Concentration range • Controls Library->Assay Primary Primary Screening • 72h compound incubation • Viability/imaging readout Assay->Primary HitID Hit Identification >50% inhibition at 5μM Primary->HitID Param1 Concentration: 0.1-30μM Readout1 Viability (ATP/WST) HitID->Library No Confirm Confirmatory Screening Quadruplicate replicates HitID->Confirm Yes Secondary Secondary Assays • IC50 determination • Pathway analysis Confirm->Secondary Validation Hit Validation • Animal models • Mechanism studies Secondary->Validation Param2 Incubation: 72h Param3 Controls: DMSO vehicle Param4 Z' factor ≥ 0.5 Readout2 Luciferase activity Readout3 Imaging analysis Readout4 Flow cytometry

Diagram 2: qHTS Workflow for this compound Screening - This diagram outlines the key steps in quantitative high-throughput screening campaigns that identified this compound as a hit compound, from library preparation through hit validation.

Advanced Applications and Recent Developments

Formulation Strategies for Enhanced Bioavailability

Bioavailability challenges associated with this compound's poor aqueous solubility (0.23 µg/mL for anhydrous form) have prompted innovative formulation approaches for in vivo applications and clinical translation. Co-crystal engineering with pharmaceutically acceptable co-formers like urea has demonstrated significant improvements in dissolution performance through the "spring parachute" effect, where the co-crystal dissociates to form amorphous material with high initial solubility followed by transition through metastable forms. The spray drying process for this compound-urea co-crystal production involves preparing stoichiometric solutions in isopropanol (Class 3 solvent) and spraying through laboratory-scale spray dryers with optimized parameters (inlet temperature, atomizing gas flow, solution feed rate) to generate phase-pure co-crystals with controlled particle size distribution [7].

Nanohybrid technology represents another advanced strategy to overcome this compound's pharmacokinetic limitations. The CP-COV03 formulation combines this compound with magnesium oxide and hydroxypropyl methylcellulose (NIC-MgO-HPMC) to create a nanohybrid with significantly enhanced bioavailability. This innovation enabled successful clinical application in COVID-19 trials, where CP-COV03 demonstrated dose-dependent viral load reduction (56.7% decrease within 16 hours of initial dose) and symptom improvement in patients with mild to moderate disease. The pharmacokinetic profile of this formulation showed Cmax values of 285.25 ng/mL for the 300 mg dose and 389.90 ng/mL for the 450 mg dose, achieving concentrations sufficient for antiviral activity despite this compound's inherent absorption challenges [8].

Clinical Translation and Emerging Applications

Recent clinical evidence supports this compound's potential for repurposing in viral infections. A 2025 randomized, double-blind, placebo-controlled trial of this compound nanohybrid (CP-COV03) in 300 patients with mild to moderate COVID-19 demonstrated significant reduction in time to sustained symptom improvement (9.0 days vs. 13.0 days for placebo) and rapid viral load reduction. The therapeutic effect appeared time-dependent rather than concentration-dependent, consistent with this compound's mechanism of inducing autophagy and disrupting viral replication cycles. Importantly, the nanohybrid formulation was well-tolerated with no serious adverse events reported, highlighting the importance of advanced formulation strategies for successful clinical translation [8].

Veterinary applications of this compound have also been explored through HTS campaigns. Screening against canine lymphoid tumor cell lines (GL-1, UL-1, CLBL-1) identified this compound as a promising candidate for veterinary oncology, with potent antiproliferative effects (IC₅₀ values 0.11-0.15 µM) and tumor-selective activity compared to non-tumorigenic MDCK cells. The established safety profile of this compound in mammals and the pharmacokinetic data available in dogs facilitate rapid translation to clinical trials in veterinary patients, demonstrating the power of repurposing approaches across species [5].

Conclusion and Future Perspectives

The application of qHTS technologies to this compound has revealed an unexpectedly diverse pharmacological profile, positioning this old anthelmintic drug as a promising multi-target therapeutic for cancer, viral infections, and other diseases. The screening protocols outlined in these application notes provide robust methodologies for identifying compounds with similar polypharmacology, emphasizing the importance of incorporating multiple assay formats (viability, pathway-specific, phenotypic) to fully characterize compound activity. The consistent identification of this compound across diverse screening campaigns highlights its unique mechanism portfolio and validates the qHTS approach for drug repurposing.

Future directions for this compound screening and development include combination therapy optimization through systematic screening with standard care agents, biomarker identification to select patient populations most likely to respond, and continued formulation innovation to enhance bioavailability. The successful clinical application of this compound nanohybrids for COVID-19 treatment demonstrates that formulation challenges can be overcome through advanced technologies, paving the way for expanded clinical testing in oncology. As qHTS technologies continue to evolve with more complex disease models and improved detection capabilities, the systematic repurposing of existing drug collections will undoubtedly yield additional hidden gems like this compound with untapped therapeutic potential.

References

Comprehensive Application Notes and Protocols: Niclosamide In Vivo Tumor Growth Inhibition Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Niclosamide Repurposing for Oncology

This compound is a FDA-approved anthelmintic drug that has been used clinically for over 50 years to treat tapeworm infections, with a well-established human safety profile and low mammalian toxicity (oral LD₅₀ > 5 g/kg in rats) [1] [2]. Recent drug repurposing efforts have revealed that this compound possesses potent anticancer properties through its ability to simultaneously modulate multiple oncogenic signaling pathways [3] [4]. This multi-target mechanism of action makes this compound particularly promising for oncology applications, as cancer cells often develop resistance to single-target agents. The favorable safety history of this compound potentially accelerates its transition to oncology clinical trials, as its human toxicity profile is already established [2].

Despite its promising anticancer activity, this compound faces significant pharmacokinetic challenges that must be addressed in experimental design. The drug suffers from limited aqueous solubility and poor oral bioavailability, primarily due to extensive first-pass metabolism mediated by cytochrome P450 enzymes and UDP-glucuronosyltransferases [3]. These limitations have prompted the development of various strategies to improve this compound's delivery, including structural analogs and advanced formulation approaches such as nanoparticle encapsulation [3]. Recent research has produced derivatives like this compound ethanolamine salt and this compound piperazine salt with enhanced water solubility while maintaining anticancer activity [3]. When designing in vivo studies with this compound, researchers must carefully consider these physicochemical properties in their experimental approach.

Molecular Mechanisms of Action

This compound exerts its anticancer effects through multiple synergistic mechanisms that simultaneously target various oncogenic pathways and cellular processes [3] [5]. The primary molecular mechanisms through which this compound inhibits cancer cell growth and survival include:

  • Mitochondrial Uncoupling: this compound acts as a protonophore that disrupts the mitochondrial proton gradient, dissipating the proton motive force (Δp) required for ATP synthesis [3] [6]. This uncoupling effect leads to depleted cellular energy, increased reactive oxygen species (ROS), AMPK activation, and ultimately cytochrome c release that initiates the intrinsic apoptotic pathway [3]. The protonophoric activity of this compound also causes cytoplasmic acidification, which contributes to its inhibitory effects on mTORC1 signaling [6].

  • Oncogenic Pathway Inhibition: this compound simultaneously targets multiple signaling pathways commonly dysregulated in cancers. It inhibits Wnt/β-catenin signaling by promoting the degradation of key pathway components including Dishevelled 2 and β-catenin [3] [5]. The drug suppresses STAT3 signaling, a pathway crucial for tumor cell survival, proliferation, and immune evasion [3] [1]. This compound also modulates mTOR signaling, primarily through cytoplasmic acidification rather than direct kinase inhibition [6]. Additionally, it inhibits NF-κB pathway activation and reduces expression of NF-κB target genes such as MMP-9, which is involved in cancer invasion and metastasis [5].

  • Cancer Stem Cell (CSC) Targeting: this compound demonstrates CSC-suppressing activity by disrupting the Wnt/β-catenin pathway, which is crucial for maintaining cancer stem cell populations [5]. Treatment with this compound reduces the Aldefluor+ cell population and inhibits melanosphere formation in uveal melanoma models, indicating its ability to target these therapy-resistant cell populations [5].

  • CREB Pathway Inhibition: In hematological malignancies like acute myeloid leukemia (AML), this compound inhibits CREB-dependent signaling pathways by disrupting the interaction between CREB and its coactivator CBP, leading to reduced expression of CREB-driven survival genes [2].

The following diagram illustrates these key mechanisms of action and their functional consequences in cancer cells:

G This compound Multimodal Anticancer Mechanisms cluster_mito Mitochondrial Effects cluster_pathways Pathway Inhibition cluster_cellular Cellular Outcomes This compound This compound MitoUncoupling Mitochondrial Uncoupling This compound->MitoUncoupling Wnt Wnt/β-catenin Inhibition This compound->Wnt STAT3 STAT3 Inhibition This compound->STAT3 mTOR mTORC1 Inhibition This compound->mTOR NFkB NF-κB Inhibition This compound->NFkB CREB CREB/CBP Disruption This compound->CREB EnergyDepletion Energy Depletion (ATP Reduction) MitoUncoupling->EnergyDepletion ROS ROS Production MitoUncoupling->ROS CytC Cytochrome c Release MitoUncoupling->CytC Apoptosis Apoptosis Activation EnergyDepletion->Apoptosis ROS->Apoptosis CytC->Apoptosis CSC Cancer Stem Cell Elimination Wnt->CSC STAT3->Apoptosis CellCycle Cell Cycle Arrest (G1/S) mTOR->CellCycle Metastasis Metastasis Inhibition NFkB->Metastasis CREB->CellCycle

In Vivo Cancer Models and Experimental Overview

Summary of Established Cancer Models

This compound has demonstrated significant antitumor efficacy across diverse in vivo cancer models, supporting its broad-spectrum anticancer potential. The following table summarizes key preclinical studies investigating this compound's antitumor activity:

Table 1: In Vivo Anticancer Efficacy of this compound Across Various Cancer Models

Cancer Type Model System Dosing Regimen Treatment Duration Key Findings Reference
T-cell Acute Lymphoblastic Leukemia (T-ALL) Jurkat and CCRF-CEM xenografts in mice 10 mg/kg, intraperitoneal 21 days Significant tumor growth suppression; increased cleaved caspase-3 and LC3B; prolonged survival [1]
Acute Myeloid Leukemia (AML) Patient-derived xenograft (PDX) mice 10 mg/kg, oral gavage 28 days Inhibited disease progression; extended survival; reduced tumor burden [2]
Uveal Melanoma (UM) 92.1 and Mel270 xenografts in mice p-Niclosamide (water-soluble), 10 mg/kg, IP 21 days Potent antitumor activity; reduced tumor volume; inhibited metastasis [5]
Colorectal Cancer HCT-116 xenografts This compound-isatin hybrid X1 (20.05 µM IC₅₀) Not specified Enhanced apoptosis; mitochondrial membrane potential disruption; cell cycle arrest [4]
Osteosarcoma Human osteosarcoma xenografts Various dosing protocols Not specified Inhibited tumor growth; induced apoptosis and cell cycle inhibition [1]
Detailed Xenograft Protocol for Solid Tumors

The following comprehensive protocol describes the standard methodology for evaluating this compound's efficacy in human tumor xenograft models:

  • Cell Preparation and Inoculation: Harvest exponentially growing cancer cells (e.g., uveal melanoma lines 92.1, Mel270) using trypsin-EDTA. Wash cells twice with phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel to enhance tumor formation. Keep the cell suspension on ice to prevent Matrigel solidification. Inject 5 × 10⁶ cells in 100-200 µL subcutaneously into the right flank of 6-8 week old immunocompromised mice (e.g., athymic nude or NOD-scid strains) using a 27-gauge needle. Monitor animals daily for tumor development [5].

  • Randomization and Treatment Initiation: When tumors reach a palpable size of approximately 100-150 mm³ (typically 7-14 days post-inoculation), randomize animals into treatment and control groups (n=6-10 per group) using a stratified randomization approach based on tumor volume to ensure equivalent starting means and variances across groups. Administer this compound via intraperitoneal injection (10 mg/kg daily) or oral gavage (for soluble formulations) [1] [5]. For the control group, administer vehicle alone (e.g., DMSO solution or appropriate formulation excipients).

  • Formulation Preparation: For conventional this compound, prepare a stock solution in DMSO (e.g., 50 mg/mL) and dilute with PBS or saline immediately before administration, ensuring the final DMSO concentration does not exceed 5%. For improved bioavailability, use water-soluble derivatives such as p-niclosamide or nanoparticle formulations that enhance solubility and absorption [3] [5]. Freshly prepare all formulations immediately before each administration.

  • Tumor Monitoring and Ethical Endpoints: Measure tumor dimensions 2-3 times weekly using digital vernier calipers. Calculate tumor volume using the formula: Volume = (width)² × length / 2. Monitor animals for signs of toxicity including weight loss, lethargy, reduced mobility, or changes in grooming behavior. Implement humane endpoints requiring euthanasia if tumors exceed 2000 mm³, ulcerate, or if animals show >20% body weight loss [7] [5].

Experimental Design and Workflow

The following diagram illustrates the complete workflow for a standard this compound in vivo efficacy study:

G In Vivo Efficacy Study Workflow CellPrep Cancer Cell Preparation (Exponential growth phase) AnimalPrep Animal Preparation (6-8 week immunocompromised mice) CellPrep->AnimalPrep Inoculation Tumor Inoculation (5×10⁶ cells in PBS:Matrigel, subcutaneous) AnimalPrep->Inoculation TumorGrowth Tumor Growth Monitoring (7-14 days post-inoculation) Inoculation->TumorGrowth Randomization Randomization & Group Assignment (When tumors reach 100-150 mm³) TumorGrowth->Randomization Treatment Treatment Phase (this compound vs. vehicle control, 21-28 days) Randomization->Treatment Monitoring Tumor Volume Measurement (2-3 times weekly, caliper measurements) Treatment->Monitoring Termination Study Termination & Tissue Collection (Tumors, blood, organs for analysis) Monitoring->Termination Analysis Data Analysis (Tumor growth kinetics, histology, biomarkers) Termination->Analysis

Data Analysis and Statistical Considerations

Tumor Growth Metrics and Statistical Analysis

Proper data analysis is crucial for accurately assessing this compound's antitumor efficacy. The following approaches are recommended:

  • Tumor Growth Metrics Calculation: The traditional T/C ratio is calculated as the mean tumor volume in the treatment group divided by the mean tumor volume in the control group at the final day of treatment [7]. The Tumor Growth Inhibition (TGI) index is derived as (1 - T/C) × 100% [7]. For more robust analysis, implement the rate-based T/C method which uses all longitudinal data points by fitting tumor growth to an exponential model: log₁₀(tumor volume) = a + b × time + error [7]. The rate-based T/C is calculated as 10^(μT - μC) × 21 days, where μT and μC are the mean growth rates for treatment and control groups, respectively [7]. This approach provides greater statistical power and may reduce the number of animals needed to detect significant treatment effects.

  • Statistical Analysis and Power Considerations: Perform statistical comparisons using appropriate methods such as two-way ANOVA for longitudinal tumor volume data or Student's t-test for endpoint comparisons, with significance defined as p < 0.05. For survival analysis, use Kaplan-Meier curves with log-rank test comparison [1] [2]. Based on historical xenograft data, a sample size of 8-10 animals per group typically provides sufficient statistical power (≥80%) to detect significant treatment effects when using rate-based T/C analysis [7]. Bootstrap resampling analysis of 219 historical xenograft studies demonstrates that the rate-based T/C method achieves better precision than the traditional T/C approach, potentially allowing for smaller sample sizes while maintaining statistical power [7].

Additional Endpoint Analyses
  • Histopathological and Molecular Analyses: Following euthanasia, collect tumor tissues and divide for multiple analytical approaches. For histology, fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for general morphology or process for immunohistochemical staining for apoptosis markers (cleaved caspase-3), proliferation markers (Ki-67), or pathway components (p-STAT3, β-catenin) [1] [5]. For molecular analyses, snap-freeze tumor tissues in liquid nitrogen and store at -80°C for protein extraction (Western blotting) or RNA extraction (qRT-PCR) to examine pathway modulation [1] [2].

  • Apoptosis and Autophagy Assessment: Evaluate this compound-induced apoptosis using TUNEL assay on tumor sections or by Western blot analysis of apoptosis markers (cleaved caspase-3, PARP cleavage) in tumor lysates [1] [2]. Assess autophagy induction by monitoring LC3B conversion (LC3B-I to LC3B-II) and p62/SQSTM1 degradation via Western blot [1]. These molecular analyses provide mechanistic insights complementary to tumor growth inhibition data.

Efficacy Optimization Strategies

Formulation Approaches to Enhance Bioavailability

The limited aqueous solubility and poor oral bioavailability of this compound present significant challenges for in vivo efficacy. Several strategies can address these limitations:

  • Structural Modification: Develop This compound derivatives with improved pharmaceutical properties. This compound ethanolamine salt (NEN) and This compound piperazine salt have demonstrated enhanced water solubility while maintaining anticancer activity [3]. Recent research has also explored This compound-isatin hybrids (e.g., compound X1) that show improved antiproliferative activity against HCT-116 colorectal cancer cells with IC₅₀ of 20.05 µM compared to native this compound [4].

  • Nanotechnology Formulations: Implement advanced drug delivery systems to improve this compound's bioavailability. These include nanoparticle encapsulation, liposomal formulations, and polymeric micelles that enhance solubility and promote tumor-selective delivery through the Enhanced Permeability and Retention (EPR) effect [3]. Evaluation methods such as electrospraying and supercritical fluid technology can generate optimized nanoformulations with improved absorption characteristics [3].

  • Metabolic Inhibition: Co-administrate this compound with enzyme inhibitors that reduce first-pass metabolism. Targeting cytochrome P450-mediated hydroxylation and UGT-mediated glucuronidation can potentially increase systemic exposure to unchanged this compound [3]. However, careful assessment of potential drug-drug interactions is necessary when employing this strategy.

Combination Therapy Strategies

This compound demonstrates enhanced efficacy when combined with other anticancer agents, potentially allowing for reduced chemotherapy doses and decreased toxicity:

  • Sequential Dosing Protocols: Research in AML models indicates that pretreatment with this compound followed by chemotherapy (cytarabine, daunorubicin, or vincristine) produces synergistic effects, whereas concurrent administration may lead to antagonism [2]. This suggests that this compound may sensitize cancer cells to subsequent chemotherapy exposure.

  • Pathway-Targeted Combinations: Based on this compound's mechanism of action, rational combination partners include Paclitaxel to complement this compound's limited mTORC1 targeting [3], ROS-inducing agents that may enhance this compound's pro-oxidant effects [5], and targeted therapies against complementary pathways.

Table 2: Optimization Strategies for this compound In Vivo Applications

Challenge Solution Approaches Key Considerations Expected Outcomes
Poor aqueous solubility Structural derivatives (ethanolamine, piperazine salts); Nanoformulations; Prodrug approaches Maintain anticancer activity; Scalable synthesis; Stability profile Improved bioavailability; Enhanced tumor accumulation; Reduced dosing frequency
Limited oral bioavailability Nanoparticle systems; Liposomal encapsulation; Enzyme inhibition Absorption profile; First-pass metabolism reduction; Potential drug interactions Increased systemic exposure; More predictable pharmacokinetics
Rapid metabolism CYP/UGT enzyme inhibitors; Extended-release formulations Drug interaction potential; Safety profile; Dosing schedule optimization Prolonged half-life; Enhanced therapeutic concentrations
Moderate single-agent activity Combination therapies; Sequential dosing; Synergy with standard care dosing sequence optimization; Overlapping toxicities Enhanced efficacy; Potential dose reduction; Overcoming resistance

Formulation and Dosing Parameters

Comprehensive Dosing Guidelines

Based on published efficacy studies across various cancer models, the following dosing parameters are recommended for in vivo studies with this compound:

  • Dosage and Administration: The effective dose of this compound in mouse models typically ranges from 5-20 mg/kg administered daily [1] [5] [2]. For conventional this compound, intraperitoneal injection is the preferred route due to poor oral bioavailability. When using water-soluble derivatives such as p-niclosamide, oral gavage can be effectively employed [5]. The treatment duration in most successful studies ranges from 21-28 days, with significant tumor growth inhibition observed within this timeframe [1] [5] [2].

  • Formulation Preparation Details: For IP administration, prepare a This compound stock solution in DMSO at 50 mg/mL, then dilute with PBS to the desired concentration (e.g., 1 mg/mL for 10 mg/kg dosing in a 10 mL/kg injection volume). Ensure uniform suspension by sonication and vortex mixing immediately before administration. For oral administration of water-soluble p-niclosamide, prepare solutions in saline or PBS at appropriate concentrations based on the derivative's solubility profile [5].

Toxicity and Safety Monitoring

Despite this compound's favorable historical safety profile in humans, comprehensive toxicity assessment in preclinical models is essential:

  • Clinical Observations: Monitor animals daily for signs of toxicity including weight loss, changes in grooming behavior, reduced mobility, lethargy, or abnormal breathing. Record body weights at least twice weekly throughout the study.

  • Hematological and Biochemical Assessment: At study termination, collect blood samples for complete blood count and clinical chemistry analysis including liver enzymes (ALT, AST) and kidney function markers (BUN, creatinine) [2]. Compare results between treatment and control groups to identify potential organ toxicity.

  • Histopathological Examination: Perform comprehensive necropsy on all animals, collecting and examining major organs (liver, kidney, spleen, heart, lungs) for any treatment-related abnormalities. Process tissues for histological evaluation following standard H&E staining protocols [2].

Troubleshooting and Technical Considerations

Successful execution of this compound in vivo studies requires attention to several technical considerations:

  • Variable Tumor Growth Rates: Different cancer cell lines exhibit inherent variations in growth kinetics that can impact study duration and randomization timing. Conduct preliminary growth rate studies with each cell line to establish expected doubling times and adjust randomization schedules accordingly. Implement stratified randomization based on initial tumor volumes to ensure equivalent starting points across treatment groups [7].

  • Formulation Stability: this compound formulations may precipitate over time, leading to inconsistent dosing. Prepare fresh solutions daily and maintain uniform suspensions through continuous agitation or sonication immediately before administration. For longer-term stability, consider lyophilized nanoparticle formulations that can be reconstituted immediately before use [3].

  • Handling Poorly Soluble Compounds: When working with native this compound, ensure thorough mixing before each administration to maintain consistent dosing. For oral administration approaches, utilize water-soluble derivatives rather than attempting to formulate the parent compound, as this provides more reliable absorption and exposure [3] [5].

Conclusions and Future Directions

This compound demonstrates promising broad-spectrum antitumor activity in preclinical models through its unique multi-target mechanism of action. The successful implementation of in vivo efficacy studies requires careful attention to formulation strategies, dosing protocols, and appropriate experimental design to overcome the compound's pharmacokinetic limitations. The rate-based T/C analytical approach provides enhanced statistical power for detecting treatment effects compared to traditional endpoint analysis [7].

Future research directions should focus on optimized delivery systems including nanotechnology approaches and structural derivatives with improved pharmaceutical properties [3]. Additionally, exploration of rational combination therapies and sequential dosing schedules with standard chemotherapeutic agents may enhance efficacy while potentially reducing treatment-related toxicity [2]. The established safety profile of this compound in humans positions it as a strong repurposing candidate for oncology applications, potentially accelerating its transition to clinical trials in cancer patients.

References

Comprehensive Application Notes and Protocols: Niclosamide for Cancer Stem Cell Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Niclosamide as a Cancer Stem Cell-Targeting Agent

This compound, an FDA-approved anthelmintic drug, has emerged as a promising multi-pathway inhibitor with significant activity against cancer stem cells (CSCs) across various malignancies. CSCs represent a subpopulation of tumor cells with self-renewal capacity and enhanced chemoresistance, contributing to tumor recurrence and metastasis. The repurposing of this compound for oncology applications leverages its ability to simultaneously target multiple signaling pathways crucial for CSC maintenance and survival, including STAT3, Wnt/β-catenin, and mTOR signaling networks. These molecular pathways collectively contribute to the preservation of stem-like characteristics and facilitate therapy resistance in numerous cancer types, including triple-negative breast cancer, colorectal cancer, oral squamous cell carcinoma, and hepatocellular carcinoma.

Recent advances have focused on optimizing this compound's delivery and efficacy through structural modifications and novel formulation strategies to overcome its inherent bioavailability limitations. This document provides comprehensive application notes and experimental protocols for researchers investigating this compound's anti-CSC properties, incorporating the latest scientific findings and methodological approaches to facilitate standardized assessment across different laboratory settings. The protocols outlined herein are designed to evaluate this compound's effects on CSC marker expression, functional stemness properties, and molecular signaling pathways, providing a framework for preclinical assessment of this compound-based therapeutic interventions.

Mechanisms of Action & Signaling Pathways

This compound exerts its anti-CSC effects through simultaneous modulation of multiple oncogenic signaling pathways, disrupting the molecular networks that maintain stemness and promote therapy resistance. The compound's multi-target capability makes it particularly effective against the heterogeneous and adaptive CSC populations within tumors.

STAT3 Signaling Inhibition

The STAT3 pathway serves as a primary molecular target for this compound in CSCs. This compound directly binds to the SH2 domain of STAT3, preventing its phosphorylation at tyrosine residue 705 (Tyr705), dimerization, and subsequent nuclear translocation. This inhibition disrupts the transcriptional activation of STAT3-target genes involved in stemness maintenance, including cyclin D1, Bcl-2, survivin, and Sox2 [1]. In triple-negative breast cancer models, this compound-mediated STAT3 inhibition resulted in reduced CD44high/CD24low populations and decreased aldehyde dehydrogenase (ALDH) activity, both established CSC markers [1]. Similar findings were reported in hepatocellular carcinoma, where this compound treatment downregulated phospho-STAT3 (Y705) and its downstream anti-apoptotic targets Mcl-1 and survivin [2].

Wnt/β-Catenin Pathway Disruption

This compound effectively suppresses the Wnt/β-catenin signaling axis, a critical pathway for CSC self-renewal and maintenance. Mechanistically, this compound promotes the degradation of LRP6 receptors, induces Frizzled 1 internalization, and facilitates the phosphorylation-mediated degradation of β-catenin [3]. In oral squamous cell carcinoma models, this compound treatment downregulated key Wnt pathway components including DVL2, p-GSK3β, and cyclin D1, while reducing the nuclear accumulation of β-catenin and its transcriptional co-activator c-Myc [3]. This pathway disruption correlated with impaired tumorsphere formation and reduced expression of pluripotency transcription factors OCT4, Nanog, and Sox2 in ALDH+ CSCs.

Additional Molecular Targets

Beyond STAT3 and Wnt/β-catenin signaling, this compound modulates several other pathways involved in CSC maintenance:

  • mTOR Pathway: this compound activates TSC complex to inhibit mTORC1 activity, reducing protein synthesis and cellular proliferation in CSCs [4].
  • PXR Regulation: In colorectal CSCs, this compound induces miR-148a expression, which post-transcriptionally represses Pregnane X Receptor (PXR), a nuclear receptor associated with chemoresistance [5].
  • Mitochondrial Uncoupling: this compound acts as a protonophore that dissipates the mitochondrial membrane potential, leading to ATP depletion, ROS generation, and cytochrome c release, ultimately triggering intrinsic apoptosis [4].

The following diagram illustrates the multi-pathway targeting approach of this compound in cancer stem cells:

G cluster_effects Anti-CSC Effects This compound This compound STAT3 STAT3 Signaling This compound->STAT3 Wnt Wnt/β-catenin This compound->Wnt mTOR mTOR Pathway This compound->mTOR PXR PXR Signaling This compound->PXR Mitochondria Mitochondrial Function This compound->Mitochondria Stemness Reduced Stemness STAT3->Stemness Inhibits EMT Inhibited EMT Wnt->EMT Suppresses Proliferation Decreased Proliferation mTOR->Proliferation Reduces Chemoresistance Reversed Chemoresistance PXR->Chemoresistance Decreases Apoptosis Enhanced Apoptosis Mitochondria->Apoptosis Induces CSC_population Reduced CSC Population Stemness->CSC_population Leads to Metastasis Decreased Metastasis EMT->Metastasis Reduces Tumor_growth Suppressed Tumor Growth Proliferation->Tumor_growth Inhibits Therapy_response Enhanced Therapy Response Chemoresistance->Therapy_response Improves Cell_death Increased Cell Death Apoptosis->Cell_death Increases

Figure 1: Multi-pathway targeting of cancer stem cells by this compound. This compound simultaneously inhibits multiple signaling pathways essential for CSC maintenance, leading to reduced stemness, enhanced sensitivity to therapy, and ultimately suppression of tumor growth and metastasis.

Quantitative Efficacy Data & Therapeutic Potential

Numerous preclinical studies have quantitatively demonstrated this compound's efficacy against CSCs across various cancer types. The compound consistently reduces functional CSC measures, including tumorsphere formation, ALDH+ populations, and expression of stemness markers, while enhancing sensitivity to conventional chemotherapeutic agents.

Table 1: Anti-Cancer Stem Cell Efficacy of this compound Across Various Cancer Types

Cancer Type Experimental Model Key Findings Reference
Triple-Negative Breast Cancer Mouse xenograft models Decreased CD44high/CD24low population; Reduced ALDH activity; Suppressed tumor growth and metastasis [1]
Oral Squamous Cell Carcinoma SCC4 and SCC25 cell lines Dose-dependent inhibition of primary and secondary tumorsphere formation; Reduced OCT4, Nanog, Sox2 expression [3]
Colorectal Cancer Patient-derived cell lines Reduced PXR expression via miR-148a induction; Enhanced chemosensitivity to 5-FU and oxaliplatin [5]
Hepatocellular Carcinoma HepG2, QGY-7703, SMMC-7721 cell lines Synergized with cisplatin; Downregulated p-STAT3, Mcl-1, survivin; IC~50~: 5-20 μM depending on cell line [2]
Esophageal Cancer BE3, CE48T, CE81T cell lines Suppressed STAT3 signaling; Induced G1 cell cycle arrest and apoptosis; Enhanced efficacy of 5-FU, cisplatin, paclitaxel [6]

The combination of this compound with conventional chemotherapy has demonstrated particular promise in overcoming CSC-mediated chemoresistance. In hepatocellular carcinoma models, this compound synergized with cisplatin, significantly enhancing apoptosis induction compared to either agent alone [2]. Similarly, in esophageal cancer cells, co-treatment with this compound and chemotherapeutic agents (5-FU, cisplatin, or paclitaxel) resulted in lower IC~50~ values and increased apoptotic rates [6]. These findings support the potential clinical application of this compound as an adjunct to conventional chemotherapy to target both bulk tumor cells and the therapy-resistant CSC compartment.

Prodrug Development & Bioavailability Enhancement

The clinical translation of this compound has been challenged by its limited aqueous solubility and poor bioavailability, which have prompted the development of novel formulations and prodrug strategies. Recent advances have focused on structural modifications and nanotechnology-based delivery systems to enhance this compound's pharmacokinetic profile while maintaining its anti-CSC activity.

This compound-Based Prodrugs

The Nic-A prodrug represents an innovative approach to improve this compound's selectivity for CSCs. This dual-action compound conjugates this compound to a CAIX inhibitor (acetazolamide) via a GSH-responsive disulfide linker [1]. The design capitalizes on the elevated glutathione levels in CSCs, enabling selective intracellular release of active this compound. The prodrug incorporates a tetraethylene glycol linker to enhance aqueous solubility and blocks the phenolic moiety of this compound essential for STAT3 binding until activation occurs within target cells [1]. In preclinical models, Nic-A demonstrated superior anti-CSC and anti-metastatic effects compared to non-targeted analogues, with significantly improved bioavailability.

Structural Hybrids and Derivatives

Recent structure-activity relationship studies have explored This compound-isatin hybrids to enhance antiproliferative activity and apoptosis induction. Compound X1, incorporating a piperidinyl sulfonamide group, demonstrated potent activity against HCT-116 colorectal cancer cells (IC~50~ = 20.05 μM) with minimal cytotoxicity toward normal VERO cells [7]. These hybrids induce G1 cell cycle arrest and promote mitochondrial-mediated apoptosis through modulation of BAX, Bcl-2, Bcl-xL, and PAR-4 gene expression [7]. Additional derivatives, including o-alkylamino-tethered this compound analogues, This compound ethanolamine salt, and This compound piperazine salt, have shown improved water solubility while maintaining anticancer activity in vitro [4].

Nanotechnology Approaches

Advanced delivery systems employing electrospraying and supercritical fluids have been explored to enhance this compound's bioavailability without structural modification [4]. These nanocarriers improve drug solubility, protect against first-pass metabolism mediated by cytochrome P450 enzymes and UDP-glucuronosyltransferases, and can be functionalized with targeting ligands to enhance CSC-specific delivery.

The following diagram illustrates the prodrug activation mechanism in cancer stem cells:

G cluster_CSC Cancer Stem Cell Microenvironment cluster_effects Biological Effects Prodrug Nic-A Prodrug (CAIX inhibitor + this compound) CAIX_binding CAIX-Targeted Binding Prodrug->CAIX_binding Targeted delivery High_GSH High GSH Levels Disulfide_cleavage Disulfide Linker Cleavage High_GSH->Disulfide_cleavage GSH-responsive activation Release Active Drug Release Disulfide_cleavage->Release STAT3_inhibition STAT3 Inhibition Release->STAT3_inhibition Free this compound CSC_pathways CSC Signaling Disruption Release->CSC_pathways Dual-action mechanism CAIX_binding->High_GSH Apoptosis Apoptosis Induction STAT3_inhibition->Apoptosis CSC_pathways->Apoptosis

Figure 2: Prodrug activation mechanism in cancer stem cells. The Nic-A prodrug selectively targets carbonic anhydrase IX (CAIX) expressed in hypoxic tumor microenvironments. Elevated glutathione (GSH) levels in CSCs trigger disulfide linker cleavage, releasing active this compound and acetazolamide to simultaneously inhibit STAT3 and CAIX signaling.

Experimental Protocols & Methodologies

Tumorsphere Formation Assay

The tumorsphere formation assay evaluates the self-renewal capacity of CSCs in non-adherent, serum-free conditions, providing a functional measure of stemness inhibition by this compound.

5.1.1 Protocol Details
  • Cell Preparation: Seed single-cell suspensions of cancer cells (e.g., SCC4, SCC25 OSCC lines) at density of 1×10^4 cells per well in ultra-low attachment 6-well plates.
  • Culture Conditions: Use serum-free tumorsphere media (StemXVivo or DMEM/F12 supplemented with B27, 20 ng/mL EGF, 10 ng/mL bFGF, 2 U/mL heparin, and 0.5 μg/mL hydrocortisone).
  • This compound Treatment: Add this compound at concentrations ranging from 2.5-10 μM; include DMSO vehicle control.
  • Incubation: Maintain cultures for 12-14 days in a humidified incubator at 37°C with 5% CO2 without disturbing.
  • Quantification: Count tumorspheres larger than 50 μm diameter under phase-contrast microscopy; calculate sphere-forming efficiency as (number of spheres / number of cells seeded) × 100 [3].
  • Secondary Sphere Formation: Collect primary spheres, dissociate into single cells, and replate in sphere-forming conditions without this compound to assess self-renewal capacity.
5.1.4 Data Interpretation

Effective CSC-targeting compounds like this compound typically show dose-dependent reduction in both primary and secondary sphere formation, indicating impaired self-renewal capacity. Representative data from OSCC models demonstrated approximately 60-70% reduction in primary tumorsphere formation at 10 μM this compound, with even greater inhibition of secondary sphere formation [3].

ALDEFLUOR Assay and CSC Marker Analysis

The ALDEFLUOR assay measures aldehyde dehydrogenase (ALDH) activity, a functional marker of CSCs, while flow cytometry analysis of surface markers identifies CSC subpopulations.

5.2.1 Protocol Details
  • Cell Preparation: Harvest 1×10^6 cells per sample in ALDEFLUOR assay buffer.
  • ALDH Staining: Incubate cells with ALDEFLUOR substrate (1.5 μM) for 45 minutes at 37°C. Include control sample with diethylaminobenzaldehyde (DEAB), a specific ALDH inhibitor.
  • Surface Marker Staining: Following ALDH staining, incubate cells with fluorescently-labeled antibodies against CSC surface markers (e.g., CD44-APC, CD24-FITC for breast cancer models) for 30 minutes at 4°C in the dark.
  • Flow Cytometry Analysis: Analyze samples using flow cytometry with appropriate compensation controls. Identify ALDH+ cells in the green fluorescence channel (FITC); ALDH+ and CD44high/CD24low populations represent CSCs [3].
  • Data Analysis: Calculate percentage of ALDH+ cells and CSC marker-positive populations in this compound-treated versus vehicle control cells.
5.2.2 Technical Notes

Proper controls are essential for accurate ALDEFLUOR analysis. The DEAB-inhibited control establishes the baseline fluorescence for ALDH-negative cells. This compound treatment in TNBC models significantly reduced both ALDH+ activity and CD44high/CD24low populations, indicating effective targeting of CSCs [1].

Western Blot Analysis of Stemness Signaling Pathways

Western blotting enables quantification of protein expression and phosphorylation changes in key CSC signaling pathways following this compound treatment.

5.3.1 Protocol Details
  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors after this compound treatment (typically 5-20 μM for 2-24 hours).
  • Protein Quantification: Determine protein concentration using BCA assay.
  • Electrophoresis: Load 30-50 μg protein per lane on 8-12% SDS-PAGE gels; transfer to PVDF membranes.
  • Blocking and Antibody Incubation: Block membranes with 5% BSA or non-fat milk for 1 hour; incubate with primary antibodies overnight at 4°C.
  • Key Antibodies: Include antibodies against p-STAT3 (Tyr705), total STAT3, β-catenin, DVL2, p-GSK3β, cyclin D1, OCT4, Nanog, Sox2, and loading controls (β-actin, GAPDH).
  • Detection: Use appropriate HRP-conjugated secondary antibodies and chemiluminescent substrate; quantify band intensities using densitometry software [6] [2].
5.3.2 Expected Results

This compound treatment typically shows reduced phosphorylation of STAT3 at Tyr705, decreased expression of Wnt pathway components (β-catenin, DVL2, cyclin D1), and downregulation of pluripotency factors (OCT4, Nanog, Sox2) in a dose-dependent manner [1] [3].

Combination Therapy Assays

Evaluating this compound in combination with conventional chemotherapeutic agents assesses its potential to overcome CSC-mediated chemoresistance.

5.4.1 Protocol Details
  • Experimental Design: Treat cells with this compound (2.5-5 μM), chemotherapeutic agents (e.g., cisplatin, 5-FU, paclitaxel), and their combination for 48-72 hours.
  • Viability Assessment: Perform MTS/MTT assays to measure cell viability; calculate combination indices using Chou-Talalay method to determine synergistic, additive, or antagonistic effects.
  • Apoptosis Analysis: Use Annexin V-FITC/propidium iodide staining followed by flow cytometry to quantify apoptotic cells.
  • Clonogenic Survival: Perform colony formation assays after combination treatment; fix and stain colonies with Giemsa after 10-14 days; count colonies containing >50 cells [6] [2].
5.4.2 Data Interpretation

In hepatocellular carcinoma models, this compound (5 μM) synergized with cisplatin, resulting in significantly enhanced apoptosis compared to either agent alone [2]. Similar synergy was observed in esophageal cancer models with multiple chemotherapeutic agents [6].

Conclusion & Future Perspectives

This compound represents a promising multi-targeted approach for eradicating cancer stem cells, addressing a critical challenge in oncology. Its simultaneous inhibition of STAT3, Wnt/β-catenin, and other stemness-related pathways disrupts the molecular networks that maintain CSCs and drive therapy resistance. The development of novel prodrugs like Nic-A and structural hybrids demonstrates significant progress in overcoming this compound's bioavailability limitations while enhancing CSC selectivity.

Future research directions should focus on optimizing dosing schedules for combination therapy, identifying predictive biomarkers of response, and developing advanced delivery systems to maximize therapeutic index against CSCs while minimizing systemic toxicity. The integration of this compound-based approaches with immunotherapy and other targeted agents represents a promising strategy to address tumor heterogeneity and prevent therapeutic resistance. As research in this field advances, this compound and its derivatives hold significant potential for clinical translation as adjuncts to conventional cancer therapies to target the CSC compartment and improve long-term patient outcomes.

References

Comprehensive Application Notes for Niclosamide Extraction from Commercial Tablets and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application notes.

Introduction to Niclosamide: Properties and Research Significance

This compound (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) is an anthelmintic drug with proven efficacy against tapeworm infections and has recently gained significant attention for its broad therapeutic potential beyond its original indication. As a multifunctional drug, this compound has demonstrated activity against various cancers, viral infections including SARS-CoV-2, bacterial pathogens, and metabolic diseases through modulation of key signaling pathways such as Wnt/β-catenin, STAT3, mTORC1, and NF-κB [1]. Despite this promising therapeutic profile, this compound faces significant pharmaceutical challenges that complicate its research application, including very low aqueous solubility (5-8 mg/L at 20°C) and poor oral bioavailability [2]. These characteristics necessitate specialized extraction and formulation approaches to enable reliable research use.

The chemical structure of this compound features several functionally important groups: a weakly acidic phenolic hydroxyl group (pKa = 6.38-6.89), a hydrolytically labile amide bond, a nitro group that can undergo reduction, and aromatic chloro substituents [3] [2]. These structural elements contribute to its low solubility and present challenges for extraction and analysis. Additionally, the compound's pH-dependent solubility further complicates extraction processes, with solubility decreasing from approximately 2.5 mg/L at pH 9 to just 0.05 mg/L at pH 5 [3]. For researchers seeking to investigate this compound's potential through in vitro and in vivo studies, efficient extraction from commercial tablets represents a critical first step, particularly given that the drug is not currently marketed in the United States and research-grade material may be difficult to source [4].

Analytical Methods for this compound Quantification and Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the gold standard for sensitive and specific quantification of this compound and its degradation products in research samples. The method developed by Doran and Stevens enables simultaneous detection of this compound and its primary degradates—2-chloro-4-nitroaniline (2C4NA), aminothis compound (AN), hydroxythis compound (HN), and 5-chlorosalicylic acid (5CSA)—using direct injection of aqueous samples [5]. This approach eliminates extensive sample clean-up, increases throughput, and provides exceptional sensitivity with lower limits of quantification (LLoQs) for this compound approximately 20 times better than previously reported LC-MS/MS methods.

For optimal chromatographic separation, a methanol-based mobile phase has demonstrated superiority over acetonitrile for both separation efficiency and sensitivity, with baseline separation observed for critical compound pairs like HN and 5CSA [5]. The use of core-shell particle columns reduces run times and mobile phase consumption compared to traditional porous particle columns. For mass spectrometric detection, this compound and its internal standard (ibuprofen) are optimally detected under multiple reaction monitoring (MRM) conditions using an electrospray ionization interface operating in negative ionization mode [6]. The analytical method validation parameters for this compound quantification are summarized in Table 1.

Table 1: Analytical Method Validation Parameters for this compound Quantification

Parameter Rat Plasma Dog Plasma Water Samples
Linearity Range 1–3000 ng/mL (r = 0.9967) 1–1000 ng/mL (r = 0.9941) Not specified
Intra-day Precision < 7.40% < 3.95% Not specified
Inter-day Precision < 6.35% < 4.01% Not specified
Intra-day Accuracy < 4.59% < 12.1% Not specified
Inter-day Accuracy < 6.63% < 10.9% Not specified
Recovery 87.8–99.6% 102–104% Not specified
LLoQ Improvement - - 20x better than previous methods
Detection of Degradation Products

Monitoring this compound degradation during extraction and storage is essential for ensuring research reliability. The primary degradation pathway involves hydrolysis of the amide bond, yielding 2-chloro-4-nitroaniline (CNA) and 5-chlorosalicylic acid (CSA) [3]. Under reducing conditions, the nitro group can be reduced to form aminothis compound, which exhibits different biological activities compared to the parent compound [2]. The LC-MS/MS method enables researchers to quantify these degradates and assess extraction quality and compound stability throughout experimental workflows.

Extraction Methodology from Commercial Tablets

Solvent Selection and Optimization

Effective extraction of this compound from commercial tablets requires careful solvent selection to maximize yield while maintaining compound integrity. Based on this compound's physicochemical properties—including its lipophilic character (LogP = 3.91-5.3) and pH-dependent solubility—several solvent systems have demonstrated efficacy [3] [1]. For routine extraction, methanol and acetonitrile provide excellent solubilizing capacity, with methanol offering additional advantages for subsequent LC-MS/MS analysis [6] [5]. For more selective extraction, alkaline aqueous solutions (pH > 8) significantly enhance this compound solubility due to ionization of the phenolic hydroxyl group.

The mechanochemical approach described in recent veterinary formulation studies offers an alternative extraction strategy that significantly enhances this compound solubility [7] [8]. This method involves solid-phase co-grinding of this compound with excipients like polyvinylpyrrolidone (PVP) and arabinogalactan, resulting in 5.5-13.1-fold solubility increases compared to unprocessed drug substance [7]. While this approach requires specialized equipment, it represents a promising method for researchers needing highly soluble this compound for in vitro or in vivo studies.

Step-by-Step Extraction Protocol
  • Tablet Preparation: Weigh and record the mass of 10 this compound tablets (typically 500 mg this compound per tablet). Crush tablets into a fine powder using a mortar and pestle or mechanical grinder. Homogenize the powder to ensure uniform composition.

  • Initial Extraction: Transfer the powdered tablets to an amber glass container. Add methanol at a ratio of 10 mL per 500 mg expected this compound content. Seal container and mix using a rotary shaker for 60 minutes at room temperature.

  • Solid-Liquid Separation: Centrifuge the mixture at 4,000 × g for 15 minutes. Carefully decant the supernatant through a 0.45 μm PVDF filter into a clean evaporation flask.

  • Re-extraction: Resuspend the pellet in fresh methanol (half the volume of initial extraction) and repeat shaking for 30 minutes. Centrifuge and filter as before, combining with the initial extract.

  • Concentration: Evaporate the combined extracts under reduced pressure at 40°C using a rotary evaporator until approximately 10% of the original volume remains.

  • Precipitation and Recovery: Add 2 volumes of cold purified water while stirring to precipitate this compound. Collect the precipitate by vacuum filtration through a 0.2 μm membrane. Wash with small volumes of cold water and air-dry protected from light.

  • Storage: Store the purified this compound in a desiccator at -20°C until use. For extended storage, consider inert atmosphere protection to prevent degradation.

Extraction Workflow Visualization

The following diagram illustrates the complete this compound extraction process from commercial tablets:

G Start Commercial Tablets Step1 Tablet Powdering (Crush and homogenize) Start->Step1 Step2 Methanol Extraction (10 mL per 500 mg drug) Step1->Step2 Step3 Centrifugation (4000 × g, 15 min) Step2->Step3 Step4 Filtration (0.45 μm membrane) Step3->Step4 Step5 Concentration (Rotary evaporation, 40°C) Step4->Step5 Step6 Precipitation (2 volumes cold water) Step5->Step6 Step7 Vacuum Filtration (0.2 μm membrane) Step6->Step7 End Purified this compound Step7->End

Figure 1: Workflow for extraction and purification of this compound from commercial tablets

Reformulation Strategies for Enhanced Bioavailability

Solubilization Techniques

Given this compound's poor aqueous solubility, which significantly limits its oral bioavailability, researchers have developed various reformulation strategies to enhance dissolution and absorption. Salt formation represents one of the most effective approaches, with this compound ethanolamine salt demonstrating 180-280 mg/L water solubility (compared to 5-8 mg/L for the free acid) and a piperazine salt also showing improved solubility characteristics [2]. Additional successful strategies include:

  • Solid dispersions with polymers such as polyvinylpyrrolidone (PVP) and arabinogalactan, prepared through mechanochemical processing, which can increase solubility by 5.5-13.1 times [7]
  • Nanocrystal formulations that increase surface area and dissolution rate through top-down or bottom-up approaches
  • Complexation with cyclodextrins to enhance apparent solubility through inclusion complex formation
  • Lipid-based delivery systems including self-emulsifying drug delivery systems (SEDDS) that maintain the drug in a solubilized state in the gastrointestinal tract
Combination Formulations

Recent veterinary studies have demonstrated the efficacy of combination formulations containing this compound with other anthelmintics like ivermectin and albendazole [8]. These multicomponent preparations showed enhanced efficacy against gastrointestinal strongyles, Parascaris spp., and Anoplocephala spp. in horses, with some formulations achieving 100% efficacy against all tested parasites [8]. The mechanochemical processing used in these formulations not only improved solubility but also potentially enhanced tissue penetration and target site availability.

Research Applications and Biological Testing

In Vitro Biological Activity Assessment

Extracted this compound can be evaluated across multiple biological systems to assess its potential for drug repurposing. For antiviral testing, particularly against SARS-CoV-2, researchers should prepare this compound solutions in DMSO (not exceeding 0.1% final concentration in cell culture) and perform dose-response studies in relevant cell lines like Vero E6 or Calu-3. For anticancer activity assessment, this compound has demonstrated efficacy against various cancer cell lines through modulation of multiple signaling pathways, as illustrated in Figure 2.

G cluster_pathways Affected Signaling Pathways cluster_outcomes Biological Outcomes This compound This compound Wnt Wnt/β-catenin Pathway Inhibition This compound->Wnt STAT3 STAT3 Signaling Inhibition This compound->STAT3 mTOR mTORC1 Pathway Inhibition This compound->mTOR NFkB NF-κB Pathway Inhibition This compound->NFkB Notch Notch Signaling Inhibition This compound->Notch Mitochondrial Mitochondrial Uncoupling This compound->Mitochondrial Anticancer Anticancer Activity Wnt->Anticancer STAT3->Anticancer mTOR->Anticancer NFkB->Anticancer Notch->Anticancer Mitochondrial->Anticancer Antiviral Antiviral Activity Mitochondrial->Antiviral Antibacterial Antibacterial Activity Mitochondrial->Antibacterial Antifungal Antifungal Activity Mitochondrial->Antifungal Metabolic Metabolic Effects Mitochondrial->Metabolic

Figure 2: this compound's pleiotropic mechanisms of action and biological activities

Pharmacokinetic Considerations

Researchers should be aware of this compound's challenging pharmacokinetic profile when designing in vivo studies. The drug exhibits low oral bioavailability due to a combination of poor solubility, extensive first-pass metabolism, and potentially P-glycoprotein efflux [1]. After oral administration, drug exposure remains low, with plasma concentrations frequently below therapeutic levels required for many repurposing indications [6]. The compound also demonstrates high plasma protein binding (>99.8%) and relatively rapid clearance, further limiting systemic availability [6]. These properties highlight the importance of appropriate formulation strategies and potentially alternative administration routes (e.g., pulmonary, nasal) for specific therapeutic applications.

Conclusion and Future Perspectives

The extraction of this compound from commercial tablets represents a viable approach for obtaining research quantities of this promising drug repurposing candidate. The protocols outlined in these application notes provide researchers with reliable methods for obtaining this compound with sufficient purity for most research applications. However, the inherent limitations of this compound—particularly its poor aqueous solubility and low oral bioavailability—must be addressed through appropriate formulation strategies to enable meaningful biological evaluation.

Future research directions should focus on advanced delivery systems that optimize this compound's pharmaceutical properties while leveraging its multifunctional pharmacology. The continuing exploration of this compound's mechanisms of action across different disease areas, combined with improved formulation technologies, positions this old anthelmintic drug as a promising candidate for treatment of various contemporary health challenges, including viral infections, cancer, and antimicrobial-resistant pathogens.

References

Comprehensive Application Notes and Protocols: Validated RP-HPLC Methods for Niclosamide Analysis in Pharmaceutical and Novel Formulation Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Niclosamide Analysis

This compound (NIC) is a multifaceted pharmaceutical agent primarily used as an anthelmintic but now increasingly repurposed for oncological therapeutics and other applications. Its analysis presents significant challenges due to its inherently low aqueous solubility, necessitating robust analytical methods for accurate quantification. Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) has emerged as the predominant technique for this compound analysis across diverse matrices, from bulk pharmaceutical preparations to advanced drug delivery systems. These methods require thorough validation to comply with International Conference on Harmonization (ICH) guidelines ensuring reliability, accuracy, and reproducibility for quality control and research applications. The following application notes provide detailed protocols and validation data for multiple established RP-HPLC methods, enabling researchers to select and implement appropriate methodologies based on their specific analytical requirements [1] [2] [3].

Summary of Validated RP-HPLC Methods

Multiple RP-HPLC methods have been developed and validated for this compound analysis, each optimized for specific applications and matrix considerations. The table below summarizes the key chromatographic conditions for four established approaches:

Table 1: Chromatographic Conditions for this compound RP-HPLC Analysis

Method Reference Column Specifications Mobile Phase Composition Flow Rate (mL/min) Detection Wavelength (nm) Retention Time (min) Primary Application
Stability Indicating Method [1] Hibar C-18 (250 × 4.66 mm, 5 μm) Methanol: 1mM Ammonium Phosphate Buffer (85:15, v/v) 1.2 332 6.45 ± 0.02 Bulk drug substance and stability studies
Lipid Nanocapsule Formulation [2] Agilent Eclipse XDB-C18 (150 × 4.6 mm, 5 μm) Acetonitrile: 0.1% H₃PO₄ Phosphate Buffer (50:50, v/v) 1.2 335 Not specified Lipid-based nanocarrier systems
Combination with Fenbendazole [4] L1 C₁₈ 100Å (250 × 4.6 mm, 5 μm) Phosphate Buffer: Acetonitrile (70:30, v/v) 1.0 290 Specific to method Veterinary pharmaceutical dosage forms
Combination with Erlotinib [5] Not specified Not fully detailed Not specified 333 6.48 Liposomal formulations for cancer therapy

The validation parameters for these methods demonstrate excellent performance characteristics as summarized in the following table:

Table 2: Method Validation Parameters for this compound RP-HPLC Analysis

Validation Parameter Stability Indicating Method [1] Lipid Nanocapsule Method [2] Fenbendazole Combination Method [4]
Linearity Range 0.01–100 μg/mL Not fully specified 80-130 μg/mL
Correlation Coefficient (r²) 0.999 Validated for parameters >0.995
Limit of Detection (LOD) 0.048 μg/mL Determined during validation Not specified
Limit of Quantification (LOQ) 0.01 μg/mL Determined during validation Not specified
Accuracy (Recovery %) Validated per ICH 98-102% 98-102%
Precision (% RSD) <2% <2% <2%

Detailed Experimental Protocols

Standard Solution Preparation

Materials Required: this compound reference standard, methanol, hydrochloric acid (HCl), volumetric flasks, analytical balance.

Procedure:

  • Accurately weigh approximately 10 mg of this compound reference standard using an analytical balance.
  • Transfer to a 100 mL volumetric flask.
  • Add approximately 70 mL of 0.1N methanolic HCl (prepare by adding 8.5 mL concentrated HCl to 1L methanol) and sonicate for 15-20 minutes to ensure complete dissolution.
  • Dilute to volume with the same solvent and mix thoroughly to obtain a stock solution of 100 μg/mL.
  • Prepare working standards by appropriate dilution of the stock solution with mobile phase or diluent to reach desired concentration levels [4].
Chromatographic System Configuration

Equipment Requirements:

  • HPLC system with binary pump, autosampler, column oven, and DAD/UV-Vis detector
  • C18 column (250 × 4.6 mm, 5 μm particle size)
  • Guard column (optional but recommended for complex matrices)
  • Data acquisition and processing software

Mobile Phase Preparation:

  • For stability-indicating method: Prepare 1mM ammonium phosphate buffer by dissolving 0.115 g ammonium dihydrogen phosphate in 1L water. Filter through 0.45μm membrane filter. Mix methanol and buffer in 85:15 ratio. Degas by sonication for 10 minutes [1].
  • For formulation analysis: Prepare 0.1% phosphoric acid in water. Mix acetonitrile and acidified buffer in 50:50 ratio. Filter and degas before use [2].

System Setup:

  • Install the C18 column in the column oven maintained at 35°C.
  • Set mobile phase flow rate to 1.2 mL/min.
  • Set detection wavelength to 332-335 nm.
  • Equilibrate the system with mobile phase for 30-45 minutes until stable baseline is achieved.
  • Inject blank solution (mobile phase) to confirm system cleanliness [1] [2].
Sample Preparation Protocols

For Bulk Drug Substance:

  • Accurately weigh powder equivalent to 10 mg this compound.
  • Transfer to 100 mL volumetric flask containing 70 mL diluent.
  • Sonicate for 20 minutes to ensure complete dissolution.
  • Dilute to volume with diluent and mix well.
  • Filter through 0.45μm syringe filter before injection [1].

For Pharmaceutical Formulations (Suspensions):

  • Weigh accurately approximately 1.06 g of suspension (containing 30 mg FEN and 100 mg NIC).
  • Transfer to 50 mL volumetric flask.
  • Add approximately 40 mL of 0.1N methanolic HCl.
  • Sonicate for 15 minutes with occasional shaking.
  • Dilute to volume with the same solvent and mix thoroughly.
  • Centrifuge if necessary and filter supernatant through 0.45μm filter [4].

For Lipid Nanocapsules and Liposomal Formulations:

  • Accurimately weigh or pipette an aliquot of formulation equivalent to therapeutic dose.
  • For encapsulation efficiency determination, separate unentrapped drug using dialysis membrane or ultracentrifugation.
  • Lyse nanocapsules/liposomes using appropriate solvent (methanol, acetonitrile).
  • Dilute to appropriate concentration with mobile phase.
  • Filter through 0.2μm filter before injection [2] [5].

Method Validation Workflow

The following diagram illustrates the comprehensive validation workflow for this compound RP-HPLC methods according to ICH guidelines:

G Start Method Validation Workflow Specificity Specificity/ Forced Degradation Start->Specificity Initial Validation Linearity Linearity and Range Specificity->Linearity Accuracy Accuracy (Recovery Studies) Linearity->Accuracy Precision Precision (Repeatability, Intermediate Precision) Accuracy->Precision LODLOQ LOD and LOQ Determination Precision->LODLOQ Robustness Robustness (Deliberate Variations) LODLOQ->Robustness Solution Validation Report and Method Implementation Robustness->Solution

Specificity and Forced Degradation Studies

Purpose: To demonstrate method selectivity by resolving this compound from degradation products and matrix components.

Procedure:

  • Acid Degradation: Treat this compound solution with 0.1N HCl at room temperature for 1 hour or 60°C for 30 minutes.
  • Base Degradation: Treat with 0.1N NaOH at room temperature for 1 hour or 60°C for 30 minutes.
  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 1 hour or 60°C for 30 minutes.
  • Thermal Degradation: Expose solid drug substance to 60°C for 1-2 weeks.
  • Photolytic Degradation: Expose to UV light (254 nm) for 24-48 hours.

Acceptance Criteria: this compound peak should be resolved from degradation products (resolution >2.0) and the method should demonstrate peak purity using PDA detection [1].

Linearity and Range

Procedure:

  • Prepare minimum of five concentrations spanning the expected range (e.g., 0.01-100 μg/mL).
  • Inject each concentration in triplicate.
  • Plot peak area versus concentration.
  • Calculate correlation coefficient, slope, and intercept using linear regression.

Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995 with %RSD of response factors ≤ 2.0% [1] [4].

Accuracy (Recovery Studies)

Procedure:

  • Prepare samples at three concentration levels (80%, 100%, 120% of target) in triplicate.
  • Spike pre-analyzed samples with known amounts of standard.
  • Calculate percentage recovery using the formula: Recovery % = (Found Concentration / Added Concentration) × 100

Acceptance Criteria: Mean recovery between 98-102% with %RSD ≤ 2.0% [4].

Precision

Repeatability (Intra-day Precision):

  • Analyze six replicate preparations of this compound at 100% test concentration.
  • Calculate %RSD of peak areas.

Intermediate Precision (Inter-day Precision):

  • Repeat procedure on different days, by different analysts, using different instruments.
  • Compare results between sets.

Acceptance Criteria: %RSD ≤ 2.0% for both repeatability and intermediate precision [1] [4].

Detection and Quantitation Limits

Procedure:

  • Prepare serial dilutions of standard solution.
  • Inject and determine signal-to-noise ratio.
  • LOD is concentration giving S/N ≥ 3:1.
  • LOQ is concentration giving S/N ≥ 10:1 with precision ≤ 5% RSD and accuracy 80-120%.

Typical Values: LOD: 0.048 μg/mL, LOQ: 0.01 μg/mL for stability-indicating method [1].

Robustness

Procedure: Deliberately vary method parameters:

  • Flow rate: ± 0.1 mL/min
  • Mobile phase composition: ± 2% organic modifier
  • Temperature: ± 2°C
  • Wavelength: ± 2 nm

Acceptance Criteria: Method should remain unaffected by small variations with %RSD ≤ 2.0% and resolution maintained between critical pairs [1].

Applications in Pharmaceutical Analysis

Stability-Indicating Analyses

The developed RP-HPLC methods effectively function as stability-indicating tools by separating this compound from its degradation products formed under various stress conditions. The methods demonstrate specificity and selectivity in quantifying the intact drug while resolving degradation peaks, enabling accurate assessment of drug stability and shelf-life determination. This capability is crucial for pharmaceutical development and regulatory submissions requiring comprehensive stability data [1].

Analysis of Novel Drug Delivery Systems

RP-HPLC methods have been successfully adapted for quantifying this compound in advanced delivery systems:

Lipid Nanocapsules (LNCs): The method enables quantification of drug loading and encapsulation efficiency in LNCs developed to enhance this compound's bioavailability. The Box-Behnken design has been employed to optimize formulations containing 4% this compound, 20% lipid, and 20% surfactant [2].

Liposomal Formulations: For combination therapy with erlotinib, RP-HPLC facilitates simultaneous quantification of both drugs in liposomal systems, demonstrating controlled release profiles (87.06% ± 9.93% and 42.33% ± 0.89% over 24 hours) [5].

Quality Control of Pharmaceutical Dosage Forms

The methods enable routine quality control of commercial formulations, including:

  • Assay and potency testing
  • Content uniformity
  • Dissolution testing
  • Stability monitoring

For combination products with fenbendazole, the methods successfully resolve both compounds despite their differing chemical properties [4].

Troubleshooting and Technical Considerations

Common Issues and Solutions

Table 3: Troubleshooting Guide for this compound RP-HPLC Methods

Problem Possible Cause Solution
Peak Tailing Silanol interactions with acidic groups Use end-capped C18 columns, add phosphate buffer to mobile phase
Retention Time Shift Mobile phase pH variation, column aging Standardize buffer preparation, use fresh mobile phase, monitor column performance
Poor Resolution Inadequate organic modifier optimization Adjust methanol/acetonitrile ratio, modify gradient program
Low Recovery Incomplete extraction from formulation matrix Optimize extraction solvent, increase sonication time
High Backpressure Column blockage, buffer precipitation Filter samples (0.45μm), flush with water between runs when using buffers
Method Adaptation Considerations

When adapting these methods for specific applications, consider:

For highly complex matrices: Incorporate a gradient elution program to enhance separation efficiency.

For low concentration detection: Optimize injection volume and consider signal averaging to improve sensitivity.

For high-throughput analysis: Reduce column length to 50-100 mm and moderately increase flow rate while maintaining resolution.

Conclusion

The RP-HPLC methods detailed in these application notes provide robust, validated approaches for this compound quantification across diverse pharmaceutical applications. The core stability-indicating method offers comprehensive validation per ICH guidelines, while modified versions address specific needs like combination products and novel drug delivery systems. The exceptional linearity (r² > 0.995), precision (%RSD < 2), and accuracy (98-102% recovery) demonstrated across these methods make them suitable for research, development, and quality control applications. As this compound continues to be investigated for new therapeutic indications, these analytical methods will play a crucial role in formulation development and clinical translation.

References

Comprehensive Application Notes and Protocols: Niclosamide Combination Therapy with Chemotherapeutic Agents

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Niclosamide, an FDA-approved anthelmintic drug, has emerged as a promising multi-targeting anticancer agent with the potential to enhance the efficacy of conventional chemotherapy. This repurposing approach leverages this compound's excellent safety profile and its ability to simultaneously inhibit multiple oncogenic signaling pathways frequently hyperactivated in various cancers. Research has demonstrated that this compound exhibits broad-spectrum antitumor activity through modulation of critical pathways including Wnt/β-catenin, STAT3, NF-κB, mTOR, and Notch, while also functioning as a mitochondrial uncoupler that disrupts cancer cell metabolism [1] [2].

The primary challenge in repurposing this compound for oncology applications lies in its poor aqueous solubility and consequently limited systemic bioavailability, which have historically restricted its clinical potential despite promising mechanistic studies [1] [3]. To address these limitations, researchers have developed innovative formulation strategies including nanotechnology approaches and structural derivatives that enhance solubility while maintaining therapeutic activity. This document provides comprehensive application notes and detailed experimental protocols for investigating this compound in combination with conventional chemotherapeutic agents, with particular emphasis on overcoming chemoresistance and preventing tumor recurrence through rational drug combinations [4] [5].

Scientific Rationale for Combination Therapy

Mechanisms of this compound's Anticancer Effects

This compound exerts its anticancer effects through pleiotropic mechanisms that simultaneously target multiple critical pathways in cancer cells:

  • Mitochondrial uncoupling: As a protonophoric uncoupler, this compound dissipates the proton motive force (Δp) across the mitochondrial inner membrane, inhibiting ATP synthesis and increasing reactive oxygen species (ROS) generation. This energy depletion activates AMPK signaling and induces metabolic stress that can lead to apoptotic cell death [1] [2]. The mitochondrial dysfunction further results in cytochrome c release, initiating the intrinsic apoptotic pathway [1].

  • STAT3 pathway inhibition: this compound directly inhibits the STAT3 signaling cascade, which is constitutively activated in many cancers and contributes to proliferation, immune evasion, and apoptotic resistance [1] [6]. By reducing phosphorylated STAT3 levels, this compound downregulates expression of anti-apoptotic genes and stemness factors [6].

  • Wnt/β-catenin pathway suppression: this compound disrupts Wnt/β-catenin signaling by promoting β-catenin degradation, thereby reducing expression of downstream oncogenes such as c-Myc, cyclin D1, and survivin that drive proliferation and stem cell maintenance [1] [6].

  • mTOR pathway modulation: Though this compound primarily targets mTORC1 (not mTORC2), it effectively inhibits this crucial growth and survival pathway through activation of TSC, a natural mTORC1 inhibitor [1]. This metabolic regulation synergizes with its mitochondrial effects.

  • Multiple pathway targeting: Additional pathways inhibited by this compound include NF-κB, Notch, and Ras signaling, creating a network effect that simultaneously disrupts cancer proliferation, survival, and metabolic adaptation [2].

Synergistic Potential with Chemotherapy

The multi-mechanistic action of this compound provides a strong rationale for combination with conventional chemotherapy:

  • Resistance reversal: this compound counteracts common resistance mechanisms by suppressing pathways like PI3K/AKT that cancers activate to evade chemotherapy-induced death [4]. In prostate cancer models, this compound reversed docetaxel resistance by suppressing p-Akt1 overexpression [4].

  • Cancer stem cell targeting: this compound effectively targets cancer stem cells (CSCs) that often resist conventional chemotherapy. Research demonstrates this compound suppresses stemness markers (OCT4, NANOG), induces apoptosis in CD44+/CD24- populations, and inhibits sphere formation in triple-negative breast cancer models [6].

  • Metabolic sensitization: Through mitochondrial uncoupling, this compound alters cancer cell metabolism,

G cluster_chemo Chemotherapy Agents cluster_niclo This compound Mechanisms cluster_effects Synergistic Effects Docetaxel Docetaxel/Paclitaxel Apoptosis Enhanced Apoptosis Docetaxel->Apoptosis Resistance Resistance Reversal Docetaxel->Resistance HormoneTherapy Hormone Therapy HormoneTherapy->Apoptosis HormoneTherapy->Resistance OtherAgents Other Chemotherapeutics OtherAgents->Apoptosis OtherAgents->Resistance Mitochondrial Mitochondrial Uncoupling Mitochondrial->Apoptosis Energy Depletion ROS Generation Mitochondrial->Resistance Metastasis Metastasis Suppression Mitochondrial->Metastasis CSCDeath CSC Elimination Mitochondrial->CSCDeath STAT3 STAT3 Inhibition STAT3->Resistance STAT3->Resistance Sensitization Pathway Blockade STAT3->Metastasis STAT3->CSCDeath Wnt Wnt/β-catenin Inhibition Wnt->Resistance Wnt->Metastasis Wnt->CSCDeath Wnt->CSCDeath Stemness Suppression mTOR mTOR Pathway Modulation mTOR->Resistance mTOR->Metastasis mTOR->CSCDeath CSC Cancer Stem Cell Targeting CSC->Resistance CSC->Metastasis CSC->CSCDeath Apoptosis->Metastasis Apoptosis->CSCDeath Resistance->Metastasis Resistance->CSCDeath

Figure 1: Mechanism of Synergy Between this compound and Chemotherapy Agents. This diagram illustrates how this compound's multi-targeted mechanisms complement conventional chemotherapy to overcome resistance and enhance anticancer efficacy.

Combination Therapy Protocols

This compound with Docetaxel for Prostate Cancer
3.1.1 Background and Rationale

Prostate cancer frequently develops resistance to docetaxel chemotherapy through PI3K/AKT pathway activation and presents challenges with post-surgical tumor recurrence. The combination of this compound with docetaxel addresses both issues by simultaneously targeting proliferating cells (docetaxel) and resistant cancer stem cell populations (this compound) while suppressing survival pathway activation [4]. This protocol utilizes a nanofiber implant system for localized, sustained drug delivery to prevent local recurrence following surgical resection.

3.1.2 Materials
  • Cell lines: PC-3 (human prostate adenocarcinoma) and PC-3/DTX (docetaxel-resistant derivative)
  • Chemicals: this compound (Sigma-Aldrich, cat# N3510), docetaxel (Sigma-Aldrich, cat# 01885), poly(lactic-co-glycolic acid) (PLGA), poly(ethylene oxide) (PEO)
  • Equipment: Electrospinning apparatus, HPLC system, flow cytometer, spectrophotometric plate reader
3.1.3 Nanofiber Fabrication Protocol
  • Polymer solution preparation: Dissolve PLGA (85:15) and PEO (MW 900,000) at 15:1 weight ratio in hexafluoro-2-propanol to achieve 12% w/v total polymer concentration.
  • Drug loading: Add this compound and docetaxel at 5:1 molar ratio (this compound:docetaxel) to achieve 8% w/w total drug loading.
  • Electrospinning parameters:
    • Voltage: 15-18 kV
    • Flow rate: 1.0 mL/h
    • Collector distance: 15 cm
    • Ambient conditions: 23±2°C, 45±5% RH
  • Fiber characterization: Verify fiber diameter (target: 300-400 nm) by scanning electron microscopy and determine drug content by HPLC.
3.1.4 In Vitro Assessment Protocol
  • Sustained release study:

    • Incubate 10 mg nanofibers in 10 mL PBS (pH 7.4) at 37°C with gentle shaking (50 rpm)
    • Collect samples (1 mL) at predetermined time points (1, 3, 6, 12, 24, 48, 72, 96, 120, 144 h)
    • Analyze drug content by HPLC (this compound: λ=254 nm, docetaxel: λ=230 nm)
    • Replace with fresh PBS after each sampling
  • Cytotoxicity assay:

    • Seed PC-3 and PC-3/DTX cells in 96-well plates (5×10³ cells/well)
    • Treat with:
      • Blank nanofibers (control)
      • Docetaxel nanofibers alone
      • This compound nanofibers alone
      • Combination this compound-docetaxel nanofibers
      • Free drug combinations in DMSO
    • Incubate for 72 hours at 37°C, 5% CO₂
    • Assess viability using MTT assay (measure absorbance at 570 nm)
  • Apoptosis assay:

    • Seed cells in 6-well plates (1×10⁵ cells/well)
    • Treat with IC₅₀ concentrations of respective formulations for 48 hours
    • Harvest cells, stain with Annexin V-FITC and propidium iodide
    • Analyze by flow cytometry within 1 hour
  • Western blot analysis:

    • Extract proteins from treated cells using RIPA buffer
    • Separate proteins (30 μg per lane) by 10% SDS-PAGE
    • Transfer to PVDF membranes, block with 5% non-fat milk
    • Incubate with primary antibodies (p-Akt1, total Akt, Bax, Bcl-2, β-actin)
    • Detect with HRP-conjugated secondary antibodies and chemiluminescence
This compound with Valproic Acid and Chemotherapy for Lung Cancer
3.2.1 Background and Rationale

Lung cancer remains a leading cause of cancer mortality worldwide, with epithelial-mesenchymal transition (EMT) playing a crucial role in metastasis and therapeutic resistance. This protocol combines this compound with the HDAC inhibitor valproic acid (VPA) to create an epigenetic sensitization approach that enhances response to conventional chemotherapy. The combination targets multiple vulnerability points: this compound inhibits Wnt/β-catenin and STAT3 signaling, while VPA modulates histone acetylation and gene expression, together reversing EMT and restoring chemosensitivity [7].

3.2.2 Materials
  • Cell lines: A549 and H1299 human lung cancer cells (ATCC)
  • Chemicals: this compound (Sigma-Aldrich, cat# N3510), valproic acid (Sigma-Aldrich, cat# P4543), RPMI-1640 medium, fetal bovine serum
  • Equipment: CO₂ incubator, flow cytometer, Western blot apparatus, ELISA plate reader
3.2.3 Combination Treatment Protocol
  • Cell culture and seeding:

    • Maintain A549 and H1299 cells in RPMI-1640 with 10% FBS at 37°C, 5% CO₂
    • Seed cells at appropriate densities for specific assays
  • VPA pretreatment:

    • Treat cells with 500 μM VPA for 48 hours
    • Maintain control cells in VPA-free medium
  • This compound treatment:

    • Following VPA pretreatment, add this compound (0.07-5 μM) for 24 hours
    • For combination with chemotherapy, add appropriate chemotherapeutic agents during this compound treatment phase
  • ATP viability assay:

    • After treatment completion, add ATP assay reagent
    • Measure luminescence using plate reader
    • Calculate IC₅₀ values using non-linear regression analysis
  • Histone acetylation analysis:

    • Extract histones using acid extraction method
    • Perform ELISA for acetylated histone H3 using commercial kit
    • Measure absorbance at 450 nm
  • Apoptosis assessment:

    • Analyze caspase-3/7 activity using fluorescent substrates
    • Perform Annexin V/propidium iodide staining
    • Assess mitochondrial membrane potential using JC-1 dye
    • Analyze all samples by flow cytometry
  • EMT marker analysis:

    • Extract RNA and protein from treated cells
    • Analyze EMT markers (E-cadherin, N-cadherin, vimentin, β-catenin) by:
      • RT-qPCR for gene expression
      • Western blot for protein expression
    • Perform wound healing and transwell migration assays to assess functional changes
This compound with Paclitaxel for Triple-Negative Breast Cancer
3.3.1 Background and Rationale

Triple-negative breast cancer (TNBC) presents therapeutic challenges due to its aggressive nature, high CSC content, and frequent development of resistance. This protocol leverages this compound's ability to target CD44+/CD24- CSCs and inhibit STAT3 signaling to enhance paclitaxel efficacy. The approach is particularly valuable in addressing minimal residual disease and preventing recurrence by eliminating the chemotherapy-resistant CSC population [6].

3.3.2 Three-Dimensional Bone-Mimetic Model Protocol
  • Cancer stem cell isolation:

    • Culture MDA-MB-231 cells in ultra-low attachment plates
    • Supplement with B27, EGF (20 ng/mL), and FGF (20 ng/mL)
    • Islect CD44+/CD24- cells by fluorescence-activated cell sorting
    • Maintain as tumorspheres in stem cell culture conditions
  • Three-dimensional scaffold preparation:

    • Fabricate polylactic acid (PLA) scaffold using 3D printing
    • Create polyurethane (PU) vascular system via electrospinning
    • Fill internal space with collagen/γ-polyglutamic acid/sodium silicate composite
    • Seed mesenchymal stem cells for 21 days with osteogenic differentiation factors
    • Add HUVECs for vascularization co-culture (7 days)
  • CSC invasion and treatment:

    • Introduce CD44+/CD24- CSCs into the 3D model
    • Allow establishment for 72 hours
    • Treat with this compound (IC₅₀=100 μM) for 6 hours
    • For combination studies, pre-treat with paclitaxel (IC₅₀ concentration) for 24 hours before this compound addition
  • Assessment endpoints:

    • Cell cycle analysis: Fix cells, stain with propidium iodide, analyze by flow cytometry
    • Apoptosis assessment: Annexin V/7AAD staining and analysis
    • Gene expression: RT-qPCR for CXCR4, MMP2, MMP9, ABCG1, ABCG2, OCT4, NANOG, CYCLIN D1
    • Protein analysis: Western blot for p-STAT3, STAT3, Bax, Bcl-2, vimentin, ZEB1, c-Myc
    • Cytokine profiling: ELISA for IL-8, IL-6, IL-1β, IL-18, VEGF in culture supernatant

Table 1: Optimal this compound Dosing Across Cancer Types

Cancer Type Cell Line/Model This compound IC₅₀ Combination Agent Key Findings
Prostate Cancer PC-3/DTX (resistant) 100-250 nM* Docetaxel (5:1 molar ratio) Re-sensitized resistant cells, p-Akt1 suppression [4]
Triple-Negative Breast Cancer MDA-MB-231 CSCs 100 μM (6h treatment) Paclitaxel 50% apoptosis, STAT3 inhibition, G0/G1 arrest [6]
Lung Cancer A549 & H1299 0.5-2.5 μM Valproic Acid + Chemotherapy Synergistic EMT reversal, enhanced apoptosis [7]
Various Cancers In vivo models 10-50 mg/kg (animal studies) Multiple agents Improved efficacy without added toxicity [1] [2]

Note: *Value dependent on formulation; nanofiber delivery enhances efficacy through sustained release.

Experimental Workflows and Methodologies

In Vitro Combination Screening Protocol

G CellPrep Cell Preparation: Seed cells in 96-well plates (5×10³ cells/well) PreTreatment VPA Pretreatment (48h): 500 μM in complete medium CellPrep->PreTreatment DrugTreatment This compound + Chemotherapy: Serial dilutions (0.07-5 μM this compound) (24-72h exposure) PreTreatment->DrugTreatment ViabilityAssay Viability Assessment: ATP assay or MTT Luminescence/Absorbance DrugTreatment->ViabilityAssay DataAnalysis Data Analysis: IC₅₀ calculation Combination index Synergy assessment ViabilityAssay->DataAnalysis FollowUp Follow-up Assays: Apoptosis, Cell cycle Western blot, RT-qPCR DataAnalysis->FollowUp

Figure 2: Workflow for In Vitro Combination Screening. This standardized protocol evaluates this compound-chemotherapy interactions, with valproic acid pretreatment for epigenetic sensitization in relevant cancer models.

In Vivo Efficacy Assessment Protocol
  • Animal model establishment:

    • Use immunodeficient mice (NOD/SCID or nude) for xenograft studies
    • Inject 1-5×10⁶ cancer cells subcutaneously (primary site) or intravenously (metastasis model)
    • Allow tumors to reach 100-150 mm³ before randomization
  • Treatment groups:

    • Vehicle control (PEG 400 or appropriate vehicle)
    • This compound alone (10-50 mg/kg, oral gavage or localized delivery)
    • Chemotherapy agent alone (standard clinical dose)
    • Combination therapy (this compound + chemotherapy)
    • n=8-10 animals per group
  • Drug formulation and administration:

    • For oral this compound: Prepare in PEG 400 (10 mg/mL stock)
    • For localized delivery: Implant drug-loaded nanofibers adjacent to tumors
    • Administer chemotherapy according to established protocols (i.p. or i.v.)
  • Monitoring and endpoint assessment:

    • Measure tumor dimensions 3 times weekly (caliper)
    • Calculate volume: V = (length × width²)/2
    • Monitor body weight and signs of toxicity twice weekly
    • At study termination:
      • Collect tumors for weight measurement and immunohistochemistry
      • Image tumors using appropriate modalities
      • Process tissues for molecular analyses
  • Molecular analysis of harvested tissues:

    • Extract proteins and RNA from tumor tissues
    • Analyze pathway modulation by Western blot (p-STAT3, β-catenin, p-Akt)
    • Assess apoptosis by TUNEL staining and caspase-3 cleavage
    • Evaluate CSC markers by flow cytometry (CD44+/CD24- populations)

Data Analysis and Interpretation

Quantitative Assessment of Combination Effects

Table 2: Efficacy Metrics from this compound Combination Studies

Study Model Treatment Conditions Efficacy Outcome Molecular Changes Reference
Prostate Cancer (PC-3/DTX) DTX alone Limited efficacy in resistant lines p-Akt1 overexpression [4]
NIC + DTX (nanofiber) Resensitization achieved p-Akt1 suppression, Bax/Bcl-2 increase [4]
TNBC (MDA-MB-231 CSCs) This compound (100μM, 6h) 50% apoptosis, G0/G1 arrest p-STAT3 ↓, Bax ↑ 5.7-fold [6]
CXCR4 (1.5×↓), MMP9 (2.9×↓) ABCG1 (3.7×↓), CYCLIN D1 (2×↓) [6]
Lung Cancer (A549/H1299) VPA + this compound Enhanced vs single agent Histone H3 acetylation ↑ [7]
E-cadherin ↑, N-cadherin ↓ β-catenin, Vimentin ↓ [7]
Clinical Trial (Phase 1) This compound + Enzalutamide Tumor reduction: 72% vs 5% (enzalutamide alone) Target engagement confirmed [5]
Statistical Analysis and Reporting
  • Synergy assessment: Calculate combination index (CI) using Chou-Talalay method

    • CI < 0.9: Synergism
    • CI = 0.9-1.1: Additive
    • CI > 1.1: Antagonism
  • Statistical testing:

    • For continuous data: Student's t-test (two groups) or ANOVA with post-hoc testing (multiple groups)
    • For survival data: Kaplan-Meier analysis with log-rank test
    • Report mean ± standard deviation and p-values (<0.05 considered significant)
  • Data visualization:

    • Create dose-response curves for single agents and combinations
    • Generate isobolograms for synergy representation
    • Use Western blot densitometry with normalized values

Troubleshooting and Technical Considerations

Common Experimental Challenges

Table 3: Troubleshooting Guide for this compound Combination Studies

Problem Potential Cause Solution Prevention
Poor this compound solubility Limited aqueous solubility Use ethanolamine salt (NEN) or PEG formulations Pre-dissolve in DMSO (<0.1% final) or PEG [1] [3]
High variability in response Metabolic differences between cells Include isogenic pairs (sensitive/resistant) Use early passage cells, standardize culture conditions [3]
Inconsistent animal plasma levels Poor oral bioavailability Use alternative formulations or localized delivery Consider nanoparticle encapsulation [1] [4]
Lack of anticipated synergy Improper dosing schedule Optimize treatment sequence (pretreatment vs concurrent) Conduct timeline experiments first [7]
Excessive toxicity in combinations Overlapping toxicities Reduce individual doses while maintaining efficacy Perform careful dose escalation studies
Optimization Guidelines
  • Formulation optimization: When poor solubility limits efficacy, consider:

    • This compound ethanolamine (NEN): Enhanced solubility while maintaining uncoupling activity [2]
    • Nanoparticle systems: PLGA, lipid-based, or polymeric nanoparticles for improved delivery
    • Localized delivery systems: Nanofibers or implants for sustained release at tumor sites [4]
  • Dosing schedule optimization:

    • For pathway inhibitors: Implement 24-48h pretreatment before chemotherapy
    • For metabolic modulators: Concurrent administration may be optimal
    • Always include single-agent controls and vehicle controls
  • Bioavailability enhancement:

    • Food effect: Administer with food to increase exposure (2-fold increase in AUC observed clinically) [3]
    • Formulation approach: Novel galenic formulations can improve consistency despite nonlinear PK [3]

Conclusion and Future Directions

The combination of This compound with conventional chemotherapy represents a promising strategy to overcome therapeutic resistance and improve cancer treatment outcomes. Through its multi-mechanistic action on critical oncogenic pathways and cancer stem cell populations, this compound addresses fundamental limitations of traditional chemotherapy while maintaining a favorable safety profile based on decades of clinical use for parasitic infections.

The experimental protocols outlined in this document provide standardized methodologies for evaluating this compound combinations across various cancer types, with particular emphasis on rational combination design, appropriate model systems, and comprehensive endpoint assessment. As research in this area advances, key future directions include:

  • Clinical translation: The ongoing clinical trial combining this compound with enzalutamide in prostate cancer patients resistant to hormone therapy represents an important step in validating this approach [5]. Similar trials in other cancer types are warranted.

  • Formulation optimization: Continued development of advanced delivery systems including nanoparticles, implants, and improved oral formulations will be essential to overcome this compound's pharmacokinetic limitations [1] [4].

  • Biomarker identification: Development of predictive biomarkers for this compound response will enable patient stratification and maximize therapeutic benefit.

  • Combination expansion: Exploration of this compound with emerging therapeutics including immunotherapy, targeted agents, and epigenetic drugs beyond conventional chemotherapy [7].

The reproducible protocols and comprehensive guidance provided in this document will facilitate systematic investigation of this compound combination therapies across different cancer types and accelerate the development of more effective treatment regimens for difficult-to-treat malignancies.

References

Niclosamide's Efficacy Against Microbial Biofilms

Author: Smolecule Technical Support Team. Date: February 2026

Niclosamide disrupts biofilms through multiple mechanisms: inhibiting quorum sensing, reducing exopolysaccharide production, uncoupling mitochondrial oxidative phosphorylation, and affecting bacterial membrane permeability [1] [2] [3].

Table 1: Antibacterial and Antifungal Biofilm Activity of this compound

Microorganism Key Findings / Effect on Biofilm Minimum Inhibitory Concentration (MIC) / Effective Concentration Citation
Staphylococcus aureus (MRSA & MSSA) Prevents biofilm formation on drug-eluting catheters. MIC: ≤ 0.0625 - 0.125 μg/mL [1] [4]
Corynebacterium striatum (MDR) Eradicates mature biofilm biomass and reduces cell viability. MIC90: 0.39 μg/mL; >50% biomass degraded at 0.39 μg/mL [5].
Xanthomonas oryzae (Xoo) Inhibits biofilm formation, reduces EPS and xanthomonadin production. MIC: ~0.5-2 μg/mL (estimated from assays) [2].
Clostridioides difficile Kills vegetative cells and inhibits spore germination and biofilm formation. MIC: 4 μg/mL (Nanoformed); Significant inhibition at 1 μg/mL (1/4 MIC) [6] [7].
Pseudomonas aeruginosa Suppresses quorum sensing, reduces virulence factor secretion (elastase, pyocyanin). Not fully quantified, but affects ~250 QS-dependent genes [6].
Candida albicans & C. auris Induces detachment of pre-formed biofilms; inhibits growth and filamentation. 0.5 - 2 μg/mL (Nanoformed) for inhibition and disruption [3] [8].

Table 2: Efficacy of this compound Formulations in Animal Models

Infection Model Pathogen Formulation & Dose Key Outcome Citation
Biomaterial-Associated S. aureus (MSSA & MRSA) NIC-loaded TPU catheter (2-10% w/w); local, sustained release. Reduced bacterial colonization on catheter and surrounding tissue [4].
Oropharyngeal & Vulvovaginal Candidiasis C. albicans (Fluconazole-resistant) NCL-EPO Nanoparticles (NCL-EPO-NPs); topical. Significantly abrogated infection [3] [8].
Clostridioides difficile Infection C. difficile NIC@PLGA-HA Nanospheres; oral. Reduced pathology, diarrhea, weight loss, and TcdB production; enhanced survival [6] [7].

Experimental Protocols for Biofilm Disruption Assays

Here are detailed methodologies for key assays used to evaluate this compound's anti-biofilm activity.

Protocol 1: Assessing Anti-Biofilm Activity via Metabolic Activity and Biomass Staining

This common two-part assay first measures the metabolic activity of biofilm cells and then quantifies the total adherent biomass [5].

  • Part A: Biofilm Cell Viability (MTT Assay)

    • Grow Biofilm: Inoculate bacterial suspension (e.g., C. striatum) in 96-well plates. Incubate for 24-48 hours to form a mature biofilm.
    • Treat with this compound: Carefully remove planktonic cells and add serial dilutions of this compound (e.g., 0.02 - 50 μg/mL) to the biofilm. Incubate for 20 hours.
    • Add MTT Reagent: Remove the drug, add MTT solution (0.5 mg/mL), and incubate for 2-4 hours to allow formazan crystal formation.
    • Solubilize and Measure: Remove MTT, add DMSO to dissolve crystals, and measure absorbance at 570 nm. Calculate cell viability as a percentage of the untreated control [5].
  • Part B: Total Biofilm Biomass (Crystal Violet Assay)

    • Fix Biofilm: After treatment and removing the medium, fix the biofilm with methanol for 15 minutes.
    • Stain Biomass: Remove methanol, add crystal violet (0.1% w/v) for 20 minutes.
    • Wash and Elute: Gently wash to remove excess stain, then elute the bound dye with acetic acid (33% v/v) or ethanol.
    • Quantify: Measure absorbance at 570-595 nm. A decrease in absorbance indicates biofilm degradation [5].
Protocol 2: Microscopic Evaluation of Biofilm Disruption

Microscopy visually confirms biofilm disruption and cell death [2] [3] [5].

  • Sample Preparation: Grow biofilms on relevant substrates (e.g., glass coverslips, catheter segments). Treat with this compound at MIC or sub-MIC concentrations.
  • Staining for Viability: Use a fluorescent live/dead stain.
    • SYTO9 penetrates all bacterial membranes (stains live cells green).
    • Propidium Iodide (PI) penetrates only compromised membranes (stains dead cells red).
  • Imaging and Analysis: Visualize using Confocal Laser Scanning Microscopy (CLSM). Analyze images to assess reduction in biofilm thickness and architecture, and an increase in dead cells (red fluorescence) [3] [5]. Scanning Electron Microscopy (SEM) can also reveal morphological changes and disruption of the biofilm matrix [2] [5].
Protocol 3: Anti-Biofilm Activity on Medical Devices

This protocol tests this compound's efficacy when incorporated into a medical device polymer [4].

  • Catheter Fabrication: Incorporate this compound (2%, 5%, 10% w/w) into a polymer like Thermoplastic Polyurethane (TPU) using solvent casting. Fabricate catheters using hot-melt extrusion technology.
  • In Vitro Drug Release:
    • Cut and weigh catheter segments (e.g., 1 cm length).
    • Immerse each segment in release medium (e.g., PBS with 2% Tween 80 to aid solubility).
    • Incubate at 37°C with agitation (120 rpm).
    • At time intervals, collect the entire release medium and replace with fresh pre-warmed medium.
    • Quantify this compound release using HPLC.
  • In Vitro Antimicrobial Efficacy:
    • Sterilize catheter segments.
    • Incubate segments with a bacterial suspension (e.g., S. aureus) for 24 hours.
    • Recover bacteria from the catheter surface by sonication and vortexing.
    • Plate the resulting suspension on agar plates to determine the Colony-Forming Units (CFU). Compare CFU counts from NIC-loaded catheters to non-loaded controls [4].

Addressing Formulation Challenges

A major challenge for this compound's clinical repurposing is its poor aqueous solubility and low oral bioavailability [6] [3]. Researchers are overcoming this through advanced formulations:

  • Nanoparticle Encapsulation: Encapsulating this compound in polymers like Eudragit EPO (NCL-EPO-NPs) or Hyaluronic acid-modified PLGA (NIC@PLGA-HAs) significantly enhances water solubility, stability, and biofilm penetrability [6] [3].
  • Local Drug Delivery Systems: Incorporating this compound directly into materials like catheters for sustained local release is a highly promising strategy to prevent biomaterial-associated infections [4].

Mechanisms of Action and Experimental Workflow

The following diagrams summarize this compound's multifaceted mechanisms and a generalized workflow for anti-biofilm testing.

G cluster_bacterial Anti-Bacterial Mechanisms cluster_fungal Anti-Fungal Mechanisms NIC This compound (NIC) B1 Inhibit Quorum Sensing (QS) NIC->B1 B2 Reduce EPS & Virulence Factors NIC->B2 B3 Disrupt Membrane Potential NIC->B3 F1 Uncouple Oxidative Phosphorylation NIC->F1 B4 Inhibit Biofilm Formation B1->B4 B2->B4 F2 Reduce Oxygen Consumption F1->F2 F3 Induce ROS Accumulation F1->F3 F4 Trigger Biofilm Detachment F2->F4 F3->F4

G Start Culture Microorganism and Grow Mature Biofilm A Treat Biofilm with This compound (Serial Dilutions) Start->A B Incubate A->B C Assay Endpoints B->C D1 Viability (MTT Assay) C->D1 D2 Biomass (Crystal Violet) C->D2 D3 Microscopy (CLSM/SEM) C->D3 E Analyze & Quantify Anti-biofilm Efficacy D1->E D2->E D3->E

Conclusion

Available evidence strongly supports this compound as a potent, broad-spectrum biofilm disruptor. Its multiple mechanisms of action make it a promising candidate for repurposing, especially when formulated for localized application to overcome solubility limitations. Future work should focus on translational studies and clinical trials to validate its efficacy in human treatments.


References

niclosamide polymorph stability and solubility issues

Author: Smolecule Technical Support Team. Date: February 2026

Niclosamide Polymorphs and Solubility Profile

The table below summarizes the key polymorphic forms of this compound and their solubility characteristics, which are critical for formulation work.

Polymorph / Form Key Characteristics Aqueous Solubility & pH Dependence
Anhydrate Thermodynamically less stable; high affinity for water, can convert to hydrates [1]. Highest initial solubility; decreases significantly upon hydration [1].
Monohydrate HA One of two characterized monohydrate forms [2] [1]. Solubility lower than anhydrate but higher than Monohydrate HB [1].
Monohydrate HB The most thermodynamically stable form [3] [1]. Lowest solubility (~1-2 µM intrinsic solubility); dictates long-term solution concentration [3] [1].
Amorphous Solid Dispersion (ASD) Metastable, high-energy amorphous form stabilized by polymers [4]. Significantly enhanced apparent solubility (up to 481.7 µg/mL in FaSSIF) [4].
General pH Dependence Weak acid (pKa ~7.12); solubility is highly pH-dependent [5] [6]. Increases with pH: ~2.5 µM at pH 3.7 to over 700 µM at pH 9.6 for some anhydrous forms [5] [6].

Frequently Asked Questions & Troubleshooting

Here are solutions to common experimental problems based on current research.

Problem: Drug precipitation and solubility loss during storage or experimentation.

  • Cause: Conversion from a metastable, higher-solubility form (like an anhydrate or amorphous form) to the more stable, low-solubility Monohydrate HB [3] [1].
  • Solution:
    • For solutions, confirm the polymorphic form of your starting material. If using a metastable form, consider that eventual conversion to HB is likely. Preparation via a solvent-exchange technique can create solutions that bypass the solid-state conversion, leading to higher initial concentrations [5] [6].
    • For solid formulations, use physical barriers. An Amorphous Solid Dispersion (ASD) using polymers like PVP-VA and TPGS can kinetically stabilize the high-energy form, preventing recrystallization and maintaining higher solubility [4]. For ASD formulations that are unstable in acid, an enteric coating (e.g., on tablets) is essential to protect the formulation until it reaches the higher-pH intestinal environment [4].

Problem: Inconsistent solubility results between this compound from different suppliers.

  • Cause: Different suppliers may provide this compound in different polymorphic forms (e.g., "AKSci-polymorph" vs. "Sigma-polymorph"), which have different intrinsic dissolution rates and equilibrium solubilities [5] [6].
  • Solution: Characterize the solid form of your starting material using techniques like XRPD or DSC. When reporting solubility data, always specify the source and the polymorphic form of the this compound used [5].

Problem: Need for a simple method to obtain high-concentration this compound solutions.

  • Cause: The intrinsic solubility of the stable monohydrate is very low at neutral pH [3].
  • Solution: Leverage pH-solubility dependence. Dissolving this compound in a mildly alkaline buffer (e.g., pH 8.5-9.5) can increase dissolved drug concentration by orders of magnitude, achieving levels suitable for antiviral activity [5] [3]. Note that the final concentration will still depend on the polymorphic form of the starting material and its tendency to convert to HB over time [3].

Experimental Protocols for Characterization

These core methodologies are essential for investigating this compound's solid-state properties.

1. Protocol: Determining pH-Dependent Solubility

This protocol is based on the shake-flask method, used to characterize the fundamental solubility of your specific this compound sample [5] [6].

  • Materials: this compound (polymorph characterized), a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 3 to 10), UV-Vis spectrophotometer.
  • Procedure:
    • Prepare a series of buffer solutions.
    • Add an excess of this compound to each buffer vial.
    • Seal the vials and shake them at a constant temperature (e.g., 37°C) until equilibrium is reached (e.g., 24-48 hours).
    • Centrifuge the samples to separate undissolved solid.
    • Dilute the supernatant appropriately and analyze the concentration of dissolved this compound using UV-Vis at a validated wavelength (e.g., 332 nm) [7].
    • Characterize the remaining solid to identify which polymorph is in equilibrium at each pH.

2. Protocol: Solid-State Stability and Polymorph Conversion

This workflow helps you monitor changes in your solid material under stress conditions.

  • Materials: this compound sample, stability chambers, XRPD, DSC, TGA.
  • Procedure:
    • Stress Testing: Expose the solid sample to accelerated stability conditions (e.g., 40°C/75% relative humidity) [8].
    • Sampling: Withdraw samples at predetermined time points (e.g., 1, 2, 4 weeks).
    • Analysis: Analyze the samples using:
      • XRPD: To detect any changes in the crystal structure [2] [4].
      • DSC/TGA: To monitor thermal events (e.g., melting point shifts) and weight loss due to dehydration [2] [1].

Key Relationships and Experimental Pathways

The following diagrams map the critical relationships and workflows for managing this compound's properties.

G Start Start: Characterize Input This compound (e.g., via XRPD) A Path A: Solution Preparation Start->A B Path B: Solid Formulation Start->B A1 Dissolve in Alkaline Buffer (pH 8.5-9.5) A->A1 A2 OR Use Solvent-Exchange Technique A->A2 Bypasses solid-state conversion A_End Obtain High-Concentration Solution for Immediate Use A1->A_End A2->A_End Bypasses solid-state conversion B1 Formulate as Amorphous Solid Dispersion (ASD) B->B1 B2 Apply Enteric Coating (for oral delivery) B1->B2 B_End Produce Stable Solid Dosage with Enhanced Bioavailability B2->B_End

I hope this technical support guide provides a strong foundation for your work with this compound.

References

reducing niclosamide side effects in clinical applications

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

  • Q1: What is the main challenge in repurposing niclosamide for systemic diseases?

    • A: The principal challenge is its very low and highly variable oral bioavailability due to poor aqueous solubility [1] [2]. Traditional formulations (e.g., chewing tablets) are designed for local action in the gut against tapeworms and do not achieve the consistent systemic exposure required for treating conditions like cancer or viral infections [3] [2].
  • Q2: What formulation strategies are effective in improving this compound's bioavailability?

    • A: Research indicates that nanohybrid systems and novel solvent-based solutions are the most promising approaches.
      • Nanohybrids: CP-COV03, a this compound nanohybrid with magnesium oxide and hydroxypropyl methylcellulose (NIC-MgO-HPMC), significantly enhanced bioavailability and demonstrated efficacy in a COVID-19 clinical trial [4] [5].
      • Liquid Formulations: A novel oral solution using polyethylene glycol 400 (PEG 400) as a solvent was developed to improve intestinal absorption and reduce plasma level variability compared to marketed tablets [1] [2].
      • Derivatives: Preclinical studies show that derivatives like this compound Ethanolamine (NEN) and this compound Piperazine (NPP) can improve solubility and bioavailability without compromising anticancer activity [6].
  • Q3: What are the common side effects, and how do new formulations impact safety?

    • A: The most frequent adverse events are mild to moderate gastrointestinal reactions [1] [2]. Clinical trials of advanced formulations like CP-COV03 and the PEG 400 solution reported no serious or severe drug-related adverse events, indicating that improved bioavailability does not necessarily lead to increased toxicity and that these formulations are well-tolerated [4] [5] [1].

Experimental Protocols & Key Data

For researchers designing experiments, here are methodologies and quantitative findings from recent clinical studies.

1. Clinical Trial: this compound Nanohybrid (CP-COV03) for COVID-19 This 2025 randomized controlled trial demonstrates the success of a nanohybrid formulation [4] [5].

  • Formulation: CP-COV03 (this compound-MgO-HPMC nanohybrid).
  • Methodology: 300 patients with mild-to-moderate COVID-19 were randomized to receive low-dose CP-COV03, high-dose CP-COV03, or a placebo. The primary endpoint was the time to sustained improvement of 12 COVID-19 symptoms.
  • Key Efficacy Data:
Parameter Low Dose (300 mg) Placebo P-value
Median Time to Sustained Symptom Improvement 9.0 days 13.0 days 0.0083
Viral Load Reduction (within 16 hrs) 56.7% 4.1% Not Reported
Cmax (Pharmacokinetics) 285.25 ng/mL Not Applicable Not Applicable
AUCt (Pharmacokinetics) 10,562.09 ng·h/mL Not Applicable Not Applicable
  • Conclusion: The nanohybrid formulation significantly alleviated symptoms and reduced viral load, with a safety profile comparable to placebo [4] [5].

2. Clinical Trial: Novel Oral Solution (PEG 400) vs. Marketed Tablet This 2025 three-part phase I trial in healthy volunteers directly compared a new solution to the classic tablet [1] [2].

  • Formulation: this compound dissolved in Polyethylene Glycol 400 (PEG 400).
  • Methodology:
    • Part A: Single ascending dose (200, 600, 1600 mg) under fasted/fed conditions.
    • Part B: Crossover study comparing 1600 mg solution vs. 2000 mg marketed tablet.
    • Part C: Multiple ascending doses (1200 & 1600 mg daily for 7 days).
  • Key Pharmacokinetic and Safety Findings:
Parameter Novel Solution (1600 mg) Marketed Tablet (2000 mg) Note
Tolerability Benign, no severe AEs Benign, no severe AEs Mild-to-moderate GI AEs most common
Food Effect AUC ~2x higher when fed Not Reported Administering with food boosts exposure
Dose Linearity Non-linear (200-1600 mg range) Not Reported Supports multi-dose over high single-dose regimens
Absorption Variability High (Cmax >2μg/mL in some, marginal in others) Known to be high Galenic optimization remains challenging
  • Conclusion: The solution was safe but exhibited non-linear pharmacokinetics and high variability, highlighting the ongoing challenge of achieving consistent systemic exposure [1] [2].

Troubleshooting Guide: Common Experimental Challenges

Challenge Potential Cause Suggested Solution
Low In Vivo Efficacy Insufficient systemic drug exposure due to poor bioavailability [3] [1]. Transition to an advanced delivery system (e.g., nanohybrid [4] [5], nanoformulations [6], or solvent-based solutions [1]).
High Variability in PK/PD Results Erratic and unpredictable absorption from the GI tract [1] [2]. Standardize administration (e.g., with food to increase AUC [1]) and consider multi-dose regimens to overcome non-linear PK.
In Vitro Activity Doesn't Translate to In Vivo In vitro concentrations are not achievable in vivo with current formulations [6]. Use PK data to model achievable in vivo concentrations and adjust in vitro experiments to clinically relevant doses. Focus on formulations that improve Cmax and AUC.

Strategic Pathway for this compound Reformulation

The diagram below summarizes the logical workflow for improving this compound's clinical application, based on the evidence presented.

G Start Core Problem: Poor Solubility & Bioavailability Strategy Reformulation Strategy Start->Strategy Nanohybrid Nanohybrid Systems (e.g., CP-COV03: NIC-MgO-HPMC) Strategy->Nanohybrid LiquidForm Liquid Solutions (e.g., PEG 400-based) Strategy->LiquidForm Derivatives Chemical Derivatives (e.g., NEN, NPP) Strategy->Derivatives Outcome1 Outcome: Enhanced Bioavailability Nanohybrid->Outcome1 Clinical Data Outcome2 Outcome: Reduced PK Variability LiquidForm->Outcome2 Clinical Data Outcome3 Outcome: Maintained Efficacy Derivatives->Outcome3 Preclinical Data Result Final Result: Reduced Side Effect Burden and Improved Therapeutic Index Outcome1->Result Outcome2->Result Outcome3->Result

References

niclosamide chemical analogs with improved properties

Author: Smolecule Technical Support Team. Date: February 2026

Key Niclosamide Analogs & Their Improved Properties

The following table summarizes prominent this compound analogs, their structural modifications, and the key properties that have been enhanced.

Analog Name Structural Modification Key Improved Properties Primary Application Area
JMX0207 [1] Not Specified Improved Pharmacokinetics (PK) Antiviral (Zika Virus)
This compound Ethanolamine Salt [2] [3] Salt formation Water solubility (~21 g/L); Increased anticancer potency Cancer Therapy
This compound Piperazine Salt [2] Salt formation Water solubility (~30 g/L) Cancer Therapy
Compound B9 [4] Nitro group replaced with two -CF3 groups; addition of -CN group Improved metabolic stability; potent AR-V7 downregulation; superior anti-proliferation (IC50: 0.130 μM in LNCaP95 cells) Prostate Cancer
Sulfanyl Analogs (e.g., 2a, 3a) [3] [5] Nitro group replaced with -SCF3 or -SF5 groups Superior anticancer & antifungal activity; reduced genotoxicity Cancer, Fungal Infections
Lead Compound (from Berry et al.) [6] Nitro group replaced with methyl ester, azide, or amine Maintained synergy with colistin; reduced cytotoxicity Antibacterial Adjuvant
LSP (Sulfonamide Hybrid) [5] Electrochemical addition of arylsulfinic acid (sulfonamide moiety) Novel drug-like molecules; green synthesis Exploratory Drug Development

Experimental Protocols for Key Assays

Here are detailed methodologies for critical experiments used to evaluate this compound analogs, based on the search results.

Protocol 1: Antiproliferative Activity (IC50) Determination

This cell-based assay is used to evaluate the potency of analogs against cancer cell lines.

  • Cell Culture: Maintain enzalutamide-resistant prostate cancer cell lines (e.g., LNCaP95, 22RV1) in appropriate media and conditions [4].
  • Compound Treatment: Treat cells with the this compound analog across a range of doses (e.g., from 1 nM to 10 μM) [4].
  • Incubation: Incubate the cells for a predetermined period (e.g., 48-72 hours).
  • Viability Measurement: Use a standard cell viability assay (e.g., MTT, CellTiter-Glo) to quantify the number of viable cells after treatment.
  • Data Analysis: Calculate the concentration that inhibits 50% of cell proliferation (IC50) from the dose-response curve [4].
Protocol 2: Checkerboard Synergy Assay with Colistin

This assay tests the ability of a this compound analog to potentiate the effect of the antibiotic colistin against resistant Gram-negative bacteria [6].

  • Bacterial Preparation: Grow colistin-resistant clinical isolates of Klebsiella pneumoniae or Escherichia coli to mid-log phase [6].
  • Plate Setup: In a 96-well microtiter plate, serially dilute colistin along one axis and the this compound analog along the other.
  • Inoculation: Inoculate each well with a standardized bacterial suspension.
  • Incubation: Incubate the plate at 37°C for 18-24 hours.
  • Analysis: Determine the Minimum Inhibitory Concentration (MIC) of colistin in the presence and absence of a fixed concentration of the analog. A significant reduction (e.g., 4-fold or greater) in the colistin MIC indicates synergy [6].

This compound's Signaling Pathways & Experimental Workflow

The anticancer activity of this compound and its analogs involves the modulation of multiple signaling pathways. The diagram below illustrates the key pathways and their roles.

G cluster_pathways Pathways Inhibited by this compound cluster_effects Biological Consequences This compound This compound STAT3 STAT3 Pathway This compound->STAT3 Disrupts mTOR mTORC1 Pathway This compound->mTOR Activates TSC Wnt Wnt/β-catenin Pathway This compound->Wnt Inhibits NFkB NF-κB Pathway This compound->NFkB Inhibits Mitochondria Mitochondrial Uncoupling This compound->Mitochondria Protonophore Proliferation Inhibits Cell Proliferation & Angiogenesis STAT3->Proliferation mTOR->Proliferation Wnt->Proliferation Resistance Re-sensitizes to Chemotherapy NFkB->Resistance Apoptosis Induces Apoptosis Mitochondria->Apoptosis Metabolism Disrupts Energy Metabolism Mitochondria->Metabolism

The experimental workflow for developing and evaluating new this compound analogs typically follows a multi-stage process, as shown below.

G cluster_mods Common Structural Modifications cluster_assays Key Assays Step1 1. Rational Design & Synthesis Step2 2. In Vitro Biological Screening Step1->Step2 Step3 3. Lead Optimization & SAR Step2->Step3 Step3->Step1 Feedback Loop Step4 4. In Vivo Evaluation Step3->Step4 Mod1 Replace -NO₂ with -CF₃, -CN, -SF₅ Mod1->Step1 Mod2 Form ethanolamine/piperazine salts Mod2->Step1 Mod3 Add sulfonyl/sulfanyl groups Mod3->Step1 Assay1 IC₅₀ (Antiproliferation) Assay1->Step2 Assay2 Checkboard Synergy Assay2->Step2 Assay3 Target Protein Downregulation Assay3->Step2 Assay4 Solubility & Metabolic Stability Assay4->Step3

Frequently Asked Questions (FAQs) for Troubleshooting

Q1: The solubility of my this compound analog in aqueous buffers is still very poor. What are the current strategies to improve this?

  • A: Beyond creating new chemical analogs, a prominent strategy is to employ advanced drug delivery systems. Research indicates that nanotechnology-based approaches, such as electrospraying, polymeric nanoparticles, and the creation of nano-hybrids, can significantly enhance drug solubility and bioavailability. These systems help protect the drug and improve its absorption profile [2] [7].

Q2: Why is the nitro group frequently replaced in modern analog design?

  • A: The nitro (-NO₂) group in native this compound is associated with two main liabilities:
    • Potential Genotoxicity: The group is considered a structural alert for mutagenicity [3].
    • Metabolic Instability: It can be a target for bacterial nitroreductase enzymes, leading to drug resistance [6]. Replacing it with groups like trifluoromethyl (-CF₃), pentafluorosulfanyl (-SF₅), or cyano (-CN) has been successful in maintaining or improving biological activity while reducing these risks [6] [3].

Q3: My lead analog shows great potency in cellular assays but high cytotoxicity in mammalian cells. How can I address this?

  • A: This is a common challenge. Recent studies show that strategic structural modification can decouple efficacy from toxicity. For example, one study found that replacing the nitro group with a methyl ester or azide maintained the desired synergy with colistin against bacteria but resulted in significantly lower cytotoxicity against human cells [6]. Performing a dedicated cytotoxicity screen (e.g., on human cell lines or in models like Galleria mellonella larvae [3]) early in the optimization process is crucial.

Q4: The anticancer effects of my analog are weaker than expected. Which pathways should I validate?

  • A: this compound is a multi-targeted agent. It is essential to confirm that your analog retains activity against its key pathways. Prioritize validating its effect on:
    • STAT3 Signaling: Use Western blotting to check for decreased phospho-STAT3 levels [3].
    • Wnt/β-catenin Pathway: Assess the downregulation of β-catenin protein levels [2] [3].
    • Androgen Receptor Variants (for prostate cancer): Evaluate the downregulation of AR-V7 protein [4].
    • Mitochondrial Function: Measure the loss of mitochondrial membrane potential as an indicator of uncoupling activity [2].

References

niclosamide storage and stability in aqueous solutions

Author: Smolecule Technical Support Team. Date: February 2026

Niclosamide Stability: Key Challenges & Solutions

The table below summarizes the core stability challenges of this compound and the advanced formulation approaches that can mitigate them.

Challenge Key Findings Recommended Formulation Strategies
Low Solubility Aqueous solubility is very low (approx. 5-20 µg/mL), limiting bioavailability and effective concentration [1] [2]. Nanocrystals [3], polymeric nanoparticles (e.g., PLGA-HA [4]), co-solvents (e.g., PEG400 [1]).
Polymorphic Conversion Anhydrous form converts to less soluble monohydrates (HA & HB) in water; solubility drops from ~13 µg/mL to as low as 0.6 µg/mL [2]. Use stable polymorph (e.g., "Sigma-polymorph" [5]); avoid water in solid-state storage [2].
Chemical Degradation Undergoes hydrolysis in acidic and basic conditions; major degradation products are 2-chloro-4-nitroaniline and 5-chlorosalicylic acid [6] [2]. Use of buffered solutions; nano-encapsulation to shield the drug [4] [7].

Experimental Protocols for Stability Assessment

Here are methodologies you can adapt to evaluate the stability of your this compound formulations.

Forced Degradation Study (Hydrolysis)

This protocol helps identify degradation products and understand the degradation pathway [6].

  • Preparation: Reflux this compound with 1 N NaOH for 6 hours at 80°C.
  • Isolation: The hydrolysis will yield two degradation products.
    • Degradation Product I (DEG I): 2-chloro-4-nitroaniline, which precipitates and can be filtered and washed with water.
    • Degradation Product II (DEG II): 5-chlorosalicylic acid, obtained by acidifying the filtrate to pH 1.5 using 1 N HCl, causing it to precipitate.
  • Analysis: Characterize the degradation products using techniques like UV-Vis spectrophotometry or HPLC.
Stability Assessment of Nanoformulations

This workflow outlines the key steps for evaluating the physical and chemical stability of advanced formulations like nanocrystals or nanoparticles [3] [4].

G Start Prepare this compound Nanoformulation Storage Storage under Testing Conditions Start->Storage PhysChem Physicochemical Characterization Storage->PhysChem Release Drug Release Profiling PhysChem->Release Analyze Analyze Stability Data Release->Analyze

The specific tests involved in the characterization phase include:

  • Particle Size & Zeta Potential: Use dynamic light scattering (DLS) to monitor changes in particle size and zeta potential over time. Stable nanocrystal suspensions with 3% biosurfactant showed good resilience to aggregation [3].
  • Chemical Stability & Drug Release: Use HPLC to quantify the concentration of intact this compound and the appearance of degradation products. Perform drug release studies in buffers (e.g., at pH 7.4) to profile release kinetics, as demonstrated with NIC@PLGA-HA nanoparticles [4].

Frequently Asked Questions

Q1: What is the best way to prepare a concentrated stock solution of this compound for in vitro studies? A1: Due to its low water solubility, a common approach is to first dissolve this compound in a small volume of a water-miscible organic solvent like DMSO to create a concentrated stock (e.g., 10-50 mM). This stock can then be diluted into the aqueous cell culture medium. Be aware that the final DMSO concentration should be kept low (typically <0.5%) to avoid cytotoxicity. Pre-solubilizing this compound in PEG400 is another effective strategy, as it has the highest measured mole fraction solubility for this compound [1].

Q2: My this compound precipitate has formed in solution. What happened and what can I do? A2: Precipitation is a common issue. It can occur due to:

  • Polymorphic Conversion: The initial dissolved drug may be in a metastable form that precipitates out as a more stable, less soluble monohydrate over time [5] [2].
  • Supersaturation: If the solution was created in a way that generated a supersaturated state (e.g., from a cosolvent or at high pH), it is inherently unstable and will precipitate towards equilibrium [5].
  • Solution: Consider using a stabilized formulation like nanocrystals or nanoparticles from the start. These systems are engineered to maintain the drug in a stable, dispersed state and prevent precipitation [3] [4].

Q3: Does light affect this compound stability? A3: Yes. Research indicates that alkaline solutions of this compound are particularly susceptible to photooxidation [2]. It is a best practice to store all this compound solutions, regardless of pH, in the dark, such as in amber glass vials or containers wrapped in aluminum foil, to minimize light-induced degradation.

References

niclosamide selectivity index improvement strategies

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Selectivity Problem

The core challenge with niclosamide is its low selectivity index (SI), meaning the concentration needed for its antiviral or anticancer effect is very close to the concentration that causes harm to host cells.

  • In Vitro SI Values: One study reported an SI of 1.86 in VeroE6 cells and 1.67 in H1437 lung adenocarcinoma cells after 72 hours of exposure. This narrow window is due to this compound's mechanism as a protonophore, which disrupts pH gradients in cellular compartments like endolysosomes and mitochondria, leading to broad cytotoxicity at antiviral concentrations [1] [2].
  • Underlying Causes: The main liabilities contributing to the poor SI are low aqueous solubility, which limits effective delivery, and significant polypharmacology (action on multiple pathways) [1] [3].

Strategies for Improving the Selectivity Index

The primary strategies involve advanced formulations to improve bioavailability and targeted delivery, as well as chemical modifications to create more effective analogs.

The table below summarizes key formulation strategies explored to enhance this compound's delivery and specificity.

Strategy Description Key Findings/Improvements
Lipid-Based Nanoparticles [4] Encapsulation in systems like liposomes, SLNs, NLCs. Improves solubility, enables controlled release & targeted delivery to tumors; one liposomal thermogel showed reduced IC50 in melanoma cells [4].
Polymeric Nanoparticles [5] [6] Use of biodegradable polymers (e.g., PLGA) for encapsulation. Enhances solubility/stability; PLGA-HA nanospheres showed pH-responsive release & high efficacy in an infection model [6].
Nanohybrids & Novel Materials [5] Incorporation into inorganic-polymer hybrids or layered double hydroxides. Aims to enhance drug targeting, stability, and controlled release capabilities [5].

| Salts and Derivatives [7] [8] | Creation of more soluble salt forms (e.g., ethanolamine, piperazine). | This compound ethanolamine salt: ~21 g/L solubility [7] [8]. This compound piperazine salt: ~30 g/L solubility [7] [8]. | | Molecular Hybridization [9] | Covalently linking this compound to other pharmacophores (e.g., isatin). | Created analogs with improved cytotoxicity profiles and increased specificity for inducing apoptosis in cancer cells [9]. |

This diagram illustrates the logical relationship between the core problem and the various solution pathways.

G P Core Problem: Poor Selectivity Index (SI) S1 Strategy 1: Advanced Formulations P->S1 Addresses S2 Strategy 2: Chemical Modifications P->S2 Addresses S11 Lipid-Based Nanoparticles S1->S11 S12 Polymeric Nanoparticles S1->S12 S13 Nanohybrids S1->S13 S21 Salt Forms S2->S21 S22 Molecular Hybrids S2->S22 O1 Outcome: Improved Solubility & Bioavailability S11->O1 S12->O1 O2 Outcome: Enhanced Targeting & Reduced Off-Toxicity S13->O2 S21->O1 O3 Outcome: Improved Intrinsic Activity & SI S22->O3

Experimental Protocol: Determining In Vitro Selectivity Index

This protocol is based on a high-content imaging-based immunofluorescence assay used to evaluate this compound and its analogs [1].

Workflow Overview:

G A 1. Plate Cells (e.g., VeroE6, H1437) B 2. Pre-incubation (24h with compound dilution series) A->B C 3. Infect with Virus (e.g., SARS-CoV-2 variant, 48h) B->C D 4. Fix, Permeabilize, and Stain C->D E 5. High-Content Imaging (10X magnification) D->E F 6. Image Analysis (e.g., with CellProfiler) E->F G 7. Calculate IC50, CC50, and SI F->G

Detailed Steps:

  • Cell Seeding: Seed appropriate cell lines (e.g., VeroE6 or human lung H1437 cells) in a 384-well plate and culture until they reach a suitable confluency [1].
  • Compound Treatment:
    • Prepare a 10-point, 2-fold dilution series of this compound or the test analog in the culture medium.
    • Aspirate the old medium from the plated cells and add the compound-containing medium. Pre-incubate the cells with the compounds for 24 hours [1].
  • Viral Infection:
    • Infect the pre-treated cells with a relevant virus (e.g., SARS-CoV-2) at a pre-optimized multiplicity of infection (MOI). For example:
      • VeroE6 cells: MOI of 0.1 (SARS-CoV-2 B.1.1.7 variant) [1].
      • H1437 cells: MOI of 1.0 (SARS-CoV-2 WA1 variant) [1].
    • Incubate the infected, compound-treated cells for an additional 48 hours.
  • Staining and Fixation:
    • Fix the cells with paraformaldehyde.
    • Permeabilize the cells (e.g., with Triton X-100).
    • Stain for viral protein (e.g., SARS-CoV-2 Nucleocapsid (N) protein) using a specific primary antibody and a fluorescently-labeled secondary antibody.
    • Stain cell nuclei using a dye like DAPI or Hoechst [1].
  • Image Acquisition and Analysis:
    • Image the entire well using a high-content imaging system (e.g., capturing 9 fields per well at 10X magnification) [1].
    • Use image analysis software (e.g., CellProfiler) to segment nuclei and identify infected (N-protein positive) cells.
    • Key Output Metrics:
      • Percent Infection: (Number of N-protein positive cells / Total number of cells) per well.
      • Percent Viability: (Cell count in treated well / Average cell count in infected control wells) per well [1].
  • Data Analysis:
    • Normalize the percent infection and percent viability data.
    • Fit the concentration-response data using non-linear regression in software like GraphPad Prism.
    • Calculate the following:
      • IC50: The half-maximal inhibitory concentration for viral infection.
      • CC50: The half-maximal cytotoxic concentration.
      • Selectivity Index (SI): SI = CC50 / IC50 [1].

Frequently Asked Questions (FAQs)

Q1: Why does this compound have such a narrow selectivity index in vitro? The low SI is primarily attributed to its function as a protonophore. It disrupts mitochondrial membrane potential and neutralizes endolysosomal pH, which is not only antiviral but also broadly toxic to host cells, leading to energy depletion and cell death at concentrations similar to those required for efficacy [1].

Q2: Are there any promising this compound analogs with improved selectivity? Yes, research has identified several analogs. For instance, one study of 33 analogs found some with reduced cytotoxicity and increased antiviral potency compared to the parent this compound [1]. Another approach created This compound-isatin hybrids (e.g., compound X1), which showed strong antiproliferative activity in cancer cells while being non-toxic to normal kidney cells at tested concentrations [9].

Q3: What is the most critical parameter to optimize when developing new formulations? Aqueous solubility is arguably the most critical initial parameter. Improving solubility directly addresses the root cause of low oral bioavailability, which forces the use of high doses and contributes to systemic toxicity. Successful formulations like salts and nanoparticles achieve their effect primarily by drastically increasing solubility [7] [8] [3].

Q4: My formulation improves solubility, but the SI remains low. What could be the issue? This could indicate that the formulation does not provide sufficient targeted delivery. Even with improved systemic availability, if the drug still accumulates in and damages healthy tissues, the SI will not improve. Consider strategies that incorporate active targeting ligands (e.g., antibodies, peptides) onto nanoparticles to enhance specific delivery to infected or cancerous cells [5] [4].

References

niclosamide buffer pH optimization for maximum solubility

Author: Smolecule Technical Support Team. Date: February 2026

pH and Niclosamide Solubility: Key Data

This compound is a weak acid (pKa ~7.12) whose solubility is profoundly dependent on the pH of the medium. The table below summarizes its equilibrium solubility across different pH levels and in various pure solvents, which is crucial for pre-formulation studies [1] [2].

Table 1: Equilibrium Solubility of this compound

Medium / Solvent pH (if applicable) Solubility (µM) Solubility (µg/mL) Notes
Aqueous Buffer 3.66 2.53 µM ~0.83 µg/mL AKSci polymorph [1]
7.00 ~1-2 µM ~0.33-0.65 µg/mL Most stable monohydrate (HB) [3] [4]
8.30 30 µM ~9.8 µg/mL "Nasally safe" pH [1]
9.00 200 µM ~65.4 µg/mL -
9.20 300 µM ~98.1 µg/mL -
9.63 703.6 µM ~230 µg/mL "Orally safe" pH [1]
Pure Solvents - - - -
Water - - 5-8 µg/mL Reported range [5]
PEG 400 - - ~36 mg/mL At 323.15K; highest solvent solubility [2]
DMSO - - 14 mg/mL -
Ethanol - - 6 mg/mL -

Experimental Protocol: Determining and Optimizing Solubility

Here is a detailed methodology for assessing the pH-dependent solubility of this compound, adapted from the shake-flask method used in recent studies [3] [1] [2].

1. Preparation of Buffered Solutions

  • Prepare a series of aqueous buffer solutions covering a pH range from about 7.5 to 9.5. Common buffers include Tris (Tris(hydroxymethyl)aminomethane) Buffer and phosphate-buffered saline (PBS).
  • Adjust and verify the pH of each buffer solution using a calibrated pH meter.

2. Solubility Equilibrium Study

  • To vials containing 10 mL of each buffer solution, add an excess amount of this compound (from a pure source or crushed commercial tablets).
  • Seal the vials and agitate them (e.g., at 180 rpm) for at least 24-72 hours at ambient temperature to achieve equilibrium.
  • For time-dependent studies, take supernatant samples at various intervals (e.g., 1h, 3h, 6h, 24h).

3. Sample Analysis

  • After equilibration, centrifuge the samples (e.g., at 15,000 rpm for 15 minutes) to separate undissolved solid.
  • Filter the supernatant through a 0.45 µm membrane filter.
  • Dilute the filtered supernatant suitably with a solvent like methanol-water mixture (e.g., 8:2 v/v) to ensure compatibility with analysis.
  • Quantify the dissolved this compound concentration using a calibrated UV-Vis spectrophotometer at its maximum absorbance wavelength (e.g., ~330 nm).

4. Solid-State Characterization (Post-Equilibration)

  • Isolate the leftover solid from the equilibrium slurry.
  • Analyze this solid using techniques like Optical Microscopy, Differential Scanning Calorimetry (DSC), or Powder X-Ray Diffraction (PXRD) to identify the polymorphic form in equilibrium with the solution [1] [2]. This is critical as the solid can convert to a less soluble hydrate over time.

The following workflow diagram summarizes the key steps of this experimental protocol:

G start Start Experiment step1 1. Prepare Buffered Solutions (pH range 7.5 to 9.5) start->step1 step2 2. Solubility Equilibrium Add excess this compound Agitate 24-72 hours step1->step2 step3 3. Sample Analysis Centrifuge & filter supernatant Analyze via UV-Vis step2->step3 step4 4. Solid-State Characterization Analyze leftover solid via Microscopy, DSC, or PXRD step3->step4 end Interpret Data step4->end

Troubleshooting Common Issues

Problem: Precipitation or a drop in solubility over time.

  • Cause: This is often due to the conversion of the initial anhydrous this compound to a less soluble monohydrate form (like the HB polymorph) upon prolonged contact with aqueous solution [3] [4] [1].
  • Solution:
    • Use a solvent-exchange technique: First, dissolve this compound in a minimal volume of a miscible organic solvent (e.g., DMSO, ethanol). Then, add this solution directly to the buffer under vigorous stirring to create a metastable solution, avoiding the presence of solid hydrate crystals [1].
    • Heat-treatment (e.g., 200°C) of the starting this compound material to ensure it is in the anhydrous form has been shown to result in higher and more stable supernatant concentrations [4].

Problem: Low solubility even at high pH.

  • Cause: The source of this compound may be a stable, low-solubility polymorph [1].
  • Solution: Source this compound from different suppliers and characterize the starting material. Consider using pH modifiers like meglumine or sodium carbonate within your solid formulation to create a favorable microenvironmental pH upon dissolution [6].

Problem: Inconsistent solubility data.

  • Cause: Different polymorphic forms from various suppliers (e.g., "AKSci-polymorph" vs. "Sigma-polymorph") have intrinsically different dissolution behaviors and equilibrium solubilities [1].
  • Solution: Always characterize the solid-state form of your starting material and the post-equilibration solid. Standardize your this compound source for consistent results.

Advanced Formulation Strategies

Beyond simple pH adjustment, several advanced formulation strategies have shown promise in significantly improving this compound solubility and bioavailability. The table below lists some key approaches documented in the literature.

Table 2: Advanced Formulation Strategies for this compound

Formulation Approach Key Findings Citation
Metal-Organic Framework (MOF-5) Loaded NIC@MOF-5 showed a 6.1x solubility increase in PBS (pH 7.4). Dissolution rate was also significantly enhanced. [7]
PLGA-HA Nanospheres Hyaluronic acid-modified PLGA nanospheres (NIC@PLGA-HAs) enhanced water solubility, provided pH-responsive controlled release, and improved in vivo efficacy. [8]
Amorphous Solid Dispersions Incorporating alkaline pH modifiers (e.g., meglumine) into solid dispersions can improve dissolution by creating a favorable microenvironmental pH. [6]
Extraction from Commercial Tablets This compound can be extracted directly from crushed, approved Yomesan tablets into alkaline Tris buffer, offering a potential path for expedited formulation. [4]

References

niclosamide vs fenbendazole mebendazole mechanisms comparison

Author: Smolecule Technical Support Team. Date: February 2026

Drug Comparison at a Glance

Feature Niclosamide Fenbendazole Mebendazole
Drug Classification Salicylanilide [1] Benzimidazole [2] [3] Benzimidazole [4] [5]
Primary Approved Use Human tapeworm infections [1] [6] Veterinary parasitic infections [2] [3] Human intestinal helminth infections [4] [5]
Primary Molecular Target Mitochondrial electron transport chain (Uncouples oxidative phosphorylation) [1] [6] Parasite β-tubulin (binds to colchicine-binding site) [2] [4] Parasite β-tubulin (binds to colchicine-binding site) [4] [5]

| Key Anticancer Mechanisms | - Uncouples oxidative phosphorylation [1] [6]

  • Inhibits Wnt/β-catenin signaling [6]
  • Inhibits STAT3, NF-κB, & mTORC1 signaling [6]
  • Induces cancer cell apoptosis [6] | - Binds to mammalian β-tubulin, disrupting microtubule equilibrium [2]
  • Induces G2/M cell cycle arrest [2]
  • Inhibits glucose uptake in cancer cells (GLUT1/4) [2]
  • Activates p53 pathway [2] | - Binds to mammalian β-tubulin, inhibiting polymerization [4] [7]
  • Causes G2/M cell cycle arrest [7]
  • Depletes cellular energy (ATP) in cancer cells [5] | | Reported IC50 in Cancer Models | Varies by cell type (e.g., effective in μM range in adrenocortical carcinoma) [6] | Cytotoxicity at micromolar concentrations (e.g., 0.1-0.3 μM in some GBM lines) [7] | 0.1 to 0.3 μM in GBM cell lines [7] | | Experimental Cancer Models | Adrenocortical carcinoma, breast cancer, colon cancer, glioma, leukemia [6] | Lung cancer, colorectal cancer, glioblastoma (GBM) models [2] [7] | Glioblastoma (GBM), breast cancer, colon cancer, pediatric brain tumors [4] [7] [8] | | Human Approval Status | Approved for humans (tapeworm), but not for cancer [1] [6] | Not approved for human use by FDA or EMA [2] [3] | Approved for humans (parasites); cancer use is investigational/off-label [4] [8] |

Detailed Anticancer Mechanisms and Pathways

The following diagram synthesizes the key signaling pathways and cellular processes affected by these drugs, illustrating their distinct and overlapping mechanisms of action.

G cluster_0 Cellular Processes This compound This compound MetabolicDisruption MetabolicDisruption This compound->MetabolicDisruption Uncouples Oxidative    Phosphorylation SignalingPathwayInhibition SignalingPathwayInhibition This compound->SignalingPathwayInhibition Inhibits Wnt/β-catenin    STAT3, NF-κB, mTORC1 Fenbendazole Fenbendazole MicrotubuleDisruption MicrotubuleDisruption Fenbendazole->MicrotubuleDisruption Binds β-tubulin Fenbendazole->MetabolicDisruption Inhibits GLUT    Transporters & HKII Fenbendazole->SignalingPathwayInhibition Activates p53 Mebendazole Mebendazole Mebendazole->MicrotubuleDisruption Binds β-tubulin CellDeath CellDeath MicrotubuleDisruption->CellDeath Cell Cycle Arrest (G2/M) MetabolicDisruption->CellDeath ATP Depletion SignalingPathwayInhibition->CellDeath Altered Gene    Expression

Mechanisms of Action for this compound, Fenbendazole, and Mebendazole

The diagram shows that while all three drugs ultimately promote cancer cell death, their primary targets differ significantly. Fenbendazole and mebendazole share a core microtubule-disrupting mechanism, whereas this compound operates through metabolic uncoupling and multi-pathway signaling inhibition.


Key Experimental Data and Protocols

For researchers, the methodological details from pivotal studies are crucial. The workflow below outlines a generalized path for preclinical anticancer efficacy testing, as reflected in the literature for these drugs [7] [6].

G InVitro In Vitro Screening • Cell viability assays (e.g., WST-8) • IC50 determination • Tubulin polymerization assays • Western blot for pathway analysis InVivo In Vivo Models • Orthotopic xenograft models (e.g., glioma) • Oral drug administration (gavage) • Bioluminescence imaging for tumor growth • Survival analysis InVitro->InVivo Promising candidates advance Analysis Mechanistic Analysis • Target engagement verification • Metabolite level measurement (LC-MS) • Assessment of resistance mechanisms InVivo->Analysis Post-tumor harvest

Preclinical Anticancer Efficacy Testing Workflow

Here are specific experimental details for key studies:

  • In Vitro Cytotoxicity (Mebendazole/Fenbendazole): A study on GBM cell lines (U87, D54, GL261) used a Cell Counting Kit-8 (WST-8 tetrazolium salt). Cells were incubated with a range of drug concentrations for 72 hours, and IC50 values were calculated using nonlinear regression in GraphPad Prism [7]. This protocol identified mebendazole as highly potent (IC50 0.1-0.3 µM) [7].
  • Tubulin Polymerization Assay (Mebendazole): To confirm the mechanism, GBM cells were lysed in a hypertonic buffer with NP-40 detergent. The supernatant (depolymerized tubulin) and pellet (polymerized tubulin) were separated via centrifugation at 13,000 g for 10 minutes and analyzed by Western blotting using an anti-α-tubulin antibody. ImageJ software was used to quantify the signals, showing mebendazole reduced polymerized tubulin [7].
  • In Vivo Efficacy (Mebendazole): In orthotopic mouse glioma models, drugs were administered by oral gavage starting at day 5 post-implantation. Mebendazole tablets were suspended in PBS mixed with 50% sesame oil to enhance gastrointestinal absorption. Survival was the primary endpoint, with mebendazole significantly extending mean survival up to 63% [7].
  • Multi-Pathway Screening (this compound): this compound is often identified in high-throughput screens. For example, one study used a Frizzled1-GFP internalization assay to find Wnt signaling inhibitors [6]. Another used a STAT3-dependent dual luciferase reporter assay to identify this compound as a potent STAT3 inhibitor [6]. Its effects were then validated in various cancer cell lines and xenograft models.

Considerations for Research and Development

When evaluating these drugs for potential repurposing, consider these key challenges:

  • Bioavailability and Formulation: This is a major hurdle. Fenbendazole has poor water solubility and oral bioavailability, limiting its therapeutic potential in humans [2]. Similarly, a phase 2 trial of Mebendazole in gastrointestinal cancer was hampered by failure to achieve target serum concentrations, even at high doses of 4 g/day, highlighting significant absorption issues [8]. Developing novel formulations (e.g., nanoparticles, prodrugs) is an active research area.
  • Human Safety and Trial Status: Mebendazole has a known safety profile from decades of human use for parasites, facilitating its investigation in clinical trials for cancers like glioblastoma and advanced HCC [4] [8]. Fenbendazole is not FDA-approved for humans, and its safety profile is not well-established; case reports note self-administration led to liver injury, which resolved upon discontinuation [3]. This compound is approved for tapeworms, but its investigation for cancer remains largely in the preclinical domain [1] [6].

References

Niclosamide In Vitro Efficacy Against SARS-CoV-2 Variants

Author: Smolecule Technical Support Team. Date: February 2026

SARS-CoV-2 Variant In Vitro Cell Model Reported IC50 / Potency Key Findings & Notes
Wildtype (e.g., WA1, D614G) VeroE6 cells [1] IC50: 1,664 nM [1] Lower potency compared to other variants in this model [1].
Alpha (B.1.1.7) Human Airway Epithelium (HAE) [2] Potent efficacy maintained [2] Retained potency; particularly effective against variants with enhanced cell-to-cell spread [2] [1].
VeroE6 cells [1] IC50: 298 nM [1]
Beta (B.1.351) Human Airway Epithelium (HAE) [2] Potent efficacy maintained [2] Retained potency in HAE model [2].
VeroE6 cells [1] IC50: 440 nM [2]
Delta (B.1.617.2) Human Airway Epithelium (HAE) [2] Potent efficacy maintained [2] Retained potency in HAE model [2].
VeroE6 cells [1] IC50: 774 nM [1]
Gamma (P.1) VeroE6 cells [1] IC50: 399 nM [1] Intermediate potency [1].

Experimental Protocols & Mechanisms of Action

The data in the table above was generated through standardized virological methods. Here are the details of key experiments and the proposed antiviral mechanisms of niclosamide.

Detailed Experimental Protocols
  • Antiviral Assay in Human Airway Epithelia (HAE)

    • Model: MucilAir HAE, reconstituted from human primary bronchial cells and maintained at an air-liquid interface to mimic the human airway [2].
    • Infection: Tissues were apically infected with SARS-CoV-2 at a low multiplicity of infection (MOI of 0.1) [2].
    • Treatment: this compound was applied in the basolateral media pre-infection and refreshed daily post-infection [2].
    • Readout: Viral titers in apical samples were quantified at days 2, 3, and 4 post-infection using the TCID50 assay. Intracellular viral RNA was measured by qRT-PCR on day 4 [2].
    • Controls: Remdesivir was used as a positive control, and non-treated samples as a negative control [2].
  • High-Content Imaging Immunofluorescence Assay

    • Cell Models: VeroE6 (monkey kidney) and H1437 (human lung adenocarcinoma) cells [1].
    • Procedure: Cells were pre-incubated with this compound for 24 hours, then infected with SARS-CoV-2 (e.g., B.1.1.7 variant) for 48 hours [1].
    • Staining & Analysis: Cells were fixed, permeabilized, and stained for nuclei and SARS-CoV-2 nucleocapsid (N) protein. Automated high-content imaging and analysis (e.g., using CellProfiler software) were used to determine the percentage of infected cells and cell viability in each well [1].
    • Outcome Metrics: Half-maximal inhibitory concentration (IC50) for viral infection and half-maximal cytotoxic concentration (CC50) for cell viability were calculated to determine the compound's Selectivity Index (SI = CC50/IC50) [1].
Mechanisms of Antiviral Action

Research indicates that this compound exerts its anti-SARS-CoV-2 effects through multiple host-directed mechanisms, as illustrated below.

G cluster_paths This compound's Multimodal Mechanisms of Action This compound This compound Endosomal Inhibition of Viral Entry via Endosomal Neutralization This compound->Endosomal Protonophore Activity (Disrupts pH) Syncytia Inhibition of Spike-mediated Cell-Cell Fusion (Syncytia) This compound->Syncytia Inhibits TMEM16F Scramblase Autophagy Promotion of Cellular Autophagy to Block Viral Replication This compound->Autophagy CD147 Inhibition of Alternative Viral Entry via CD147 Receptor This compound->CD147 Inhibits HuR Translocation Outcome Potent Broad-Spectrum Anti-SARS-CoV-2 Activity Endosomal->Outcome Syncytia->Outcome Autophagy->Outcome CD147->Outcome

Key Liabilities and Research Directions

Despite its promising in vitro profile, this compound faces significant challenges for clinical repurposing.

  • Poor Selectivity Index (SI): A major concern is that this compound's potent antiviral concentration (IC50) overlaps with its cytotoxic concentration. Studies report a very low in vitro SI of 1.86 in VeroE6 cells and 1.67 in H1437 lung cells, indicating a narrow therapeutic window where the drug kills host cells at antiviral doses [1].
  • Low Bioavailability: this compound has very low water solubility and oral bioavailability (<10%), which prevents achieving therapeutic drug levels in the lungs through standard administration [3] [1].
  • Variant-Dependent Potency: While active against many variants, its potency is not uniform. For example, it was most potent against the Alpha variant in one study, suggesting that viral characteristics can influence its effectiveness [1].
  • Polypharmacology: this compound interacts with multiple host targets and pathways (e.g., STAT3, Wnt/β-catenin, mTOR), which, while contributing to its broad activity, also complicates its mechanism and increases the potential for off-target effects [3] [1].

To overcome these hurdles, particularly the bioavailability issue, novel formulations are being actively researched. A This compound nanohybrid (CP-COV03) has shown improved pharmacokinetics in a clinical trial and demonstrated significant viral load reduction and symptom improvement in patients with mild to moderate COVID-19 [4]. Furthermore, research into This compound analogs has identified several compounds with reduced cytotoxicity and increased antiviral potency, offering a promising path forward for developing better derivatives [1].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

PALE, YELLOW CRYSTALS
ALMOST COLORLESS CRYSTALS
A cream-colored or yellowish-white powder
Bright yellow crystalline solid

XLogP3

4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

325.9861121 g/mol

Monoisotopic Mass

325.9861121 g/mol

Heavy Atom Count

21

Taste

Tasteless

LogP

log Kow = 10 @ pH 9.6

Appearance

Off-white to yellow solid powder.

Melting Point

225-230 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8KK8CQ2K8G

Related CAS

1420-04-8 (2-aminoethanol (1:1))

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Drug Indication

For the treatment of tapeworm and intestinal fluke infections: Taenia saginata (Beef Tapeworm), Taenia solium (Pork Tapeworm), Diphyllobothrium latum (Fish Tapeworm), Fasciolopsis buski (large intestinal fluke). Niclosamide is also used as a molluscicide in the control of schistosomiasis.

Therapeutic Uses

Anticestodal Agents; Antinematodal Agents; Molluscacides
THERE ARE NO CONTRAINDICATIONS TO THE USE OF NICLOSAMIDE AS A TENIACIDE.
MEDICATION (VET): Niclosamide can also be used to treat tapeworm infections of lab animals /eg mice, rabbits, monkeys, or reptiles/. ... Niclosamide is admin orally in tablet form to dogs and cats ... It is usually admin to ruminants /eg cattle, sheep and goats/ ... as a drench ...
Therapeutic Use Niclosamide in the free-base form only is used primarily as a cestocide and to a lesser extent as a trematocide. The drug is formulated as a chewable tablet containing 500 mg of niclosamide. It is very effective against tapeworrn infections caused by Taenia saginata, Taenia solium, and Diphyllobothrium latum; tapeworms such as Hymenolepis diminuta, Hymenolepis nana, and Dipylidium caninum are somewhat more recalcitrant. For infections of Taenia saginata, Taenia solium, and Diphyllobothrium latum, single oral dosages of 2 gm (adult), 1.5 gm (child > 34 kg), and 1.0 gm (child 11-34 kg) are recommended. 0ther tapeworms may require repeated treatment for example, 2 gm/day in single daily doses for 7 days (adults), 1.5 gm given in a single dose on the first day followed by 1 gm/day for the next 6 days (child > 34 kg), and 1 gm given in a single dose on the first day followed by 500 mg/day for next 6 days (child 11-34 kg). Safety for use in children under 2 years of age has not been established. Since niclosamide is active only against intestinal cestodes, it is not effective for treatment of cysticercosis. As a trematocide, niclosamide is active mainly against flukes such as Fasciolopsis buski in the intestines.
For more Therapeutic Uses (Complete) data for NICLOSAMIDE (10 total), please visit the HSDB record page.

Pharmacology

Niclosamide is an antihelminth used against tapeworm infections. It may act by the uncoupling of the electron transport chain to ATP synthase. The disturbance of this crucial metabolic pathway prevents creation of adenosine tri-phosphate (ATP), an essential molecule that supplies energy for metabolism.
Niclosamide is an orally bioavailable chlorinated salicylanilide, with anthelmintic and potential antineoplastic activity. Upon oral administration, niclosamide specifically induces degradation of the androgen receptor (AR) variant V7 (AR-V7) through the proteasome-mediated pathway. This downregulates the expression of the AR variant, inhibits AR-V7-mediated transcriptional activity, and reduces AR-V7 recruitment to the prostate-specific antigen (PSA) gene promoter. Niclosamide also prevents AR-V7-mediated STAT3 phosphorylation and activation. This inhibits AR/STAT3-mediated signaling and prevents expression of STAT3 target genes. Altogether, this may inhibit growth of AR-V7-overexpressing cancer cells. The AR-V7 variant, which is encoded by contiguous splicing of AR exons 1/2/3/CE3, is upregulated in a variety of cancer cell types, and is associated with both cancer progression and resistance to AR-targeted therapies.

MeSH Pharmacological Classification

Antinematodal Agents

ATC Code

P - Antiparasitic products, insecticides and repellents
P02 - Anthelmintics
P02D - Anticestodals
P02DA - Salicylic acid derivatives
P02DA01 - Niclosamide

Mechanism of Action

Niclosamide works by killing tapeworms on contact. Adult worms (but not ova) are rapidly killed, presumably due to uncoupling of oxidative phosphorylation or stimulation of ATPase activity. The killed worms are then passed in the stool or sometimes destroyed in the intestine. Niclosamide may work as a molluscicide by binding to and damaging DNA.
Niclosamide has prominent activity against most of the cestodes that infect man; Enterobius (Oxyuris) vermicularis is also susceptible. At low concn, niclosamide stimulates oxygen uptake by Hymenolepis diminuta, but at higher concn respiration is inhibited and glucose uptake is blocked. The principal action of the drug may be to inhibit anaerobic phosphorylation of adenosine diphosphate (ADP) by the mitochondria of the parasite, an energy producing process that is dependent on CO2 fixation ... .
Cestocidal activity is due to inhibition of absorption of glucose by the tapeworm and uncoupling of the oxidative phosphorylation process in the mitochondria of cestodes. Resultant blocking of the Krebs cycle leads to accumulation of lactic acid, which kills the tapeworm. ... overstimulation of adenosine triphosphatase (ATPase) activity of the mitochondria may be related to cestodal action of niclosamide.

Vapor Pressure

<9.87X10-9 mm Hg at 20 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

50-65-7
1420-04-8

Absorption Distribution and Excretion

Niclosamide appears to be minimally absorbed from the gastrointestinal tract—neither the drug nor its metabolites have been recovered from the blood or urine.
VERY LITTLE IS ABSORBED FROM THE GI TRACT ... .
EXPOSING RAINBOW TROUT TO (14)C-BAYER 73 CAUSED BILE TO WATER (14)C RATIO OF 10,000:1. AFTER 24 HR OF EXPOSURE, THIN LAYER CHROMATOGRAPHY OF UNFRACTIONATED BILE FROM FISH SHOWED 1 MAJOR RADIOACTIVE PEAK. UNCHANGED BAYER 73 WAS FOUND IN BILE.
Niclosamide is excreted in feces.
When male and female volunteers each were treated orally with 2000 mg of radiocarbon-labeled niclosamide, between 2 and 25% of the dose was eliminated in the urine over a 4-day period; the remainder was found in the feces. Elimination of niclosamide equivalents was essentially complete after 1-2 days. Maximal niclosamide equivalents in serum ranged from 0.25 to 6.0 ppm; the variation associated with this parameter was attrributed to differential rates of absorption among the individual.
For more Absorption, Distribution and Excretion (Complete) data for NICLOSAMIDE (6 total), please visit the HSDB record page.

Metabolism Metabolites

ANTHELMINTIC NICLOSAMIDE...REDUCED TO CORRESPONDING AMINO DERIVATIVE BY BOTH MOUSE- & SHEEP-LIVER ENZYME PREPARATIONS & BY ENZYMES FROM CESTODES & NEMATODES. ...NICLOSAMIDE WAS NOT HYDROLYZED EITHER BY MAMMALIAN & HELMINTH ENZYME PREPN OR BY WHOLE HELMINTHS.
In warm-blooded organisms, the nitro group is reduced to an amino group (5,2'-dichloro-4-aminosalicylanilide).
Pregnant rats were treated orally with niclosamide at 1000 mg/kg on day 13, 19, or 20 of gestation, and rats were sacrificed at 4, 8, 16, or 24 hr posttreatment. Highest concentrations of niclosamide and 2,5'-dichloro-4'-aminosalicylanilide were detected in liver and kidney 8 hr after treatment. Niclosamide, but not its amino metabolite, was present in fetuses from rats treated on day 13, whereas both compounds were found in fetuses from rats treated on day 19 or 20. It was suggested that 19- and 20-day-old fetuses, but not 13-day-old fetuses, were able to metabolize niclosamide.
Niclosamide ... is absorbed from the gastrointestinal tract, and mutagenic metabolites are excreted in the free form and as conjugated glucuronides. as in the case of other secondary amides, phase I metabolism of niclosamide may result in hydrolytic cleavage of the amide bond, giving rise to 5-chlorosalicylic acid and 2-chloro-4-nitroaniline. ...

Wikipedia

Niclosamide
Rifaximin

Drug Warnings

SINCE TAPEWORM INFECTIONS GENERALLY ARE NOT LIFE THREATENING, IT IS RECOMMENDED THAT TREATMENT OF PREGNANT WOMEN BE POSTPONED UNTIL AFTER DELIVERY.
VET: DO NOT TREAT LACTATING ANIMALS.
... It is important to note that the lethal action of the drug against the adult worn does not extend to the ova. Thus, use of niclosamide in Taenia solium infections may expose the patient to the risk of cysticercosis, since, following digestion of the dead segments, viable ova will be liberated into the lumen of the gut. It is desirable to give an adequate purge within 3 to 4 hours after the drug has been given, to clear the bowel of all dead segments before they can be digested.
The drug causes segments to disintegrate, releasing viable eggs; hence, if used against pork tapeworm, a purge should be given 1 or 2 hr after treatment. Untoward effects occur only occasionally; nausea and abdominal pain have been reported.
For more Drug Warnings (Complete) data for NICLOSAMIDE (7 total), please visit the HSDB record page.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

PHOSPHORUS TRICHLORIDE IS SLOWLY INTRODUCED INTO A BOILING XYLENE SOLN CONTAINING 5-CHLOROSALICYLIC ACID & 2-CHLORO-4-NITROANILINE IN EQUIMOLAR RATIO & HEATING CONTINUED FOR 3 HR. CRYSTALS OF NICLOSAMIDE SEPARATE ON COOLING & ARE RECRYSTALLIZED FROM ETHANOL.

General Manufacturing Information

... US PATENT ... 3,113,067 ... NICLOSAMIDE IS A POWERFUL MOLLUSCICIDE GIVING A TOTAL KILL OF AUSTRALORBIS GLAB @ 0.3 MG/L; IT IS NON-PHYTOTOXIC @ FIELD CONCN.
BASIC PRODUCER: BAYER AG (FEDERAL REPUBLIC OF GERMANY) (BAYLUSCID) /2-HYDROXYETHYLAMMONIUM SALT/
IT IS EFFECTIVE AGAINST MOST AQUATIC SNAILS @ 0.3-1.0 PPM ... IT HAS THE ADVANTAGE OF CONSIDERABLE SELECTIVITY ... /ETHANOLAMINE SALT/
It is marketed in the USA for use only in dogs and cats among domestic animals ...
For more General Manufacturing Information (Complete) data for NICLOSAMIDE (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

Analysis of products: As in residue analysis ... or reduction with stannous chloride, reaction with p-dimethylaminobenzaldehyde, and determination of the intensity of the yellow dye at 460 nm (R Strufe, Pflanzenschutz-Nachr Bayer 1965, 18, 130-9); or reduction of the nitro group with titanium(III) chloride and back-titration of the excess titanium chloride with ferric chloride (WHO Specifications for Pesticides, 3rd ed, Geneva 1967, 224, 235). Analysis of residues: Determination in water samples according to R Strufe (Pflanzenschutz-Nachr Bayer 1965, 18, 130-9). Reduction of the nitro group with zinc dust/hydrochloric acid to give the amino group, diazotization, coupling with naphthylethylenediamine and spectrophotometric determination of the coloration at 560 nm.
DETERMINATION OF NICLOSAMIDE IN WATER AND SEDIMENT SAMPLES BY GAS CHROMATOGRAPHY WITH ELECTRON-CAPTURE OR ALKALI-FLAME DETECTION, OR DIRECTLY BY HIGH PRESSURE LIQUID CHROMATOGRAPHY WITH A UV ABSORBANCE DETECTOR.
Product analysis by redox titration (WHO Specifications Pestic. Used in Public Health, p. 309). Residues in water measured by colorimetry (R. Strufe, Pflanzenschutz-Nachr. Engl. Ed., 1962, 15, 42) or by titrations (details from Bayer AG).

Storage Conditions

... stored at a temp less than 30 °C; freezing of the tablets should be avoided.

Interactions

IT WAS CONCLUDED THAT CARBARYL POTENTIATED TOXICITY OF BAYER 73 TO RAINBOW TROUT BY INCREASING ITS UPTAKE FROM WATER, POSSIBLY BY EFFECTS ON GILL BLOOD FLOW OR PERMEABILITY.
Niclosamide can be admin in conjunction with several other drugs ... The effectiveness of niclosamide for tapeworms of mice is enhanced when it is given in conjunction with cucurbitine or procaine.
... To study the in utero developmental toxicity of these cmpd, pregnant female Wistar Albino rats received 1/50 LD50 of ametryne and niclosamide either individually or in combination on gestational days 5-15 before they were /sacrificed/ on day 20. The results showed neither mortality nor clinical no ... adverse effects in the treated dams throughout the study period. Also, no overt preimplantation losses were noted. ... Corrected maternal wt gain was significantly reduced under the influence of ametryne treatment. Gravid uterine weight and litter size were statistically reduced in dams treated with ametryne or a combination of ametryne and niclosamide. The percentage of postimplantation deaths was significantly raised under the influence of ametryne treatment (21.15%) or the combined treatment (25.45%) compared with 6.48% in untreated rats and 15.6% in niclosamide treated dams. ... Fetal morphological abnormality examination showed a pronounced incr in incidence of malformed fetuses (litters) up to 5.8% (29.4%), 6.48% (33.3%), and 7.9% (33.3%) in ametryne, niclosamide and combination treated groups, respectively, compared with 1.6% (11.1%) in the control group. The most common deformities were skeletal abnormalities in all groups studied, while the ametryne group showed external deformities as well. The results suggest the possibility of embryo/fetotoxicity of ametryne and fetotoxicity of niclosamide, at least at higher doses.

Stability Shelf Life

TABLETS ARE SENSITIVE TO MOISTURE.
Decomp more rapidly in the presence of ... UV irradiation.
It is stable to heat and is hydrolysed by concentrated acid or alkali.

Dates

Last modified: 08-15-2023

Lithocholic acid-tryptophan conjugate (UniPR126) based mixed micelle as a nano carrier for specific delivery of niclosamide to prostate cancer via EphA2 receptor

Arun Kumar Jannu, Eswara Rao Puppala, Basveshwar Gawali, N P Syamprasad, Amit Alexander, Srujan Marepally, Naveen Chella, Jagadeesh Kumar Gangasani, V G M Naidu
PMID: 34166727   DOI: 10.1016/j.ijpharm.2021.120819

Abstract

Targeted delivery of chemotherapeutic agents is considered a prominent strategy for the treatment of cancer due to its site-specific delivery, augmented penetration, bioavailability, and improved therapeutic efficiency. In the present study, we employed UniPR126 as a carrier in a mixed nanomicellar delivery system to target and deliver anticancer drug NIC specifically to cancer cells via EphA2 receptors as these receptors are overexpressed in cancer cells but not in normal cells. The specificity of the carrier was confirmed from the significant enhancement in the uptake of coumarin-6 loaded mixed nanomicelle by EphA2 highly expressed PC-3 cells compared to EphA2 low expressed H4 cells. Further, niclosamide-loaded lithocholic acid tryptophan conjugate-based mixed nanomicelle has shown significant synergistic cytotoxicity in PC-3 but not in H4 cells. In vivo anticancer efficacy data in PC-3 xenograft revealed a significant reduction in the tumor volume (66.87%) with niclosamide-loaded lithocholic acid tryptophan conjugate nanomicelle, where pure niclosamide showed just half of the activity. Molecular signaling data by western blotting also indicated that niclosamide-loaded lithocholic acid tryptophan conjugate nanomicelle interfered with the EphA2 receptor signaling and inhibition of the Wnt/beta-catenin pathway and resulted in the synergistic anticancer activity compared to niclosamide pure drug.


Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs

Hae-In Choi, Taeheon Kim, Seung-Won Lee, Jin Woo Kim, Yoon Ju Noh, Gwan-Young Kim, Hyun- Jin Park, Yoon-Jee Chae, Kyeong-Ryoon Lee, Soo-Jin Kim, Tae-Sung Koo
PMID: 34332199   DOI: 10.1016/j.jchromb.2021.122862

Abstract

Niclosamide, which is an anti-tapeworm drug, was developed in 1958. However, recent studies have demonstrated the antiviral effects of niclosamide against the SARS-CoV-2 virus, which causes COVID-19. In this study, we developed and validated a quantitative analysis method for the determination of niclosamide in rat and dog plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and used this method for pharmacokinetic studies. Biological samples were prepared using the protein precipitation method with acetonitrile. Ibuprofen was used as an internal standard. The mobile phase used to quantify niclosamide in rat or dog plasma consisted of 10 mM ammonium formate in distilled water-acetonitrile (30:70, v/v) or 5 mM ammonium acetate-methanol (30:70, v/v). An XDB-phenyl column (5 µm, 2.1 × 50 mm) and a Kinetex® C18 column (5 µm, 2.1 × 500 mm) were used as reverse-phase liquid chromatography columns for rat and dog plasma analyses, respectively. Niclosamide and ibuprofen were detected under multiple reaction monitoring conditions using the electrospray ionization interface running in the negative ionization mode. Niclosamide presented linearity in the concentration ranges of 1-3000 ng/mL (r = 0.9967) and 1-1000 ng/mL (r = 0.9941) in rat and dog plasma, respectively. The intra- and inter-day precision values were < 7.40% and < 6.35%, respectively, for rat plasma, and < 3.95% and < 4.01%, respectively, for dog plasma. The intra- and inter-day accuracy values were < 4.59% and < 6.63%, respectively, for rat plasma, and < 12.1% and < 10.9%, respectively, for dog plasma. In addition, the recoveries of niclosamide ranged between 87.8 and 99.6% and 102-104% for rat and dog plasma, respectively. Niclosamide was stable during storage under various conditions (three freeze-thaw cycles, 6 h at room temperature, long-term, and processed samples). A reliable LC-MS/MS method for niclosamide detection was successfully used to perform pharmacokinetic studies in rats and dogs. Niclosamide presented dose-independent pharmacokinetics in the dose range of 0.3-3 mg/kg after intravenous administration, and drug exposure in rats and dogs after oral administration was very low. Additionally, niclosamide presented high plasma protein binding (>99.8%) and low metabolic stability. These results can be helpful for further developing and understanding the pharmacokinetic characteristics of niclosamide to expand its clinical use.


The ameliorative effect of niclosamide on bile duct ligation induced liver fibrosis via suppression of NOTCH and Wnt pathways

Manar M Esmail, Noha M Saeed, Haidy E Michel, Reem N El-Naga
PMID: 33961984   DOI: 10.1016/j.toxlet.2021.04.018

Abstract

Liver fibrosis is the conjoint consequence of almost all chronic liver diseases. Cholestatic liver injury is a significant stimulus for fibrotic liver. This study was conducted to investigate the hepatoprotective effect of niclosamide as a NOTCH inhibitor and on the Wnt pathway against cholestatic liver fibrosis (CLF) which was experimentally induced by bile duct ligation (BDL). Rats were randomly divided into five main groups (6 per group): sham, BDL, BDL/niclosamide 5, BDL/niclosamide 10 and niclosamide 10 only group. Niclosamide was administered intraperitoneally (i.p.) for 4 weeks starting at the same day of surgery at doses 5 and 10 mg/kg. Liver function, cholestasis, oxidative stress, inflammation, liver fibrosis, NOTCH signaling pathway and Wnt pathway markers were assessed. Niclosamide (5 and 10 mg/kg) significantly reduced liver enzymes levels, oxidative stress, inflammation and phosphorylated signal transducer and activator of transcription3 (p-STAT3). Niclosamide (5 and 10 mg/kg) also significantly reduced NOTCH pathway (Jagged1, NOTCH2, NOTCH3, HES1, SOX9), Wnt pathway (Wnt5B, and Wnt10A), and fibrosis (transforming growth factor-beta1 (TGF-β1), alpha smooth muscle actin (α-SMA) and collagen deposition with more prominent effect of the higher dose 10 mg/kg. So, this study presents nicloamide as a promising antifibrotic agent in CLF through inhibition of NOTCH and Wnt pathways.


The potential endocrine disruption mechanism of anthelmintic drug niclosamide by activating estrogen receptors and estrogen-related receptors

Sen He, Xin Li, Jie-Zhi Ma, Yuan Yang, Shuang Luo, Xian-De Xie, Bing-Hua Yan, Jian Yang, Lin Luo, Lin-Ying Cao
PMID: 33961950   DOI: 10.1016/j.tox.2021.152805

Abstract

Niclosamide (NIC), a helminthic drug used widely for controlling schistosomiasis, can reportedly disrupt the endocrine system. However, its underlying mechanisms are still unclear. In this study, we revealed the potential endocrine disruption mechanism of NIC by activating estrogen receptors (ERs) and estrogen-related receptors (ERRs). The binding potency of NIC with ERα, ERβ and ERRγ were determined by fluorescence competitive binding assays, which shows an IC
(the concentration of NIC needed to displace 50 % of the probe from the receptor) of 90 ± 4.1, 10 ± 1.7 nM and 0.59 ± 0.07 nM respectively. The IC
for ERRγ is the lowest one among the three detected receptors, which is three orders of magnitude lower than the known agonist GSK4716.The transcriptional activities of NIC on ERs and ERRs were detected by MVLN cells (stably transfected with ERs reporter gene) and HeLa cells (transiently transfected with ERRs reporter gene)-based luciferase reporter gene assay. The lowest observable effective concentration (LOEC) ranked as follows: ERRγ (0.5 nM) < ERRα (10 nM) < ERs (100 nM). The maximum observed induction rate for ERRγ (294 %) was higher than that for ERRα (191 %). The maximum observed induction rate of NIC for ERs was 30 % relative to 17β-estradiol. In addition, we simulated the interactions of NIC with ERs and ERRs by molecular docking. NIC could dock into the ligand binding pockets of ERs and ERRs and form hydrogen bonds with different amino acids. The binding energy ranked as follows: ERRγ (-8.90 kcal/mol) < ERβ (-7.57 kcal/mol) < ERRα (-7.15 kcal/mol) < ERα (-6.53 kcal/mol), which implied that NIC bound to ERRγ with higher binding affinity than the other receptors. Overall, we clarify that ERRγ might be the dominant target for NIC in cells rather than ERRα and ERs. We reveal potential novel mechanisms for the endocrine disruption effects of NIC by activating both ERRs and ERs at environmentally-related nanomolar levels.


Niclosamide Is Active In Vitro against Mycetoma Pathogens

Abdelhalim B Mahmoud, Shereen Abd Algaffar, Wendy van de Sande, Sami Khalid, Marcel Kaiser, Pascal Mäser
PMID: 34209118   DOI: 10.3390/molecules26134005

Abstract

Redox-active drugs are the mainstay of parasite chemotherapy. To assess their repurposing potential for eumycetoma, we have tested a set of nitroheterocycles and peroxides in vitro against two isolates of
, the main causative agent of eumycetoma in Sudan. All the tested compounds were inactive except for niclosamide, which had minimal inhibitory concentrations of around 1 µg/mL. Further tests with niclosamide and niclosamide ethanolamine demonstrated in vitro activity not only against
but also against
spp., causative agents of actinomycetoma, with minimal inhibitory concentrations below 1 µg/mL. The experimental compound MMV665807, a related salicylanilide without a nitro group, was as active as niclosamide, indicating that the antimycetomal action of niclosamide is independent of its redox chemistry (which is in agreement with the complete lack of activity in all other nitroheterocyclic drugs tested). Based on these results, we propose to further evaluate the salicylanilides, niclosamidein particular, as drug repurposing candidates for mycetoma.


Niclosamide inhalation powder made by thin-film freezing: Multi-dose tolerability and exposure in rats and pharmacokinetics in hamsters

Miguel O Jara, Zachary N Warnken, Sawittree Sahakijpijarn, Chaeho Moon, Esther Y Maier, Dale J Christensen, John J Koleng, Jay I Peters, Sarah D Hackman Maier, Robert O Williams Iii
PMID: 33989748   DOI: 10.1016/j.ijpharm.2021.120701

Abstract

In this work, we have developed and tested a dry powder form of niclosamide made by thin-film freezing (TFF) and administered it by inhalation to rats and hamsters to gather data about its toxicology and pharmacokinetics. Niclosamide, a poorly water-soluble drug, is an interesting drug candidate because it was approved over 60 years ago for use as an anthelmintic medication, but recent studies demonstrated its potential as a broad-spectrum antiviral with pharmacological effect against SARS-CoV-2 infection. TFF was used to develop a niclosamide inhalation powder composition that exhibited acceptable aerosol performance with a fine particle fraction (FPF) of 86.0% and a mass median aerodynamic diameter (MMAD) and geometric standard deviation (GSD) of 1.11 µm and 2.84, respectively. This formulation not only proved to be safe after an acute three-day, multi-dose tolerability and exposure study in rats as evidenced by histopathology analysis, and also was able to achieve lung concentrations above the required IC
levels for at least 24 h after a single administration in a Syrian hamster model. To conclude, we successfully developed a niclosamide dry powder inhalation that overcomes niclosamide's limitation of poor oral bioavailability by targeting the drug directly to the primary site of infection, the lungs.


Scalable nanoprecipitation of niclosamide and in vivo demonstration of long-acting delivery after intramuscular injection

James J Hobson, Alison C Savage, Andrew B Dwyer, Catherine Unsworth, Jonathan Massam, Usman Arshad, Henry Pertinez, Helen Box, Lee Tatham, Rajith K R Rajoli, Megan Neary, Joanne Sharp, Anthony Valentijn, Christopher David, Paul Curley, Neill J Liptrott, Tom O McDonald, Andrew Owen, Steve P Rannard
PMID: 33885522   DOI: 10.1039/d1nr00309g

Abstract

The control of COVID-19 across the world requires the formation of a range of interventions including vaccines to elicit an immune response and immunomodulatory or antiviral therapeutics. Here, we demonstrate the nanoparticle formulation of a highly insoluble drug compound, niclosamide, with known anti SARS-CoV-2 activity as a cheap and scalable long-acting injectable antiviral candidate.


AR-V7 in Metastatic Prostate Cancer: A Strategy beyond Redemption

Navid Sobhani, Praveen Kumar Neeli, Alberto D'Angelo, Matteo Pittacolo, Marianna Sirico, Ilaria Camilla Galli, Giandomenico Roviello, Gabriella Nesi
PMID: 34073713   DOI: 10.3390/ijms22115515

Abstract

Metastatic prostate cancer is the most common cancer in males and the fifth cause of cancer mortality worldwide. Despite the major progress in this field, leading to the approval of novel anti-androgens, the prognosis is still poor. A significant number of patients acquire an androgen receptor splice variant 7 (AR-V7), which is constitutively activated and lacks the ligand-binding domain (LBD) while maintaining the nuclear localization signal and DNA-binding domain (DBD). This conformational change, even in the absence of the ligand, allows its retention within the nucleus, where it acts as a transcription factor repressing crucial tumor suppressor genes. AR-V7 is an important oncogenic driver and plays a role as an early diagnostic and prognostic marker, as well as a therapeutic target for antagonists such as niclosamide and TAS3681. Anti-AR-V7 drugs have shown promise in recent clinical investigations on this subset of patients. This mini-review focuses on the relevance of AR-V7 in the clinical manifestations of castration-resistant prostate cancer (CRPC) and summarizes redemptive therapeutic strategies.


SARS-CoV-2-mediated dysregulation of metabolism and autophagy uncovers host-targeting antivirals

Nils C Gassen, Jan Papies, Thomas Bajaj, Jackson Emanuel, Frederik Dethloff, Robert Lorenz Chua, Jakob Trimpert, Nicolas Heinemann, Christine Niemeyer, Friderike Weege, Katja Hönzke, Tom Aschman, Daniel E Heinz, Katja Weckmann, Tim Ebert, Andreas Zellner, Martina Lennarz, Emanuel Wyler, Simon Schroeder, Anja Richter, Daniela Niemeyer, Karen Hoffmann, Thomas F Meyer, Frank L Heppner, Victor M Corman, Markus Landthaler, Andreas C Hocke, Markus Morkel, Nikolaus Osterrieder, Christian Conrad, Roland Eils, Helena Radbruch, Patrick Giavalisco, Christian Drosten, Marcel A Müller
PMID: 34155207   DOI: 10.1038/s41467-021-24007-w

Abstract

Viruses manipulate cellular metabolism and macromolecule recycling processes like autophagy. Dysregulated metabolism might lead to excessive inflammatory and autoimmune responses as observed in severe and long COVID-19 patients. Here we show that SARS-CoV-2 modulates cellular metabolism and reduces autophagy. Accordingly, compound-driven induction of autophagy limits SARS-CoV-2 propagation. In detail, SARS-CoV-2-infected cells show accumulation of key metabolites, activation of autophagy inhibitors (AKT1, SKP2) and reduction of proteins responsible for autophagy initiation (AMPK, TSC2, ULK1), membrane nucleation, and phagophore formation (BECN1, VPS34, ATG14), as well as autophagosome-lysosome fusion (BECN1, ATG14 oligomers). Consequently, phagophore-incorporated autophagy markers LC3B-II and P62 accumulate, which we confirm in a hamster model and lung samples of COVID-19 patients. Single-nucleus and single-cell sequencing of patient-derived lung and mucosal samples show differential transcriptional regulation of autophagy and immune genes depending on cell type, disease duration, and SARS-CoV-2 replication levels. Targeting of autophagic pathways by exogenous administration of the polyamines spermidine and spermine, the selective AKT1 inhibitor MK-2206, and the BECN1-stabilizing anthelmintic drug niclosamide inhibit SARS-CoV-2 propagation in vitro with IC
values of 136.7, 7.67, 0.11, and 0.13 μM, respectively. Autophagy-inducing compounds reduce SARS-CoV-2 propagation in primary human lung cells and intestinal organoids emphasizing their potential as treatment options against COVID-19.


Explore Compound Types